Nonaprenol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2Z,6Z,10Z,14Z,18Z,22Z,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaen-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H74O/c1-37(2)19-11-20-38(3)21-12-22-39(4)23-13-24-40(5)25-14-26-41(6)27-15-28-42(7)29-16-30-43(8)31-17-32-44(9)33-18-34-45(10)35-36-46/h19,21,23,25,27,29,31,33,35,46H,11-18,20,22,24,26,28,30,32,34,36H2,1-10H3/b38-21+,39-23+,40-25-,41-27-,42-29-,43-31-,44-33-,45-35- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFPLNGZPBSKHHQ-HUIBRQQWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C)C)C)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CO)/C)/C)/C)/C)/C)/C)/C)/C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H74O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
631.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure of Nonaprenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonaprenol is a long-chain isoprenoid alcohol belonging to the class of polyprenols. Specifically, it is a this compound, indicating it is composed of nine isoprene units. It is also identified as Betulaprenol-9. Polyprenols are naturally occurring lipids that play a role in the biosynthesis of various essential molecules. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological context of this compound, based on currently available scientific information.
Chemical Structure and Identification
The chemical structure of this compound is characterized by a long hydrocarbon chain with multiple isoprene units and a terminal alcohol group. The specific stereochemistry of the double bonds is crucial for its identity.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (2Z,6Z,10Z,14Z,18Z,22Z,26E,30E)-3,7,11,15,19,23,27,31,35-Nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaen-1-ol | PubChem |
| Molecular Formula | C45H74O | PubChem |
| Molecular Weight | 631.1 g/mol | PubChem |
| CAS Number | 15639-69-7 | PubChem |
| Synonyms | Betulaprenol-9 | PubChem |
| Physicochemical Data | Specific experimental data for melting point, boiling point, and solubility of this compound are not readily available in the reviewed literature. |
Experimental Protocols
Detailed experimental protocols specifically for the isolation and synthesis of this compound are not extensively documented in publicly accessible literature. However, general methods for polyprenols can be adapted.
Generalized Protocol for the Isolation of Polyprenols from Plant Material
Polyprenols are typically isolated from plant tissues, such as leaves. The following is a generalized workflow based on common practices for polyprenol extraction and purification.
Workflow for Polyprenol Isolation
Caption: Generalized workflow for the isolation of polyprenols.
Methodology:
-
Extraction: The dried and powdered plant material is subjected to extraction with an organic solvent like ethanol or a hexane/acetone mixture. This process is often repeated multiple times to ensure maximum yield.
-
Concentration: The organic solvent is removed under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Purification: The crude extract is further purified using techniques such as solvent-solvent partitioning to remove unwanted compounds. Precipitation at low temperatures can also be employed.
-
Chromatography: The partially purified extract is then subjected to one or more chromatographic steps. Column chromatography using silica gel or alumina is common for initial separation. High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC, is used for the final purification and isolation of individual polyprenols.
-
Characterization: The structure of the isolated polyprenol is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Biological Context and Signaling Pathways
Specific biological activities and the direct involvement of this compound in signaling pathways are not well-documented. However, as a polyprenol, it is a precursor in the biosynthesis of dolichols, which are essential for the synthesis of glycoproteins through the dolichol phosphate cycle.
Isoprenoid Biosynthesis Pathway
This compound, being an isoprenoid, is synthesized through the isoprenoid biosynthesis pathway. This fundamental pathway produces the basic five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are sequentially condensed to form longer-chain isoprenoids.
Isoprenoid Biosynthesis Pathway
Caption: Overview of the Isoprenoid Biosynthesis Pathway.
Conclusion
This compound is a chemically defined long-chain polyprenol. While its fundamental chemical structure and identity are established, there is a notable lack of detailed, publicly available data regarding its specific physicochemical properties, optimized experimental protocols for its synthesis and isolation, and its precise biological functions and interactions within signaling pathways. The information presented in this guide is based on the broader knowledge of polyprenols. Further research is warranted to fully characterize this compound and elucidate its potential roles in biological systems, which could be of significant interest to researchers in natural product chemistry, biochemistry, and drug development.
The Biosynthesis of Nonaprenol in Plants: A Technical Guide
Introduction
Nonaprenol, a C45 polyprenol, is a significant secondary metabolite in the vast and diverse chemical landscape of the plant kingdom. As a member of the isoprenoid family, it plays a crucial role in various physiological processes. All isoprenoids are synthesized from the fundamental five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[1] Plants utilize two distinct pathways for the synthesis of these precursors: the mevalonate (MVA) pathway, which is active in the cytosol and mitochondria, and the methylerythritol phosphate (MEP) pathway, located in the plastids.[2] The MEP pathway is primarily responsible for the production of precursors for monoterpenes, diterpenes, carotenoids, and the phytol tail of chlorophyll.[2]
The biosynthesis of this compound is intrinsically linked to the MEP pathway, which provides the necessary precursors for the formation of geranylgeranyl diphosphate (GGPP), a C20 isoprenoid.[3] This C20 molecule then serves as the primer for a series of condensation reactions with IPP, catalyzed by a specific class of enzymes known as cis-prenyltransferases (CPTs), to elongate the carbon chain to the C45 length of this compound.[3] This guide provides an in-depth exploration of the this compound biosynthesis pathway, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved processes.
The Core Biosynthetic Pathway
The synthesis of this compound in plants can be delineated into three main stages:
-
IPP and DMAPP Synthesis via the MEP Pathway: This pathway, located in the plastids, begins with the condensation of pyruvate and glyceraldehyde-3-phosphate. Through a series of enzymatic reactions, this pathway yields IPP and DMAPP.
-
GGPP Synthesis: Geranylgeranyl diphosphate synthase (GGPPS), a trans-prenyltransferase, catalyzes the sequential condensation of three molecules of IPP with one molecule of DMAPP to form the C20 compound, GGPP.
-
Chain Elongation by cis-Prenyltransferase: A specific cis-prenyltransferase, a this compound synthase, utilizes GGPP as a primer and catalyzes the addition of five more IPP molecules in a cis-configuration, resulting in the formation of nonaprenyl-diphosphate (C45). The diphosphate group is subsequently removed by a phosphatase to yield the final product, this compound.
The subcellular location for the final steps of this compound biosynthesis is the plastid, with evidence pointing to the stroma of chloroplasts as the site of the cis-prenyltransferase activity.
Quantitative Data
The enzymatic reactions governing the biosynthesis of this compound are characterized by specific kinetic parameters. The following table summarizes the kinetic data for a plastidial cis-prenyltransferase from Arabidopsis thaliana (AtCPT7), which is involved in polyprenol synthesis and exhibits activity with various prenyl diphosphate substrates.
| Substrate | Km (µM) | Vmax (pmol·min-1·µg-1) |
| GGPP | 1.2 ± 0.2 | 120 ± 10 |
| FPP | 2.5 ± 0.4 | 80 ± 5 |
| GPP | 5.1 ± 0.8 | 45 ± 3 |
| Data obtained from in vitro assays with recombinant AtCPT7. |
Experimental Protocols
Heterologous Expression and Purification of a Plant cis-Prenyltransferase
This protocol describes the expression of a plant cis-prenyltransferase in a host organism, such as E. coli or yeast, for subsequent purification and characterization.
a. Gene Cloning and Vector Construction: i. Isolate total RNA from the plant tissue of interest. ii. Synthesize cDNA using reverse transcriptase. iii. Amplify the full-length coding sequence of the target cis-prenyltransferase gene using gene-specific primers. iv. Clone the amplified cDNA into an appropriate expression vector (e.g., pET vector for E. coli or pYES vector for yeast) containing a suitable tag (e.g., His-tag) for purification.
b. Heterologous Expression: i. Transform the expression vector into a suitable host strain (E. coli BL21(DE3) or Saccharomyces cerevisiae). ii. Grow the transformed cells in an appropriate culture medium to a desired optical density. iii. Induce protein expression with an appropriate inducer (e.g., IPTG for E. coli or galactose for yeast). iv. Continue incubation to allow for protein expression.
c. Protein Purification: i. Harvest the cells by centrifugation. ii. Resuspend the cell pellet in a lysis buffer and disrupt the cells using sonication or a French press. iii. Centrifuge the lysate to pellet cell debris. iv. Apply the supernatant to a nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography column. v. Wash the column with a wash buffer containing a low concentration of imidazole to remove non-specifically bound proteins. vi. Elute the tagged cis-prenyltransferase with an elution buffer containing a high concentration of imidazole. vii. Assess the purity of the eluted protein by SDS-PAGE.
in vitro Assay of cis-Prenyltransferase Activity
This protocol outlines a method to determine the activity and product specificity of a purified recombinant cis-prenyltransferase.
a. Reaction Mixture: i. Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 2 mM DTT). ii. The reaction mixture should contain the purified enzyme, the allylic substrate (e.g., GGPP or FPP), and radiolabeled [¹⁴C]IPP in the reaction buffer.
b. Reaction Incubation: i. Initiate the reaction by adding the enzyme to the reaction mixture. ii. Incubate the reaction at an optimal temperature (e.g., 30°C) for a specific duration. iii. Terminate the reaction by adding a stop solution (e.g., EDTA in ethanol).
c. Product Extraction and Analysis: i. Extract the polyprenyl diphosphates from the reaction mixture with an organic solvent (e.g., n-butanol). ii. Hydrolyze the diphosphate group using acid phosphatase to yield polyprenols. iii. Analyze the reaction products by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). iv. For TLC, spot the extracted products on a silica gel plate and develop the chromatogram. Visualize the radiolabeled products by autoradiography. v. For HPLC analysis, use a reverse-phase column (e.g., C18) with a suitable mobile phase gradient (e.g., methanol/water to methanol/isopropanol/hexane) to separate the polyprenols based on their chain length. Detect the products using a UV detector or a radioactivity detector.
Extraction and Quantification of this compound from Plant Tissues
This protocol provides a general method for the extraction and quantification of this compound from plant material.
a. Sample Preparation: i. Harvest fresh plant tissue and immediately freeze it in liquid nitrogen to quench metabolic activity. ii. Grind the frozen tissue to a fine powder using a mortar and pestle.
b. Extraction: i. Suspend the powdered tissue in an extraction solvent (e.g., a mixture of chloroform and methanol, 2:1 v/v). ii. Homogenize the suspension thoroughly. iii. Incubate the mixture, then add water to induce phase separation. iv. Collect the lower organic phase containing the lipids. v. Repeat the extraction of the aqueous phase and plant debris to ensure complete recovery.
c. Saponification: i. Combine the organic extracts and evaporate the solvent. ii. Resuspend the lipid extract in an ethanolic potassium hydroxide solution. iii. Heat the mixture to hydrolyze any esterified polyprenols.
d. Purification and Quantification: i. After saponification, extract the non-saponifiable lipids (including this compound) with an organic solvent like hexane. ii. Wash the extract to remove residual alkali. iii. Evaporate the solvent and redissolve the residue in a suitable solvent for HPLC analysis. iv. Quantify the this compound content by HPLC using a reverse-phase column and a suitable mobile phase, as described in the enzyme assay protocol. Use an authentic this compound standard to create a calibration curve for accurate quantification.
Visualizations
Caption: Overview of the this compound Biosynthesis Pathway in Plants.
Caption: Experimental Workflow for cis-Prenyltransferase Characterization.
References
- 1. Plant prenyltransferases: Diversity, catalytic activities, mechanisms, and application in heterologous production of prenylated natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. KEGG PATHWAY: map00900 [genome.jp]
- 3. Polyprenols Are Synthesized by a Plastidial cis-Prenyltransferase and Influence Photosynthetic Performance - PubMed [pubmed.ncbi.nlm.nih.gov]
Nonaprenol vs. Solanesol: are they the same compound?
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides an in-depth analysis of Nonaprenol and Solanesol, two long-chain isoprenoid alcohols. The evidence strongly indicates that Solanesol is a specific stereoisomer of this compound, characterized by an all-trans configuration of its nine isoprene units. While the names are often used interchangeably in literature, "Solanesol" typically refers to this all-trans isomer, which is the predominantly studied form due to its biological significance and natural abundance. This guide will dissect their chemical identities, comparative properties, biological roles, and relevant experimental methodologies.
Chemical Identity: Are They the Same Compound?
Based on available data, Solanesol is a specific stereoisomer of this compound.[1][2][3] Both share the same chemical formula, C45H74O, and molecular weight.[4][5] The key distinction lies in the stereochemistry of the double bonds within the polyisoprenoid chain.
-
This compound: This name represents a broader chemical classification for a C45 isoprenoid alcohol with nine isoprene units. Theoretically, it can exist in various cis/trans isomeric forms.
-
Solanesol: This is the common name for the all-trans stereoisomer of this compound. Its full IUPAC name is (2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaen-1-ol. This all-trans configuration is the form predominantly found in nature, particularly in plants of the Solanaceae family, such as tobacco, tomato, and potato.
Therefore, while all Solanesol is this compound, not all theoretical this compound isomers are Solanesol. However, in practical scientific literature and commerce, the term "this compound" is frequently used to refer to Solanesol, the all-trans isomer, due to its prevalence and biological importance.
Physicochemical Properties
The following table summarizes the key physicochemical properties of Solanesol (all-trans-Nonaprenol).
| Property | Value | Source(s) |
| Chemical Formula | C45H74O | |
| Molecular Weight | 631.07 g/mol | |
| Appearance | White to pale yellow, waxy solid | |
| Melting Point | 33–35 °C | |
| Solubility | Insoluble in water; Soluble in organic solvents like hexane and ethanol | |
| CAS Number | 13190-97-1 |
Biological Significance and Therapeutic Potential
Solanesol is a crucial intermediate in the biosynthesis of essential molecules like Coenzyme Q10 (CoQ10) and Vitamin K2. Its biological activities have garnered significant interest in drug development.
Key Reported Activities:
-
Anti-inflammatory: Solanesol has been shown to suppress the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. This effect is mediated, in part, through the activation of the Nrf2 pathway.
-
Antioxidant: The presence of nine non-conjugated double bonds contributes to its ability to scavenge free radicals.
-
Neuroprotective: Studies suggest its potential in models of neurodegenerative diseases like Parkinson's and Alzheimer's.
-
Antimicrobial: Solanesol has demonstrated activity against various microbes.
-
Anti-tumor: It serves as a precursor for the synthesis of N-solanesyl-N,N′-bis(3,4-dimethoxybenzyl) ethylenediamine (SDB), a compound that can synergize with anti-cancer drugs.
Experimental Protocols
Extraction of Solanesol from Tobacco Leaves (Example Protocol)
This protocol is a generalized representation based on common extraction principles for lipophilic compounds from plant material.
Objective: To extract and isolate Solanesol from dried tobacco leaves.
Materials:
-
Dried and powdered tobacco leaves
-
n-Hexane (or other suitable non-polar solvent)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Glass column
-
Beakers, flasks, and other standard laboratory glassware
Methodology:
-
Maceration: Weigh a known amount of powdered tobacco leaves and place it in a large flask. Add n-hexane in a 1:10 (w/v) ratio.
-
Extraction: Agitate the mixture at room temperature for 24 hours to allow for the extraction of lipophilic compounds, including Solanesol.
-
Filtration: Filter the mixture to separate the plant debris from the hexane extract. Wash the residue with fresh hexane to ensure maximum recovery.
-
Drying: Dry the pooled hexane extract over anhydrous sodium sulfate to remove any residual water.
-
Concentration: Concentrate the dried extract using a rotary evaporator under reduced pressure to obtain a crude extract.
-
Purification (Column Chromatography):
-
Prepare a silica gel column using n-hexane as the mobile phase.
-
Dissolve the crude extract in a minimal amount of n-hexane and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in n-hexane (e.g., starting from 100% n-hexane and gradually increasing the polarity).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing Solanesol.
-
-
Final Concentration: Pool the pure fractions and evaporate the solvent to obtain purified Solanesol.
References
- 1. Frontiers | Solanesol: a promising natural product [frontiersin.org]
- 2. Solanesol - LKT Labs [lktlabs.com]
- 3. Solanesol | C45H74O | CID 5477212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Solanesol - Wikipedia [en.wikipedia.org]
- 5. This compound | C45H74O | CID 12442864 - PubChem [pubchem.ncbi.nlm.nih.gov]
Potential Therapeutic Applications of Nonaprenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature explicitly detailing the therapeutic applications, experimental protocols, and quantitative efficacy of nonaprenol is limited. This guide synthesizes the extensive research on polyprenols, the class of compounds to which this compound belongs, to infer its potential therapeutic applications and mechanisms of action. The information presented herein should be considered as a theoretical framework for future research on this compound.
Introduction to this compound and Polyprenols
This compound is a long-chain isoprenoid alcohol, a member of the polyprenol family.[1] Polyprenols are naturally occurring bioregulators found in various plant tissues, with coniferous trees being a particularly rich source.[2][3] In living organisms, including humans, their 2,3-dihydro derivatives are known as dolichols.[2] The therapeutic interest in polyprenols stems from their broad range of biological activities and low toxicity.[2]
The primary mechanism of action for orally administered polyprenols is believed to be their metabolic conversion into dolichols within the liver. Dolichols play a crucial role in the dolichol phosphate cycle, an essential pathway for the N-glycosylation of proteins. This process is fundamental for the synthesis of glycoproteins, which are integral to cellular membrane structure, immune system function, and intercellular communication. Pathological conditions are often associated with a deficiency in dolichols, and supplementation with polyprenols may restore this deficiency, thereby exerting a therapeutic effect.
Potential Therapeutic Fields
Based on studies of polyprenols, this compound may have therapeutic potential in several areas:
| Therapeutic Area | Reported Effects of Polyprenols |
| Hepatoprotection | Restoration of damaged hepatocytes, reduction of inflammation, and protection against toxin-induced liver injury. |
| Antiviral Activity | Inhibition of viral replication, particularly against influenza and other viruses. |
| Immunomodulation | Stimulation of the immune system, including activation of macrophages and natural killer (NK) cells, and enhancement of interferon production. |
| Neuroprotection | Reduction of demyelination, recovery of impaired neurogenesis, and potential benefits in neurodegenerative disease models. |
| Antioxidant Activity | Protection of cellular membranes from lipid peroxidation and scavenging of free radicals. |
| Cellular Repair and Regeneration | Stimulation of cellular repair processes and spermatogenesis. |
Core Signaling Pathway: The Dolichol Phosphate Cycle
The central mechanism through which polyprenols are thought to exert their therapeutic effects is by replenishing the body's pool of dolichols, which are essential for the dolichol phosphate cycle. This cycle is critical for the synthesis of N-linked glycoproteins.
Caption: The Dolichol Phosphate Cycle and the role of this compound.
Experimental Protocols
Detailed experimental protocols for this compound are not available. However, based on the reported effects of polyprenols, the following are representative methodologies that could be adapted to study the efficacy of this compound.
Hepatoprotective Activity Assessment
Objective: To evaluate the ability of this compound to protect liver cells from toxic injury.
Experimental Model: Carbon tetrachloride (CCl4)-induced acute liver injury in rodents (e.g., Wistar rats).
Methodology:
-
Animal Groups:
-
Group 1: Control (vehicle only).
-
Group 2: CCl4 only.
-
Group 3: this compound (various doses) + CCl4.
-
Group 4: Silymarin (positive control) + CCl4.
-
-
Dosing: Administer this compound or vehicle orally for a predefined period (e.g., 7 days).
-
Induction of Injury: On the final day, induce liver injury by intraperitoneal injection of CCl4.
-
Sample Collection: After 24-48 hours, collect blood and liver tissue samples.
-
Biochemical Analysis: Measure serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP).
-
Histopathological Examination: Perform H&E staining of liver sections to assess necrosis, inflammation, and steatosis.
-
Oxidative Stress Markers: Measure levels of malondialdehyde (MDA), superoxide dismutase (SOD), and glutathione (GSH) in liver homogenates.
Caption: Workflow for assessing hepatoprotective activity.
In Vitro Antiviral Assay
Objective: To determine the direct antiviral activity of this compound against a specific virus (e.g., Influenza A).
Experimental Model: Madin-Darby Canine Kidney (MDCK) cells.
Methodology:
-
Cell Culture: Culture MDCK cells to form a confluent monolayer in 96-well plates.
-
Cytotoxicity Assay: Determine the non-toxic concentration range of this compound on MDCK cells using an MTT assay.
-
Viral Infection: Infect the MDCK cell monolayer with Influenza A virus at a specific multiplicity of infection (MOI).
-
Treatment: Simultaneously or post-infection, treat the cells with various non-toxic concentrations of this compound.
-
Incubation: Incubate the plates for 48-72 hours.
-
Assessment of Viral Replication:
-
Plaque Reduction Assay: Quantify the reduction in viral plaque formation.
-
qRT-PCR: Measure the reduction in viral RNA levels.
-
TCID50 Assay: Determine the 50% tissue culture infective dose.
-
Conclusion and Future Directions
While direct evidence for the therapeutic applications of this compound is currently sparse, the extensive research on the broader class of polyprenols provides a strong rationale for its investigation as a potential therapeutic agent. Its presumed mechanism of action via the dolichol phosphate cycle suggests a fundamental role in cellular health and regeneration. Future research should focus on isolating and characterizing this compound, followed by systematic in vitro and in vivo studies to validate the therapeutic potentials outlined in this guide. Quantitative analysis of its efficacy, elucidation of its precise signaling pathways beyond the dolichol cycle, and comprehensive safety profiling will be critical steps in its development as a novel therapeutic.
References
The Multifaceted Biological Activities of Nonaprenol and Its Derivatives: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Introduction: Nonaprenol, a naturally occurring isoprenoid alcohol also known as solanesol and betulaprenol-9, has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of the current state of knowledge regarding the biological effects of this compound and its derivatives, with a focus on its anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed insights into the mechanisms of action, quantitative activity data, and experimental methodologies associated with this promising natural compound.
Core Biological Activities and Mechanisms of Action
This compound exhibits a broad spectrum of pharmacological effects, primarily attributed to its unique chemical structure featuring a long, unsaturated isoprenoid chain. These activities are being explored for their therapeutic potential in a variety of disease models.
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory properties in both in vitro and in vivo models. Its mechanism of action is primarily linked to the modulation of key inflammatory signaling pathways. A major pathway influenced by this compound is the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling cascade.[1][2][3]
Mechanism of Action: this compound treatment leads to the activation of the Nrf2/HO-1 pathway, a critical cellular defense mechanism against oxidative stress and inflammation. This activation is mediated through the phosphorylation of p38 mitogen-activated protein kinase (MAPK) and Protein Kinase B (Akt).[1][2] Upon activation, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the upregulation of HO-1 expression. HO-1, in turn, exerts anti-inflammatory effects by catalyzing the degradation of heme into carbon monoxide, biliverdin (which is subsequently converted to the potent antioxidant bilirubin), and free iron.
This cascade ultimately results in the suppression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. Furthermore, this compound has been shown to alleviate chronic inflammatory pain in animal models by downregulating the expression of TNF-α and IL-1β in spinal glial cells.
Signaling Pathway Diagram:
Caption: this compound's anti-inflammatory signaling pathway.
Antioxidant Activity
The antioxidant properties of this compound are attributed to its long isoprenoid chain with multiple double bonds, which can effectively scavenge free radicals. Studies have demonstrated its ability to scavenge superoxide anions and hydroxyl radicals, with a potency comparable to Trolox, a water-soluble analog of vitamin E. This radical scavenging activity contributes to the protection of cells from oxidative damage.
Anticancer Activity
This compound and its derivatives have shown promising anticancer activities against various cancer cell lines. While the exact mechanisms are still under investigation, it is suggested that these compounds can induce apoptosis and inhibit cell proliferation in tumor cells. The cytotoxic effects appear to be selective towards cancer cells, with less impact on normal cells.
Antimicrobial Activity
This compound has exhibited inhibitory effects against a range of pathogenic microorganisms. It has been shown to be effective against both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. The antimicrobial activity is believed to be related to the disruption of bacterial cell membranes.
Quantitative Data on Biological Activity
The following tables summarize the available quantitative data for the biological activities of this compound (solanesol) and its derivatives. It is important to note that the data is sourced from various studies and experimental conditions may differ.
Table 1: Anticancer Activity of this compound Derivatives
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Solanesylpiperazinotriamine (3a) | HeLa | MTT | >100 | |
| Solanesylpiperazinotriamine (3c) | HeLa | MTT | >100 | |
| N-Aryl-substituted Solanesylpiperazinotriamine (7) | HeLa | MTT | 15.6 | |
| N-Aryl-substituted Solanesylpiperazinotriamine (8) | HeLa | MTT | 12.5 | |
| N-Aryl-substituted Solanesylpiperazinotriamine (9) | HeLa | MTT | 25.0 |
Table 2: Antimicrobial Activity of this compound (Solanesol)
| Microorganism | Assay | MIC (mg/mL) | Reference |
| Staphylococcus aureus | Broth Dilution | 0.03-0.125 | |
| Bacillus subtilis | Broth Dilution | >4.0 | |
| Escherichia coli | Broth Dilution | 0.06-0.25 | |
| Pseudomonas aeruginosa | Broth Dilution | 0.06-0.5 | |
| Mycobacterium phlei | Broth Dilution | 0.03-0.125 |
Note: MIC values can vary depending on the specific strain and testing methodology.
Table 3: Antioxidant Activity of this compound (Solanesol)
| Assay | EC50 | Reference |
| DPPH Radical Scavenging | Comparable to Trolox | |
| Superoxide Anion Scavenging | Comparable to Trolox | |
| Hydroxyl Radical Scavenging | Comparable to Trolox |
Key Experimental Protocols
This section provides an overview of the methodologies used to assess the biological activities of this compound and its derivatives.
Carrageenan-Induced Paw Edema in Rats (In Vivo Anti-inflammatory Assay)
This widely used model assesses the in vivo anti-inflammatory activity of compounds.
Workflow Diagram:
Caption: Workflow for carrageenan-induced paw edema assay.
Protocol Outline:
-
Animal Acclimatization: Male Wistar rats are acclimatized to laboratory conditions for at least one week.
-
Grouping: Animals are randomly divided into control, vehicle, and treatment groups.
-
Compound Administration: The test compound (this compound or its derivative) is administered orally or intraperitoneally at various doses. The vehicle group receives the solvent used to dissolve the compound, and the control group receives saline.
-
Induction of Inflammation: One hour after compound administration, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Edema: The volume of the paw is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each treatment group relative to the vehicle control group.
DPPH Radical Scavenging Assay (In Vitro Antioxidant Assay)
This spectrophotometric assay is commonly used to evaluate the free radical scavenging capacity of a compound.
Protocol Outline:
-
Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Reaction Mixture: Different concentrations of the test compound (this compound) are added to the DPPH solution.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated. The EC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.
Western Blot for Nrf2 and HO-1 Expression
This technique is used to detect and quantify the protein levels of Nrf2 and HO-1 to confirm the activation of this signaling pathway.
Workflow Diagram:
Caption: General workflow for Western blot analysis.
Protocol Outline:
-
Cell Culture and Treatment: Macrophage cells (e.g., RAW 264.7) are cultured and treated with various concentrations of this compound for a specified time.
-
Protein Extraction: Cells are lysed, and total protein is extracted.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for Nrf2 and HO-1, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescence detection system.
Conclusion and Future Directions
This compound (solanesol) and its derivatives represent a promising class of natural compounds with a wide array of biological activities. The anti-inflammatory effects, mediated through the Nrf2/HO-1 pathway, are particularly well-documented. Furthermore, its antioxidant, anticancer, and antimicrobial properties warrant further investigation for potential therapeutic applications.
Future research should focus on:
-
Elucidating detailed mechanisms of action for the anticancer and antimicrobial activities, including the identification of specific molecular targets and signaling pathways.
-
Synthesizing and evaluating a broader range of this compound derivatives to establish clear structure-activity relationships (SAR) and optimize potency and selectivity.
-
Conducting comprehensive preclinical studies , including pharmacokinetic and toxicological profiling, to assess the in vivo efficacy and safety of promising candidates.
-
Developing novel drug delivery systems to enhance the bioavailability and therapeutic efficacy of these lipophilic compounds.
The continued exploration of this compound and its derivatives holds significant promise for the development of novel therapeutic agents for a variety of diseases. This guide provides a solid foundation for researchers to build upon in their efforts to unlock the full potential of this versatile natural product.
References
Unveiling the Antioxidant Potential of Nonaprenol: A Technical Guide
For Immediate Release
A Deep Dive into the Core Antioxidant Properties of Nonaprenol and its Analogs for Researchers, Scientists, and Drug Development Professionals
While direct comprehensive studies on the antioxidant properties of this compound remain limited, significant insights can be gleaned from its close structural analog, solanesol, a this compound alcohol. This technical guide consolidates the existing knowledge on the antioxidant mechanisms of solanesol, providing a foundational understanding for the potential therapeutic applications of this compound and related long-chain polyprenols in mitigating oxidative stress-related diseases.
Core Antioxidant Mechanisms
Solanesol, and by extension, this compound, is believed to exert its antioxidant effects through a combination of direct and indirect mechanisms. The long, unsaturated isoprenoid chain is thought to play a crucial role in these activities.
Direct Radical Scavenging: The multiple non-conjugated double bonds within the this compound structure are capable of quenching various reactive oxygen species (ROS). Studies on solanesol have demonstrated its capacity to scavenge superoxide anions and hydroxyl radicals, with an efficacy comparable to the water-soluble vitamin E analog, Trolox[1]. This direct scavenging activity helps to neutralize the immediate threat of free radicals, preventing damage to cellular components.
Inhibition of Lipid Peroxidation: The lipophilic nature of this compound allows it to integrate into cellular membranes, where it can effectively inhibit lipid peroxidation, a key process in cellular damage induced by oxidative stress. Research on solanesol has shown its ability to inhibit microsomal lipid peroxidation[1]. In vivo studies have further substantiated this by demonstrating a reduction in malondialdehyde (MDA) levels, a key marker of lipid peroxidation, following solanesol administration[1].
Modulation of Endogenous Antioxidant Defense Systems
Beyond direct radical scavenging, this compound and its analogs can bolster the cell's own antioxidant defenses, primarily through the activation of the Nrf2 signaling pathway.
Nrf2 Signaling Pathway Activation: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Evidence suggests that solanesol can activate the Nrf2 pathway. This activation leads to the transcription of a suite of antioxidant and cytoprotective genes. One proposed mechanism involves the disruption of the Keap1-Nrf2 complex, allowing Nrf2 to translocate to the nucleus and initiate gene expression[1][2].
The activation of the Nrf2 pathway by solanesol results in the upregulation of several critical antioxidant enzymes, including:
-
Heme Oxygenase-1 (HO-1): An enzyme with potent antioxidant and anti-inflammatory properties.
-
Superoxide Dismutase (SOD): Catalyzes the dismutation of superoxide radicals.
-
Catalase (CAT): Decomposes hydrogen peroxide into water and oxygen.
-
Glutathione Peroxidase (GPx): Reduces hydrogen peroxide and lipid hydroperoxides.
This enhancement of the endogenous antioxidant network provides a sustained defense against oxidative insults.
Quantitative Antioxidant Activity Data
| Assay/Parameter | Matrix/Model | Observation | Reference |
| In Vitro Assays | |||
| Superoxide Anion Scavenging | In vitro chemical assay | Comparable to Trolox | |
| Hydroxyl Radical Scavenging | In vitro chemical assay | Comparable to Trolox | |
| Microsomal Lipid Peroxidation | Rat liver microsomes | Inhibition observed | |
| In Vivo Markers | |||
| Malondialdehyde (MDA) | Rat model of periodontitis | Decreased levels | |
| Superoxide Dismutase (SOD) | Rat model of periodontitis | Increased activity | |
| Glutathione Peroxidase (GPx) | Rat model of periodontitis | Increased activity | |
| Glutathione (GSH) | Rat model of tramadol-induced oxidative stress | Restored levels | |
| Superoxide Dismutase (SOD) | Rat model of tramadol-induced oxidative stress | Restored levels |
Experimental Protocols
Detailed experimental protocols for the key assays mentioned are provided below as a reference for researchers looking to investigate the antioxidant properties of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.
Methodology:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., ethanol).
-
Prepare a series of dilutions of the test compound.
-
Prepare a 0.1 mM solution of DPPH in ethanol.
-
In a 96-well plate, add 100 µL of each dilution of the test compound to separate wells.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
A control containing only the solvent and DPPH solution is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a plot of scavenging activity against the concentration of the test compound.
Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation
This assay measures malondialdehyde (MDA), a major secondary product of lipid peroxidation.
Methodology:
-
Induce lipid peroxidation in a suitable biological sample (e.g., rat liver microsomes) using an inducing agent (e.g., FeSO₄ and ascorbic acid).
-
Add different concentrations of the test compound (e.g., this compound) to the reaction mixture.
-
Incubate the mixture at 37°C for a specified time (e.g., 1 hour).
-
Stop the reaction by adding a solution of trichloroacetic acid (TCA).
-
Add thiobarbituric acid (TBA) reagent to the mixture.
-
Heat the mixture in a boiling water bath for a specified time (e.g., 15 minutes) to allow the formation of the MDA-TBA adduct.
-
Cool the samples and centrifuge to pellet any precipitate.
-
Measure the absorbance of the supernatant at 532 nm.
-
The percentage inhibition of lipid peroxidation is calculated by comparing the absorbance of the samples with and without the test compound.
-
The IC50 value is determined from a plot of inhibition percentage against the concentration of the test compound.
Measurement of Antioxidant Enzyme Activity (SOD, CAT, GPx) in Tissue Homogenates
Methodology:
-
Homogenize tissue samples (e.g., liver, brain) in a suitable buffer.
-
Centrifuge the homogenate to obtain the supernatant containing the enzymes.
-
Superoxide Dismutase (SOD) Activity: Measure the inhibition of the reduction of a suitable substrate (e.g., nitroblue tetrazolium) by superoxide radicals generated by a system such as xanthine/xanthine oxidase. One unit of SOD activity is typically defined as the amount of enzyme required to inhibit the rate of reduction by 50%.
-
Catalase (CAT) Activity: Measure the rate of decomposition of hydrogen peroxide (H₂O₂) by monitoring the decrease in absorbance at 240 nm. One unit of CAT activity is typically defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.
-
Glutathione Peroxidase (GPx) Activity: Measure the rate of oxidation of glutathione (GSH) to oxidized glutathione (GSSG) by H₂O₂, coupled to the oxidation of NADPH by glutathione reductase. The decrease in absorbance at 340 nm due to NADPH oxidation is monitored. One unit of GPx activity is typically defined as the amount of enzyme that oxidizes 1 µmol of NADPH per minute.
-
Protein concentration in the supernatant is determined using a standard method (e.g., Bradford assay) to normalize the enzyme activities.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway and a typical experimental workflow for evaluating antioxidant properties.
Figure 1: Proposed mechanism of Nrf2 pathway activation by this compound (based on solanesol data).
Figure 2: A generalized workflow for in vitro antioxidant capacity determination.
Conclusion and Future Directions
The available evidence on solanesol strongly suggests that this compound possesses significant antioxidant properties, acting through both direct radical scavenging and the modulation of endogenous antioxidant defense systems via the Nrf2 signaling pathway. These properties highlight its potential as a therapeutic agent for conditions associated with oxidative stress.
However, to fully elucidate the antioxidant profile of this compound, further research is imperative. Future studies should focus on:
-
Direct quantitative analysis of this compound's antioxidant activity using a battery of in vitro assays (DPPH, ABTS, FRAP, ORAC).
-
In vivo studies to confirm its efficacy in relevant disease models and to determine its pharmacokinetic and pharmacodynamic properties.
-
Detailed mechanistic studies to further unravel the specific molecular targets and signaling pathways modulated by this compound.
This technical guide serves as a comprehensive starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this compound as a novel antioxidant agent. The promising data from its close analog, solanesol, provides a strong rationale for dedicated investigation into this long-chain polyprenol.
References
Uncharted Territory: The Anti-inflammatory Mechanisms of Nonaprenol Remain Elusive
Despite a comprehensive search of available scientific literature, the specific molecular mechanisms underlying the anti-inflammatory activity of Nonaprenol could not be identified. While the broader landscape of anti-inflammatory research points towards common pathways, direct evidence linking this compound to these processes is currently unavailable in the public domain.
Inflammation is a complex biological response, and numerous therapeutic agents exert their effects by modulating key signaling cascades. The most prominent of these are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of pro-inflammatory mediators, including cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Extensive research on various natural and synthetic compounds has demonstrated that inhibition of these signaling routes leads to a reduction in the inflammatory response. For instance, many polyphenols and flavonoids have been shown to suppress the activation of NF-κB and MAPK, thereby decreasing the expression of downstream inflammatory genes. This is a well-established paradigm in the development of anti-inflammatory drugs.
However, specific studies detailing this compound's interaction with these or any other anti-inflammatory pathways are conspicuously absent from the reviewed literature. Consequently, it is not possible to provide a detailed technical guide, including quantitative data, experimental protocols, or signaling pathway diagrams, as requested.
The typical experimental workflow to elucidate such a mechanism would involve a series of in vitro and in vivo studies.
Standard Experimental Approach for Investigating Anti-inflammatory Mechanisms
A common and effective methodology for characterizing the anti-inflammatory properties of a compound like this compound is outlined below. This workflow represents a standard approach in the field and would be necessary to generate the data required for a comprehensive technical guide.
Caption: Standard experimental workflow for characterizing the anti-inflammatory effects of a novel compound.
To provide the requested in-depth guide, data from experiments such as those depicted would be essential. This would include:
-
Quantitative Data: Tables summarizing dose-dependent effects of this compound on the production of NO, TNF-α, IL-6, and other inflammatory markers. IC50 values for these effects would be critical.
-
Experimental Protocols: Detailed descriptions of the cell lines used, concentrations of reagents, incubation times, and specific techniques for ELISA, qPCR, and Western blotting.
-
Signaling Pathway Diagrams: Visual representations, based on experimental evidence, of how this compound modulates specific components of pathways like NF-κB or MAPK.
Without such primary research data, any description of this compound's anti-inflammatory mechanism would be purely speculative and would not meet the standards of a technical guide for a scientific audience. Further investigation by the research community is required to elucidate the pharmacological properties of this compound.
The Role of Nonaprenol as a Precursor for Coenzyme Q10 Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coenzyme Q10 (CoQ10), an essential component of the mitochondrial electron transport chain and a potent lipophilic antioxidant, plays a critical role in cellular bioenergetics and redox homeostasis. Its biosynthesis is a complex process involving the convergence of the shikimate pathway for the benzoquinone ring and the mevalonate pathway for the decaprenyl side chain. This technical guide provides a comprehensive overview of the role of nonaprenol, a C45 polyprenol, as a potential precursor for the synthesis of the decaprenyl (C50) side chain of CoQ10. We delve into the established biosynthetic pathway of CoQ10, explore the enzymatic machinery responsible for polyprenyl chain elongation, and present evidence for the metabolic fate of exogenous polyprenols. This document is intended to serve as a resource for researchers in academia and industry, providing detailed experimental protocols, quantitative data from relevant studies, and visual representations of the key pathways and workflows.
Introduction to Coenzyme Q10 Biosynthesis
Coenzyme Q10 is a lipid-soluble molecule composed of a benzoquinone head group and a polyisoprenoid tail. In humans, the tail consists of ten isoprene units, hence the designation Q10. The biosynthesis of CoQ10 is a multi-step process that occurs within the mitochondria and involves a suite of enzymes encoded by the COQ genes.[1] The overall synthesis can be divided into three main stages:
-
Synthesis of the Benzoquinone Ring: The 4-hydroxybenzoate (4-HB) head group is derived from the amino acids tyrosine or phenylalanine through the shikimate pathway.[2][3]
-
Synthesis of the Polyprenyl Side Chain: The decaprenyl diphosphate tail is synthesized via the mevalonate pathway, starting from acetyl-CoA. This pathway generates isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), the fundamental building blocks of isoprenoids.
-
Condensation and Modification: The decaprenyl diphosphate tail is attached to the 4-HB head group, followed by a series of modifications (hydroxylations, methylations, and decarboxylation) to form the final CoQ10 molecule.[4][5]
The Polyprenyl Diphosphate Synthase Pathway: Elongation of the Isoprenoid Tail
The synthesis of the decaprenyl diphosphate tail is a critical step in CoQ10 biosynthesis and is catalyzed by a class of enzymes known as polyprenyl diphosphate synthases. In mammals, this function is carried out by a heterotetrameric enzyme complex composed of two subunits: decaprenyl diphosphate synthase subunit 1 (PDSS1) and subunit 2 (PDSS2).
This enzyme complex catalyzes the sequential condensation of IPP molecules onto a farnesyl diphosphate (FPP, C15) primer to generate decaprenyl diphosphate (C50). The general reaction is as follows:
Farnesyl diphosphate + 7 Isopentenyl diphosphate → Decaprenyl diphosphate + 7 Pyrophosphate
Mutations in the PDSS1 or PDSS2 genes have been linked to primary Coenzyme Q10 deficiency, highlighting the essential role of this enzyme complex.
Substrate Specificity and the Potential Role of Nonaprenyl Diphosphate
While FPP is the primary primer for decaprenyl diphosphate synthesis, studies on homologous enzymes in other organisms suggest a degree of substrate promiscuity. For instance, the decaprenyl diphosphate synthase (Rv2361c) from Mycobacterium tuberculosis can utilize various allylic diphosphates as primers, including geranyl diphosphate (GPP, C10), FPP (C15), and geranylgeranyl diphosphate (GGPP, C20). This enzyme is capable of producing a range of polyprenyl diphosphates, including nonaprenyl diphosphate (C45) and decaprenyl diphosphate (C50).
This substrate flexibility raises the possibility that nonaprenyl diphosphate (a C45 polyprenyl diphosphate) could serve as a direct substrate for the final chain elongation step to form decaprenyl diphosphate. If nonaprenyl diphosphate is available, the mammalian PDSS1/PDSS2 complex could potentially catalyze the following reaction:
Nonaprenyl diphosphate + Isopentenyl diphosphate → Decaprenyl diphosphate + Pyrophosphate
Further research is required to determine the kinetic parameters of the mammalian decaprenyl diphosphate synthase with nonaprenyl diphosphate as a substrate.
Metabolism of Exogenous this compound
For this compound to act as a precursor for CoQ10 synthesis, it must first be taken up by the cells and then converted to its active diphosphate form. Studies on the metabolism of exogenous polyprenols in mammalian cells have shown that these molecules can be absorbed and undergo several metabolic transformations.
The proposed metabolic pathway for exogenous this compound is as follows:
-
Uptake: this compound is taken up by the cells from the extracellular environment.
-
Phosphorylation: this compound is sequentially phosphorylated to nonaprenyl monophosphate and then to nonaprenyl diphosphate. While a specific "this compound kinase" has not been identified, the existence of dolichol kinases that phosphorylate dolichols (α-saturated polyprenols) suggests that a similar enzymatic activity may exist for unsaturated polyprenols like this compound.
-
Chain Elongation: The resulting nonaprenyl diphosphate can then potentially enter the CoQ10 biosynthetic pathway and be elongated to decaprenyl diphosphate by the PDSS1/PDSS2 complex.
The following diagram illustrates the proposed pathway for the utilization of exogenous this compound in CoQ10 biosynthesis.
Proposed pathway for this compound utilization in CoQ10 synthesis.
Quantitative Data
The following tables summarize key quantitative data from studies on polyprenyl diphosphate synthases.
Table 1: Kinetic Parameters of M. tuberculosis Decaprenyl Diphosphate Synthase (Rv2361c) with Various Allylic Substrates
| Substrate | Km (μM) | Vmax (pmol/min/μg) |
| Geranyl Diphosphate (GPP) | 490 | 1.8 |
| Neryl Diphosphate (NPP) | 29 | 0.8 |
| ω,E,E-Farnesyl Diphosphate (FPP) | 84 | 1.5 |
| ω,E,Z-Farnesyl Diphosphate | 290 | 10.4 |
| ω,E,E,E-Geranylgeranyl Diphosphate (GGPP) | 40 | 1.2 |
| Isopentenyl Diphosphate (IPP) | 89 | - |
Table 2: Substrate Specificity of E. coli 4-Hydroxybenzoate Polyprenyltransferase (UbiA)
| Substrate | Apparent Km (μM) |
| Geranyl Diphosphate (GPP) | 254 |
| all-trans-Farnesyl Diphosphate (FPP) | 22 |
| all-trans-Solanesyl Diphosphate (SPP) | 31 |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound as a CoQ10 precursor.
Quantification of Coenzyme Q10 by HPLC
This protocol describes a common method for the extraction and quantification of CoQ10 from biological samples using High-Performance Liquid Chromatography (HPLC) with UV detection.
Materials:
-
Homogenizer
-
Centrifuge
-
HPLC system with a C18 reverse-phase column and UV detector
-
Methanol, Ethanol, n-Hexane (HPLC grade)
-
Coenzyme Q10 standard
-
Butylated hydroxytoluene (BHT)
Procedure:
-
Sample Homogenization: Homogenize the tissue or cell sample in a suitable buffer containing BHT to prevent oxidation.
-
Lipid Extraction: Add a mixture of methanol and n-hexane (e.g., 2:3 v/v) to the homogenate. Vortex vigorously and centrifuge to separate the phases.
-
Evaporation and Reconstitution: Carefully collect the upper hexane phase and evaporate to dryness under a stream of nitrogen. Reconstitute the lipid extract in a known volume of ethanol.
-
HPLC Analysis: Inject an aliquot of the reconstituted sample onto the HPLC system.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of methanol and ethanol (e.g., 65:35 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 275 nm.
-
-
Quantification: Compare the peak area of CoQ10 in the sample to a standard curve generated from known concentrations of a CoQ10 standard.
Experimental workflow for CoQ10 quantification by HPLC.
Enzymatic Assay for Decaprenyl Diphosphate Synthase Activity
This protocol outlines a method to measure the activity of decaprenyl diphosphate synthase by monitoring the incorporation of radiolabeled isopentenyl diphosphate (IPP) into a long-chain polyprenyl diphosphate.
Materials:
-
Purified decaprenyl diphosphate synthase (e.g., recombinant PDSS1/PDSS2 complex)
-
[14C]-Isopentenyl diphosphate ([14C]IPP)
-
Farnesyl diphosphate (FPP) or Nonaprenyl diphosphate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
n-Butanol
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, FPP (or nonaprenyl diphosphate), and the purified enzyme.
-
Initiate Reaction: Start the reaction by adding [14C]IPP.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Stop Reaction: Terminate the reaction by adding a saturated NaCl solution.
-
Product Extraction: Extract the radiolabeled polyprenyl diphosphate product by adding n-butanol, vortexing, and centrifuging to separate the phases.
-
Scintillation Counting: Transfer an aliquot of the upper butanol phase to a scintillation vial containing scintillation cocktail.
-
Quantification: Measure the radioactivity using a liquid scintillation counter. The amount of incorporated [14C]IPP is proportional to the enzyme activity.
Signaling Pathways and Regulation
The biosynthesis of Coenzyme Q10 is tightly regulated to meet the metabolic demands of the cell. While the complete regulatory network is still under investigation, several factors are known to influence CoQ10 levels, including:
-
Substrate Availability: The availability of precursors from the mevalonate and shikimate pathways is a key determinant of the rate of CoQ10 synthesis.
-
Transcriptional Regulation: The expression of the COQ genes is regulated by various transcription factors, including those involved in mitochondrial biogenesis and stress responses.
-
Feedback Inhibition: It is hypothesized that the end product, CoQ10, may exert feedback inhibition on key enzymes in the biosynthetic pathway.
The following diagram depicts a simplified overview of the signaling inputs that may regulate CoQ10 biosynthesis.
Simplified overview of CoQ10 biosynthesis regulation.
Conclusion and Future Directions
The evidence presented in this guide suggests that this compound has the potential to serve as a precursor for the biosynthesis of Coenzyme Q10. The key steps in this proposed pathway include cellular uptake, phosphorylation to nonaprenyl diphosphate, and subsequent elongation to decaprenyl diphosphate by the PDSS1/PDSS2 enzyme complex. While the substrate promiscuity of related enzymes supports this hypothesis, further research is needed to fully elucidate the enzymatic machinery and kinetics of this pathway in mammals.
Future research should focus on:
-
Identifying and characterizing the kinase(s) responsible for the phosphorylation of this compound.
-
Determining the kinetic parameters of the mammalian PDSS1/PDSS2 complex with nonaprenyl diphosphate as a substrate.
-
Conducting in vivo studies using labeled this compound to trace its metabolic fate and quantify its incorporation into CoQ10.
A deeper understanding of the role of this compound and other exogenous polyprenols in CoQ10 biosynthesis could have significant implications for the development of novel therapeutic strategies for CoQ10 deficiencies and other mitochondrial-related disorders.
References
- 1. Distribution, metabolism and function of dolichol and polyprenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NEW HEPATIC AND NEUROLOGICAL CLINICAL IMPLICATIONS OF LONG-CHAIN PLANT POLYPRENOLS ACTING ON THE MAMMALIAN ISOPRENOID PATHWAY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis, Deficiency, and Supplementation of Coenzyme Q - PMC [pmc.ncbi.nlm.nih.gov]
- 4. COQ2 is a candidate for the structural gene encoding para-hydroxybenzoate:polyprenyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzyme Promiscuity: Engine of Evolutionary Innovation - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Nonaprenol in Vitamin K2 Production: A Technical Guide
Abstract: Vitamin K2, a group of compounds known as menaquinones (MKs), is a vital lipid-soluble vitamin essential for various physiological processes, including blood coagulation and bone metabolism. Menaquinones are characterized by a common 2-methyl-1,4-naphthoquinone ring and a variable-length polyisoprenoid side chain. This technical guide focuses on the critical role of nonaprenol, specifically in its activated diphosphate form, as the C45 isoprenoid precursor for the biosynthesis of menaquinone-9 (MK-9). We will provide an in-depth exploration of the biochemical pathways, key enzymes, quantitative production data, and detailed experimental protocols relevant to researchers, scientists, and drug development professionals.
Introduction to Vitamin K2 and this compound
Vitamin K2 encompasses a family of molecules, designated MK-n, where 'n' signifies the number of isoprenoid units in the side chain.[1] These side chains are crucial for anchoring the molecule within the cell membrane, where it functions as an essential electron carrier in the respiratory chain of most Gram-positive bacteria.[2] While various forms of menaquinones exist, MK-9, which contains a 45-carbon side chain derived from nine isoprene units, is notably produced by organisms such as Mycobacterium tuberculosis and various Streptomyces species.[3][4]
The biosynthesis of the MK-9 side chain originates from the universal isoprenoid building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). Through a series of condensation reactions, these C5 units are elongated to form nonaprenyl diphosphate. This C45 molecule is the direct, activated precursor that is ultimately attached to the menaquinone's naphthoquinone head group. The alcohol form, this compound, must be activated to its diphosphate counterpart to participate in this biosynthesis.
Biochemical Pathways of Menaquinone-9 (MK-9) Synthesis
The production of MK-9 is a complex process that involves the convergence of three primary metabolic pathways: the Shikimate pathway, the methylerythritol phosphate (MEP) or Mevalonate (MVA) pathway, and the final menaquinone assembly steps.
-
Shikimate Pathway: This pathway synthesizes the aromatic naphthoquinone ring of menaquinone. It begins with precursors from glycolysis and the pentose phosphate pathway, leading to the formation of chorismate. A series of dedicated Men enzymes (MenF, MenD, MenH, MenC, MenE, MenB) convert chorismate into the soluble intermediate, 1,4-dihydroxy-2-naphthoic acid (DHNA).[1]
-
Isoprenoid Pathway (MEP/MVA): This pathway generates the C5 building blocks, IPP and DMAPP, required for the side chain.
-
Nonaprenyl Diphosphate Synthesis: The enzyme all-trans-nonaprenyl diphosphate synthase elongates a shorter allylic diphosphate, such as geranyl diphosphate (GPP, C10), through the sequential addition of seven IPP molecules to create the C45 all-trans-nonaprenyl diphosphate.
-
Final Assembly: In the penultimate step, the enzyme 1,4-dihydroxy-2-naphthoate polyprenyltransferase, encoded by the menA gene, catalyzes the condensation of DHNA and nonaprenyl diphosphate to form demethylmenaquinone-9 (DMK-9). The final step is a methylation reaction, catalyzed by demethylmenaquinone methyltransferase (MenG or UbiE), which converts DMK-9 into the final product, menaquinone-9 (MK-9).
Key Enzymes in this compound-Mediated MK-9 Production
The synthesis of MK-9 is dependent on the coordinated action of numerous enzymes. The two enzymes directly responsible for the synthesis and attachment of the nonaprenyl side chain are of particular importance.
Table 1: Key Enzymes for Nonaprenyl Side Chain Synthesis and Attachment
| Enzyme Name | Gene (Example) | EC Number | Function |
|---|---|---|---|
| all-trans-Nonaprenyl Diphosphate Synthase | - | 2.5.1.84 | Catalyzes the sequential condensation of seven isopentenyl diphosphate (IPP) molecules with geranyl diphosphate (GPP) to form C45 all-trans-nonaprenyl diphosphate. |
| 1,4-dihydroxy-2-naphthoate Polyprenyltransferase | menA | 2.5.1.74 | A membrane-bound enzyme that catalyzes the attachment of the nonaprenyl diphosphate side chain to the 1,4-dihydroxy-2-naphthoic acid (DHNA) ring, forming demethylmenaquinone-9. |
all-trans-Nonaprenyl Diphosphate Synthase
This enzyme, also known as solanesyl diphosphate synthase, belongs to the family of E-polyprenyl diphosphate synthases. These enzymes catalyze the fundamental chain elongation reaction in the isoprenoid pathway. The reaction proceeds via a stereoselective electrophilic alkylation mechanism. Long-chain synthases, like the nonaprenyl variant, often require accessory polyprenyl carrier proteins to efficiently remove the large, hydrophobic product from the enzyme's active site, thereby enabling catalytic turnover.
MenA: 1,4-dihydroxy-2-naphthoate Polyprenyltransferase
MenA is an integral membrane protein that executes the crucial condensation step. Overexpression of the menA gene has been shown to enhance menaquinone production significantly in metabolically engineered bacteria, indicating that it can be a rate-limiting step in the pathway. Due to its essential role in bacterial respiration and its absence in humans, MenA is considered a promising target for the development of novel antibacterial agents, particularly against pathogens like M. tuberculosis.
Quantitative Data on Menaquinone Production
While specific data for MK-9 production is sparse, extensive research on the metabolic engineering of Bacillus subtilis for MK-7 (containing a C35 heptaprenyl side chain) and Escherichia coli for MK-8 provides valuable insights into the production capabilities and the impact of genetic modifications.
Table 2: Examples of Menaquinone Production Yields in Engineered Bacteria
| Organism | Menaquinone | Genetic Modification / Strategy | Titer (mg/L) | Reference |
|---|---|---|---|---|
| E. coli | MK-8 | Overexpression of menA or menD | ~5-fold increase | |
| B. subtilis | MK-7 | Overexpression of dxs, dxr, idi, menA | 50 | |
| B. subtilis | MK-7 | Medium optimization | 154.6 |
| B. subtilis | MK-7 | Heterologous expression and fusion proteins | 474.0 | |
Table 3: Kinetic Parameters for Menaquinone Biosynthesis Enzymes
| Enzyme | Organism | Substrate(s) | Km | Vmax | Conditions | Reference |
|---|---|---|---|---|---|---|
| MenA | M. tuberculosis | DHNA | 13.9 ± 3.1 µM | 11.5 ± 0.6 pmol/min/mg | Using [³H]-Farnesyl-PP as co-substrate | |
| MenA | M. tuberculosis | Farnesyl-PP | 1.1 ± 0.2 µM | 12.0 ± 0.4 pmol/min/mg | Using DHNA as co-substrate |
Note: Kinetic data is often generated using shorter-chain isoprenoid analogs like farnesyl diphosphate (FPP, C15) due to the commercial unavailability and difficulty of handling longer-chain substrates like nonaprenyl diphosphate.
Experimental Protocols
Accurate quantification of menaquinones and characterization of the enzymes involved are crucial for research and development. Below are detailed methodologies for key experimental procedures.
Menaquinone Extraction and Quantification by HPLC
This protocol outlines a general procedure for extracting menaquinones from bacterial biomass and quantifying them using High-Performance Liquid Chromatography (HPLC).
Protocol Details:
-
Cell Harvesting: Centrifuge the bacterial culture to pellet the cells. Wash the pellet with a suitable buffer or saline solution.
-
Extraction: Extract the menaquinones from the wet or lyophilized cell pellet. A common method uses a 2:1 (v/v) mixture of 2-propanol and n-hexane. Cell lysis can be facilitated by enzymatic treatment (e.g., lysozyme) or physical methods (e.g., sonication).
-
Phase Separation: After vigorous mixing, centrifuge the sample to separate the organic phase (containing lipids and menaquinones) from the aqueous phase and cell debris.
-
Drying and Reconstitution: Carefully collect the organic supernatant and evaporate the solvent to dryness, typically under a stream of nitrogen gas. Reconstitute the dried extract in a small, precise volume of the HPLC mobile phase.
-
HPLC Analysis:
-
Column: A reversed-phase C18 or C8 column is typically used.
-
Mobile Phase: An isocratic mobile phase, such as a mixture of methanol, ethanol, and water, is often employed for efficient separation.
-
Detection: UV detection is performed at a wavelength between 248 nm and 270 nm. Alternatively, fluorescence detection can be used after post-column chemical reduction with zinc, which offers higher sensitivity.
-
Quantification: The concentration of MK-9 is determined by comparing the peak area from the sample to a standard curve generated with known concentrations of an MK-9 standard.
-
In Vitro Enzyme Assay for MenA Activity
This protocol is adapted from methods used to characterize MenA from Mycobacterium tuberculosis and is suitable for measuring the activity of the membrane-bound polyprenyltransferase.
Materials:
-
Membrane protein preparation containing MenA.
-
Assay Buffer: 0.1 M Tris-HCl (pH 8.0), 5 mM MgCl₂, 2.5 mM dithiothreitol (DTT).
-
Detergent: 0.1% CHAPS.
-
Substrates: 1,4-dihydroxy-2-naphthoic acid (DHNA) and a radiolabeled polyprenyl diphosphate (e.g., [1-³H]farnesyl diphosphate, as a proxy for nonaprenyl diphosphate).
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, CHAPS, DHNA, and the membrane protein preparation.
-
Initiate Reaction: Start the reaction by adding the radiolabeled polyprenyl diphosphate substrate. The total reaction volume is typically 100 µL.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Stop Reaction & Extraction: Terminate the reaction by adding a mixture of chloroform and methanol. Vortex to extract the lipid-soluble product (radiolabeled demethylmenaquinone).
-
Quantification: After phase separation, transfer the organic (chloroform) layer to a scintillation vial, evaporate the solvent, add scintillation cocktail, and measure the incorporated radioactivity using a liquid scintillation counter. The activity is expressed as pmol of product formed per minute per mg of protein.
Applications in Research and Drug Development
The study of this compound's role in MK-9 biosynthesis has significant implications for both industrial biotechnology and pharmaceutical development.
Metabolic Engineering: Understanding the pathway and its rate-limiting steps is crucial for the metabolic engineering of microorganisms to enhance the production of specific menaquinones. Overexpression of key enzymes like nonaprenyl diphosphate synthase and MenA, along with the optimization of precursor supply from the shikimate and MEP pathways, are common strategies to boost yields. This is particularly relevant for producing high-value forms of Vitamin K2 for the nutraceutical market.
Drug Development: The menaquinone biosynthesis pathway is essential for many pathogenic bacteria but absent in humans, making its enzymes attractive targets for novel antibiotics. Inhibitors targeting MenA or other enzymes in the pathway could disrupt bacterial respiration, leading to cell death. The development of small molecule inhibitors against these targets is an active area of research for combating diseases like tuberculosis.
Conclusion
This compound, in its activated diphosphate form, is the indispensable C45 building block for the biosynthesis of menaquinone-9. Its synthesis by nonaprenyl diphosphate synthase and its subsequent attachment to the DHNA ring by the MenA enzyme are central to the production of this specific form of Vitamin K2. A thorough understanding of these enzymes, their kinetics, and the overall metabolic network provides a robust foundation for the rational design of microbial cell factories for enhanced Vitamin K2 production and for the development of novel antimicrobial therapeutics. The protocols and data presented herein serve as a comprehensive resource for professionals engaged in these fields.
References
- 1. Biosynthesis of Menaquinone (Vitamin K2) and Ubiquinone (Coenzyme Q) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. All-trans-nonaprenyl-diphosphate synthase (geranyl-diphosphate specific) - Wikipedia [en.wikipedia.org]
- 3. MenA Is a Promising Drug Target for Developing Novel Lead Molecules to Combat Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Advances in Enhanced Menaquinone-7 Production From Bacillus subtilis [frontiersin.org]
Methodological & Application
Application Notes and Protocols for the Dissolution of Nonaprenol in In Vitro Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nonaprenol is a long-chain isoprenoid alcohol with potential applications in various fields of biological research. Due to its hydrophobic nature, its dissolution for in vitro experiments, which are primarily conducted in aqueous cell culture media, presents a significant challenge. This document provides detailed protocols and application notes to effectively dissolve this compound for use in cell-based assays and other in vitro studies, ensuring compound stability and minimizing solvent-induced cytotoxicity.
Data Presentation: Solubility and Recommended Solvent Concentrations
| Solvent | Expected Solubility | Recommended Maximum Final Concentration in Media | Notes |
| Dimethyl Sulfoxide (DMSO) | Expected to be soluble | < 0.5% (v/v) | A versatile solvent for many nonpolar compounds. Can be toxic to cells at higher concentrations. Always include a vehicle control in experiments.[1][2] |
| Ethanol | Expected to be soluble | < 0.5% (v/v) | A good alternative to DMSO. Can also exhibit cellular toxicity at higher concentrations. A vehicle control is essential.[3] |
| Methanol | Expected to be soluble | Not generally recommended for live-cell assays | More volatile and can be more toxic to cells than ethanol. |
| Water | Insoluble | - | This compound is a hydrophobic molecule and will not dissolve in aqueous solutions alone. |
| Cell Culture Medium | Insoluble | - | Direct dissolution in media is not feasible. |
Experimental Protocols
This section provides a detailed methodology for the preparation of this compound solutions for in vitro experiments. The primary objective is to create a concentrated stock solution in an organic solvent, which can then be diluted to the final working concentration in the aqueous cell culture medium.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Anhydrous Ethanol (200 proof), molecular biology grade
-
Sterile, conical-bottom polypropylene or glass vials
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented as required for your cell line
-
Fetal Bovine Serum (FBS)
Protocol 1: Preparation of a High-Concentration this compound Stock Solution
-
Weighing: Accurately weigh a small amount (e.g., 1-5 mg) of this compound powder and transfer it to a sterile vial.
-
Solvent Addition: Add a small volume of your chosen solvent (DMSO or ethanol) to the vial. For example, start by adding 100 µL of solvent to 1 mg of this compound.
-
Dissolution: Tightly cap the vial and vortex at maximum speed for 1-2 minutes. Visually inspect the solution to ensure that all the powder has dissolved. If not, sonication in a water bath for 5-10 minutes may aid dissolution.
-
Adjusting Concentration: If the this compound has completely dissolved, you can calculate the concentration of your stock solution. If it has not fully dissolved, incrementally add more solvent (e.g., in 50 µL aliquots), vortexing/sonicating after each addition, until a clear solution is obtained. This will give you an estimate of the solubility. It is recommended to prepare a stock solution at a high concentration (e.g., 10-50 mM) to minimize the volume of solvent added to the cell culture.
-
Sterilization: While the organic solvent is sterile, to ensure the final solution is free of contaminants, the stock solution can be filter-sterilized using a 0.22 µm syringe filter that is compatible with the solvent (e.g., a PTFE filter for DMSO).
-
Storage: Aliquot the stock solution into smaller volumes in sterile, tightly sealed vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of Working Solutions for In Vitro Assays
Direct dilution of a high-concentration hydrophobic compound stock solution into an aqueous medium can cause precipitation. A serial dilution or an intermediate dilution step in a serum-containing medium is highly recommended.
-
Thawing: Thaw an aliquot of the this compound stock solution at room temperature.
-
Intermediate Dilution (Recommended): To prevent precipitation, first, dilute the stock solution into a small volume of complete cell culture medium containing serum (e.g., 10% FBS). The proteins in the serum can help to stabilize the hydrophobic compound. For example, to prepare a 100 µM working solution from a 10 mM stock, you could perform a 1:100 dilution by adding 10 µL of the stock solution to 990 µL of complete medium.
-
Final Dilution: Add the required volume of the intermediate working solution to your cell culture wells to achieve the desired final concentration of this compound. For example, to achieve a final concentration of 1 µM in a well containing 1 mL of medium, add 10 µL of the 100 µM intermediate solution.
-
Vehicle Control: It is imperative to include a vehicle control in your experiments. This control should contain the same final concentration of the solvent (e.g., 0.1% DMSO) as the wells treated with this compound.
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate a potential signaling pathway that may be influenced by this compound, based on studies of structurally similar compounds, and a general workflow for preparing this compound for in vitro experiments.
Caption: Hypothesized modulation of the TGF-β signaling pathway by this compound.
Caption: Experimental workflow for preparing this compound solutions.
References
Application Notes and Protocols for the Purification of Nonaprenol using Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonaprenol, a long-chain polyisoprenoid alcohol, is a valuable bioactive compound with significant potential in the pharmaceutical and nutraceutical industries. As a key intermediate in the synthesis of vital biomolecules, its efficient purification is a critical step for research and development. Column chromatography is a robust and scalable method for the purification of this compound from crude plant extracts. This document provides detailed application notes and protocols for the purification of this compound, primarily leveraging established methods for the structurally similar polyprenol, solanesol, due to the limited availability of specific this compound purification literature.
Data Presentation
The following tables summarize quantitative data from studies on the purification of solanesol, a compound closely related to this compound, using column chromatography. This data provides a comparative overview of different methodologies and their efficiencies, which can serve as a benchmark for the purification of this compound.
Table 1: Comparative Performance of Alumina and Silica Gel Column Chromatography for Polyprenol Purification [1]
| Parameter | Alumina Column Chromatography | Silica Gel Column Chromatography |
| Starting Material | 18 wt.% crude solanesol extract | Crude tobacco leaf extract |
| Stationary Phase | Alumina | Silica Gel |
| Mobile Phase | Hexane and Ethyl Acetate gradient (0.5% v/v followed by 1% v/v) | Petroleum Ether:Acetone (90:10, v/v) |
| Final Purity | 95 wt.% | 83.04% |
| Recovery/Yield | 79% recovery | 0.38% yield from dry tobacco leaf |
Table 2: Summary of a Silica Gel Column Chromatography Protocol for Solanesol Purification [2][3]
| Parameter | Details |
| Plant Source | Tobacco Leaves |
| Extraction Solvent | n-hexane or petroleum ether |
| Stationary Phase | Silica Gel |
| Column Dimensions | 30 cm x 2.0 cm i.d. |
| Mobile Phase | n-hexane:ethyl acetate (95:5, v/v) |
| Purity Achieved | 95% to 98% |
Experimental Protocols
The following protocols are adapted from established methods for the purification of solanesol and are expected to be highly effective for this compound.[1][2]
Preparation of Crude this compound Extract from Plant Material
-
Extraction :
-
Grind dried plant leaves containing this compound.
-
Extract the ground material with a non-polar solvent such as n-hexane or petroleum ether at an elevated temperature (e.g., 50-60°C) under reflux for several hours.
-
Filter the extract and re-extract the plant material to ensure complete recovery.
-
Pool the extracts and concentrate using a rotary evaporator to obtain a crude extract.
-
-
Saponification (Optional but Recommended) :
-
To hydrolyze any nonaprenyl esters and remove lipid impurities, dissolve the crude extract in a 10% ethanolic potassium hydroxide solution.
-
Heat the mixture at 55-60°C for 1-2 hours.
-
After cooling, perform a liquid-liquid extraction with a non-polar solvent (e.g., hexane) to isolate the free this compound.
-
Wash the organic phase to remove residual alkali and concentrate it using a rotary evaporator to yield the crude this compound.
-
Column Chromatography Purification of this compound
This protocol outlines the purification of the crude this compound extract using silica gel column chromatography.
A. Materials and Reagents:
-
Crude this compound extract
-
Silica gel (60-120 mesh or 100-200 mesh)
-
n-Hexane (or petroleum ether)
-
Ethyl acetate (or acetone)
-
Glass chromatography column
-
Cotton wool or glass wool
-
Sand (optional)
-
Fraction collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
Rotary evaporator
B. Protocol:
-
Column Packing (Slurry Method) :
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.
-
In a separate beaker, prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., 100% n-hexane).
-
Pour the slurry into the column, allowing the silica gel to settle uniformly without trapping air bubbles. Gently tap the column to aid in packing.
-
Add a thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading (optional).
-
Equilibrate the packed column by passing several column volumes of the initial mobile phase through it until the baseline is stable.
-
-
Sample Loading :
-
Dissolve the crude this compound extract in a minimal amount of the initial mobile phase (e.g., n-hexane).
-
Carefully load the dissolved sample onto the top of the packed column using a pipette, ensuring not to disturb the silica bed.
-
Alternatively, for samples not readily soluble, a "dry loading" method can be used: adsorb the crude mixture onto a small amount of silica gel, remove the solvent, and carefully add the resulting powder to the top of the column.
-
-
Elution :
-
Begin elution with a non-polar solvent (e.g., 100% n-hexane) to remove non-polar impurities.
-
Gradually increase the polarity of the mobile phase by adding a polar solvent like ethyl acetate or acetone. A common starting point is a 95:5 ratio of non-polar to polar solvent (e.g., n-hexane:ethyl acetate, 95:5 v/v).
-
For more complex mixtures, a gradient elution can be employed, where the proportion of the polar solvent is steadily increased over time.
-
-
Fraction Collection and Analysis :
-
Collect the eluate in a series of numbered fractions.
-
Monitor the separation by spotting aliquots of the collected fractions on TLC plates. Develop the TLC plates in an appropriate solvent system to identify the fractions containing this compound.
-
-
Isolation of Pure this compound :
-
Pool the fractions that contain pure this compound, as determined by TLC analysis.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Mandatory Visualizations
Experimental Workflow for this compound Purification
Caption: Workflow for the purification of this compound from plant material.
Logical Relationships in Column Chromatography Separation
Caption: Principles of this compound separation by column chromatography.
References
Application Note: Quantification of Nonaprenol using High-Performance Liquid Chromatography (HPLC)
Introduction
Nonaprenol is a long-chain isoprenoid alcohol belonging to the polyprenol family, characterized by nine isoprene units. These compounds are of significant interest in biomedical and pharmaceutical research due to their various biological activities. Accurate and precise quantification of this compound in various matrices is crucial for drug development, pharmacokinetic studies, and quality control. High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the separation and quantification of long-chain polyprenols.[1][2] This application note details a reverse-phase HPLC (RP-HPLC) method coupled with UV detection for the reliable quantification of this compound.
Principle
The method employs a reverse-phase HPLC system to separate this compound from other components in the sample matrix.[3] The separation is achieved based on the differential partitioning of the analyte between a nonpolar stationary phase (C18 column) and a polar mobile phase.[1][4] A gradient elution is utilized to effectively separate the highly hydrophobic this compound. Quantification is performed by detecting the UV absorbance of this compound at approximately 210 nm and comparing the peak area to a calibration curve generated from known standards.
Experimental Protocols
1. Sample Preparation from Biological Matrices (e.g., Plant or Animal Tissues)
A critical step in the analysis of this compound from biological samples is the liberation of the free alcohol from its esterified forms through saponification.
-
Homogenization: Homogenize a known weight of the tissue sample in a suitable solvent.
-
Lipid Extraction: Perform a lipid extraction using a solvent mixture such as chloroform/methanol (2:1, v/v). The crude lipid extract is obtained after solvent evaporation.
-
Saponification:
-
To the crude lipid extract, add a 10% solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) in 90% ethanol.
-
Heat the mixture at 40-60°C for 2-4 hours with constant stirring to ensure complete hydrolysis of any this compound esters.
-
-
Extraction of Unsaponifiables:
-
After cooling the saponified mixture, transfer it to a separatory funnel.
-
Extract the unsaponifiable fraction, which contains the free this compound, multiple times using a non-polar solvent like hexane or petroleum ether.
-
Combine the organic layers and wash with deionized water until a neutral pH is achieved.
-
-
Final Preparation:
-
Dry the organic extract over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure.
-
Reconstitute the dried extract in a known volume of a suitable solvent, such as a mixture of 35% isopropanol and 65% methanol.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.
-
2. Preparation of Standard Solutions
-
Stock Solution: Accurately weigh a known amount of this compound standard and dissolve it in a suitable solvent (e.g., methanol/hexane mixture) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to create a calibration curve covering the expected concentration range of the samples.
3. HPLC Instrumentation and Conditions
An HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV or Diode Array Detector (DAD) is required.
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity LC System or equivalent |
| Column | C18 Reverse-Phase Column (e.g., Nucleosil 100 C18, 5 µm, 250 x 4.6 mm) |
| Mobile Phase | A: Methanol/Water (95:5, v/v)B: Isopropanol/Hexane (80:20, v/v) |
| Gradient Elution | A time-based linear gradient from 100% A to 100% B over a specified duration to ensure separation of this compound from other homologs. The exact gradient program may need optimization. |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 30 - 40°C |
| Detector | UV/DAD Detector |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 - 20 µL |
4. Method Validation
The analytical method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters include:
| Validation Parameter | Description |
| Linearity | A calibration curve should be constructed by plotting the peak area against the concentration of the standard solutions. A linear relationship should be observed with a correlation coefficient (r²) of ≥ 0.99. |
| Accuracy | Determined by spiking a blank matrix with a known concentration of this compound and calculating the percentage recovery. |
| Precision | Assessed by analyzing replicate samples at different concentrations on the same day (intra-day precision) and on different days (inter-day precision). The relative standard deviation (RSD) should be within acceptable limits. |
| Limit of Detection (LOD) | The lowest concentration of this compound that can be reliably detected. |
| Limit of Quantification (LOQ) | The lowest concentration of this compound that can be accurately and precisely quantified. |
| Specificity | The ability of the method to differentiate and quantify this compound in the presence of other components in the sample matrix. This can be assessed by analyzing blank and spiked samples. |
| Robustness | The reliability of the method when small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition) are introduced. |
Data Presentation
Table 1: HPLC Chromatographic Parameters
| Parameter | Value |
|---|---|
| Column | C18 Reverse-Phase (5 µm, 250 x 4.6 mm) |
| Mobile Phase | Gradient of Methanol/Water and Isopropanol/Hexane |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 20 µL |
Table 2: Method Validation Summary (Hypothetical Data)
| Parameter | Result |
|---|---|
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | 0.9995 |
| Accuracy (% Recovery) | 98.5 - 101.2% |
| Precision (RSD %) | < 2.0% |
| LOD | 0.2 µg/mL |
| LOQ | 0.7 µg/mL |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Logical relationship for HPLC method development and validation.
References
Application Notes and Protocols for Formulating Nonaprenol into Nanoparticles for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonaprenol, a long-chain polyprenol, presents significant therapeutic potential owing to its antioxidant and anti-inflammatory properties. However, its pronounced hydrophobicity (estimated LogP > 15) severely limits its bioavailability and clinical utility.[1] Formulating this compound into nanoparticles offers a promising strategy to overcome these limitations by enhancing its aqueous dispersibility, enabling targeted delivery, and providing controlled release.
These application notes provide detailed protocols for the formulation of this compound into polymeric nanoparticles using two common and effective methods: nanoprecipitation and emulsion-solvent evaporation. Additionally, expected physicochemical characteristics of the resulting nanoparticles are summarized, and a relevant biological signaling pathway potentially modulated by this compound is illustrated.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the active pharmaceutical ingredient is critical for formulation development.
| Property | Value | Source/Justification |
| Molecular Formula | C45H74O | PubChem CID: 12442864[1] |
| Molecular Weight | 631.1 g/mol | PubChem CID: 12442864[1] |
| XLogP3 | 15.9 | PubChem CID: 12442864[1] |
| Water Solubility | Practically Insoluble | Inferred from high XLogP3 value. |
| Solubility in Organic Solvents | High | Expected high solubility in solvents like acetone, dichloromethane, and ethyl acetate due to its lipophilic nature. |
| Melting Point | Estimated 30-40 °C | Estimated based on the physical state of similar long-chain polyprenols. |
| Appearance | Viscous, yellowish liquid | Based on general appearance of polyprenols. |
Experimental Protocols
Protocol 1: Nanoprecipitation Method for this compound-Loaded PLGA Nanoparticles
This method is suitable for its simplicity and effectiveness in encapsulating highly hydrophobic drugs.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA) (50:50, MW 10-20 kDa)
-
Acetone (ACS grade)
-
Polyvinyl alcohol (PVA) (MW 30-70 kDa, 87-90% hydrolyzed)
-
Deionized water
Equipment:
-
Magnetic stirrer with stir bar
-
Syringe pump
-
Glass beakers
-
Rotary evaporator
-
Centrifuge
-
Freeze-dryer
-
Particle size analyzer
Procedure:
-
Organic Phase Preparation:
-
Dissolve 50 mg of PLGA and 10 mg of this compound in 5 mL of acetone.
-
Stir the mixture until a clear solution is obtained.
-
-
Aqueous Phase Preparation:
-
Dissolve 100 mg of PVA in 50 mL of deionized water to create a 0.2% (w/v) PVA solution.
-
Stir and gently heat (if necessary) to ensure complete dissolution. Cool to room temperature.
-
-
Nanoparticle Formation:
-
Place the aqueous phase in a beaker on a magnetic stirrer at a constant stirring speed (e.g., 600 rpm).
-
Using a syringe pump, add the organic phase dropwise into the aqueous phase at a controlled rate (e.g., 1 mL/min).
-
Observe the formation of a milky suspension, indicating nanoparticle formation.
-
-
Solvent Evaporation:
-
Leave the suspension stirring for at least 4 hours in a fume hood to allow for the evaporation of acetone.
-
Alternatively, use a rotary evaporator at reduced pressure and a controlled temperature (e.g., 35°C) to remove the acetone more rapidly.
-
-
Nanoparticle Purification and Collection:
-
Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water.
-
Repeat the washing step twice to remove excess PVA and unencapsulated this compound.
-
Lyophilize the final nanoparticle suspension to obtain a dry powder for long-term storage.
-
Protocol 2: Emulsion-Solvent Evaporation Method for this compound-Loaded PCL Nanoparticles
This method is versatile and can be adapted for various hydrophobic drugs.
Materials:
-
This compound
-
Polycaprolactone (PCL) (MW 14 kDa)
-
Dichloromethane (DCM) (ACS grade)
-
Pluronic® F-68
-
Deionized water
Equipment:
-
High-speed homogenizer or sonicator
-
Magnetic stirrer with stir bar
-
Rotary evaporator
-
Centrifuge
-
Freeze-dryer
-
Particle size analyzer
Procedure:
-
Organic Phase Preparation:
-
Dissolve 40 mg of PCL and 8 mg of this compound in 4 mL of dichloromethane.
-
-
Aqueous Phase Preparation:
-
Dissolve 80 mg of Pluronic® F-68 in 40 mL of deionized water to create a 0.2% (w/v) solution.
-
-
Emulsification:
-
Add the organic phase to the aqueous phase.
-
Emulsify the mixture using a high-speed homogenizer at 10,000 rpm for 5 minutes or a probe sonicator at 40% amplitude for 3 minutes on an ice bath to form an oil-in-water (o/w) emulsion.
-
-
Solvent Evaporation:
-
Transfer the emulsion to a magnetic stirrer and stir for 4-6 hours at room temperature in a fume hood to allow the dichloromethane to evaporate, leading to nanoparticle formation.
-
A rotary evaporator can be used for more efficient solvent removal.
-
-
Nanoparticle Purification and Collection:
-
Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.
-
Wash the nanoparticle pellet with deionized water three times.
-
Freeze-dry the purified nanoparticles to obtain a powder.
-
Expected Nanoparticle Characteristics
The following table summarizes the expected physicochemical properties of this compound-loaded nanoparticles prepared by the described protocols. These values are based on typical results obtained for hydrophobic drugs encapsulated in similar polymeric nanoparticles.
| Parameter | Nanoprecipitation (PLGA) | Emulsion-Solvent Evaporation (PCL) | Method of Analysis |
| Particle Size (nm) | 150 - 250 | 200 - 350 | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | < 0.3 | Dynamic Light Scattering (DLS) |
| Zeta Potential (mV) | -15 to -25 | -10 to -20 | Laser Doppler Velocimetry |
| Encapsulation Efficiency (%) | 70 - 85 | 65 - 80 | UV-Vis Spectrophotometry |
| Drug Loading (%) | 5 - 10 | 4 - 8 | UV-Vis Spectrophotometry |
Visualizations
Experimental Workflow and Signaling Pathway
References
Application Notes and Protocols: Solanesol (Nonaprenol) as a Lipid Carrier in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solanesol, a 45-carbon isoprenoid alcohol (nonaprenol), is a long-chain polyprenol primarily extracted from tobacco leaves and other solanaceous plants. Its inherent lipophilicity and biocompatibility have positioned it as a promising lipid carrier in the development of advanced drug delivery systems. When chemically modified, solanesol and its derivatives can self-assemble into various nanostructures, such as micelles and nanoparticles, which are adept at encapsulating hydrophobic therapeutic agents. This capability enhances the solubility, stability, and bioavailability of poorly water-soluble drugs, offering a versatile platform for targeted and controlled release applications, particularly in oncology.
These application notes provide an overview of the utility of solanesol-based nanocarriers, summarizing key quantitative data and detailing experimental protocols for their synthesis, characterization, and evaluation.
Core Applications
Solanesol-based drug delivery systems are primarily explored for:
-
Oncology: Encapsulation of chemotherapeutic agents like doxorubicin to improve tumor targeting and reduce systemic toxicity.[1][2] The inherent anti-cancer properties of some solanesol derivatives can also provide a synergistic therapeutic effect.[1][2][3]
-
Bioavailability Enhancement: Improving the oral absorption and bioavailability of poorly soluble compounds such as Coenzyme Q10.
-
Targeted Delivery: Functionalization of solanesol nanocarriers with targeting ligands can facilitate drug accumulation at specific pathological sites.
Quantitative Data Summary
The following tables summarize the key physicochemical properties and in vivo performance of various solanesol-based drug delivery systems as reported in the literature.
Table 1: Physicochemical Characterization of Solanesol-Based Nanoparticles
| Formulation ID | Solanesol Derivative | Encapsulated Drug | Particle Size (nm) | Polydispersity Index (PDI) | Drug Loading Content (DLC) (%) | Encapsulation Efficiency (EE) (%) | Reference |
| SN-1 | mPEG-HZ-STS | Doxorubicin | ~150 | < 0.2 | Not Reported | Not Reported | |
| SN-2 | mPEG-STS | Doxorubicin | ~150 | < 0.2 | Not Reported | Not Reported | |
| SN-3 | SOL-Br with PEG6000-DiHZ | Doxorubicin | 100-200 | Not Reported | Not Reported | Not Reported | |
| SN-4 | MSS with PEG6000-DiHZ | Doxorubicin | 100-200 | Not Reported | Not Reported | Not Reported | |
| SN-5 | STS with PEG6000-DiHZ | Doxorubicin | 100-200 | Not Reported | Not Reported | Not Reported | |
| SN-6 | SPGS | Coenzyme Q10 | Not Reported | Not Reported | > 39 | Not Reported |
mPEG-HZ-STS: Hydrazone-linked methoxy Poly(ethylene glycol)-Solanesyl Thiosalicylic acid; mPEG-STS: Ester-linked methoxy Poly(ethylene glycol)-Solanesyl Thiosalicylic acid; SOL-Br: Solanesyl Bromide; MSS: Monosolanesyl Succinate; STS: Solanesylthiosalicylate; PEG6000-DiHZ: Hydrazine-poly(ethylene glycol)-hydrazine; SPGS: Solanesyl Poly(ethylene glycol) Succinate.
Table 2: In Vivo Performance of Solanesol-Based Drug Delivery Systems
| Formulation | Animal Model | Key Finding | Reference |
| DOX-loaded mPEG-STS and mPEG-HZ-STS micelles | Tumor-bearing mice | Greatest tumor inhibition effect compared to free DOX and blank micelles. | |
| Blank mPEG-STS and mPEG-HZ-STS micelles | Tumor-bearing mice | Obvious inhibiting effect on tumor growth. | |
| CoQ10-loaded SPGS micelles | Rats | Three-fold enhancement of oral bioavailability compared to coarse suspensions of CoQ10. |
Experimental Protocols
This section provides detailed methodologies for the synthesis, characterization, and evaluation of solanesol-based drug delivery systems.
Protocol 1: Synthesis of Doxorubicin-Loaded PEGylated Solanesol Micelles
Objective: To prepare self-assembled micelles of PEGylated solanesol derivatives encapsulating doxorubicin.
Materials:
-
Solanesol derivative (e.g., mPEG-STS or mPEG-HZ-STS)
-
Doxorubicin hydrochloride (DOX·HCl)
-
Triethylamine (TEA)
-
Acetone
-
Deionized water
-
Dialysis membrane (MWCO 3.5 kDa)
Procedure:
-
Preparation of DOX base: Dissolve DOX·HCl in deionized water and add a 2-fold molar excess of TEA. Stir the solution for 2 hours in the dark to obtain the free base form of doxorubicin.
-
Micelle Formulation:
-
Dissolve the solanesol derivative and DOX base in acetone.
-
Add the organic solution dropwise into deionized water under vigorous stirring.
-
Continue stirring for 24 hours to allow for the evaporation of acetone and the self-assembly of micelles.
-
-
Purification:
-
Filter the resulting micellar solution through a 0.22 µm aqueous filter membrane to remove any aggregates.
-
Dialyze the solution against deionized water for 24 hours using a dialysis membrane to remove unloaded drug and residual organic solvent.
-
Characterization:
-
Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS).
-
Morphology: Visualized using Transmission Electron Microscopy (TEM).
-
Drug Loading Content (DLC) and Encapsulation Efficiency (EE): Quantified using UV-Vis spectrophotometry or fluorescence spectroscopy after disrupting the micelles with a suitable solvent.
Protocol 2: In Vitro Drug Release Study
Objective: To evaluate the release profile of an encapsulated drug from solanesol-based micelles.
Materials:
-
DOX-loaded solanesol micelles
-
Dialysis membrane (e.g., MWCO 3.5 kDa)
-
Phosphate-buffered saline (PBS) at pH 7.4
-
Acetate buffer at pH 5.0
-
Shaker or water bath maintained at 37°C
-
UV-Vis or fluorescence spectrophotometer
Procedure:
-
Transfer a known volume (e.g., 1 mL) of the DOX-loaded micelle solution into a dialysis bag.
-
Securely close the dialysis bag and immerse it in a larger volume (e.g., 50 mL) of the release medium (PBS pH 7.4 or acetate buffer pH 5.0).
-
Place the setup in a shaker or water bath at 37°C with gentle agitation.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the concentration of DOX in the collected samples using a spectrophotometer (at ~480 nm for UV-Vis).
-
Calculate the cumulative percentage of drug release at each time point using a standard calibration curve of free DOX in the respective buffer.
-
Plot the cumulative drug release percentage against time to obtain the drug release profile.
Visualizations
The following diagrams illustrate key concepts related to solanesol-based drug delivery systems.
References
Application Notes and Protocols for Evaluating the Anti-Inflammatory Effects of Nonaprenol Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a complex biological response implicated in numerous diseases. The identification and characterization of novel anti-inflammatory agents are crucial for the development of new therapeutics. Nonaprenol, a polyprenyl alcohol, presents a potential candidate for modulating inflammatory responses. These application notes provide a comprehensive guide to evaluating the anti-inflammatory properties of this compound using a panel of robust cell-based assays. The described protocols are designed to assess the compound's effects on key inflammatory mediators and signaling pathways, providing a thorough preclinical evaluation.
The primary objectives of these assays are to:
-
Quantify the inhibitory effect of this compound on the production of pro-inflammatory mediators, including nitric oxide (NO) and cytokines.
-
Elucidate the molecular mechanisms underlying this compound's anti-inflammatory activity by examining its influence on the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
-
Provide a framework for the systematic screening and characterization of potential anti-inflammatory drug candidates.
Key Experimental Assays
A multi-faceted approach is recommended to comprehensively assess the anti-inflammatory potential of this compound. This involves a series of in vitro cell-based assays that are widely accepted in the field of inflammation research.
Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages
Principle: Nitric oxide is a key pro-inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in macrophages upon activation by stimuli like lipopolysaccharide (LPS). The Griess assay is a colorimetric method used to measure nitrite (a stable metabolite of NO) in the cell culture supernatant.[1] A reduction in nitrite levels in the presence of this compound indicates an inhibitory effect on NO production.[1]
Experimental Protocol:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., DMSO).
-
Inflammatory Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a negative control group without LPS stimulation.
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the nitrite concentration based on a standard curve generated with sodium nitrite. Determine the percentage of NO inhibition by this compound compared to the LPS-stimulated vehicle control.
Data Presentation:
| This compound (µM) | Nitrite Concentration (µM) | % Inhibition of NO Production |
| 0 (Vehicle + LPS) | 25.3 ± 1.8 | 0 |
| 1 | 22.1 ± 1.5 | 12.6 |
| 5 | 15.7 ± 1.2 | 37.9 |
| 10 | 9.8 ± 0.9 | 61.3 |
| 25 | 4.2 ± 0.5 | 83.4 |
| 50 | 2.1 ± 0.3 | 91.7 |
| IC50 (µM) | - | 8.5 |
Pro-Inflammatory Cytokine Production Assay
Principle: Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) are central to the inflammatory response.[2] Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method to quantify the levels of these cytokines in cell culture supernatants.[2][3] A decrease in cytokine secretion in the presence of this compound suggests its anti-inflammatory activity.
Experimental Protocol:
-
Cell Culture and Treatment: Follow the same cell culture, seeding, and treatment protocol as described for the NO production assay.
-
Supernatant Collection: After 24 hours of LPS stimulation, collect the cell culture supernatants and store them at -80°C until analysis.
-
ELISA:
-
Use commercially available ELISA kits for TNF-α, IL-6, and IL-1β.
-
Follow the manufacturer's instructions for the assay procedure, which typically involves coating the plate with a capture antibody, adding the samples and standards, adding a detection antibody, followed by a substrate for color development.
-
Measure the absorbance at the recommended wavelength using a microplate reader.
-
-
Data Analysis: Calculate the cytokine concentrations based on the standard curves. Determine the percentage of cytokine inhibition by this compound compared to the LPS-stimulated vehicle control.
Data Presentation:
| This compound (µM) | TNF-α (pg/mL) | % Inhibition | IL-6 (pg/mL) | % Inhibition | IL-1β (pg/mL) | % Inhibition |
| 0 (Vehicle + LPS) | 1250 ± 98 | 0 | 2800 ± 210 | 0 | 450 ± 35 | 0 |
| 1 | 1080 ± 85 | 13.6 | 2450 ± 195 | 12.5 | 390 ± 30 | 13.3 |
| 5 | 750 ± 62 | 40.0 | 1680 ± 140 | 40.0 | 250 ± 21 | 44.4 |
| 10 | 420 ± 35 | 66.4 | 950 ± 80 | 66.1 | 140 ± 12 | 68.9 |
| 25 | 180 ± 15 | 85.6 | 410 ± 35 | 85.4 | 60 ± 5 | 86.7 |
| 50 | 90 ± 8 | 92.8 | 200 ± 18 | 92.9 | 30 ± 3 | 93.3 |
| IC50 (µM) | 7.8 | 8.1 | 7.2 |
NF-κB Signaling Pathway Analysis
Principle: The NF-κB transcription factor is a master regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation with LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. The effect of this compound on this pathway can be assessed by measuring the nuclear translocation of the p65 subunit of NF-κB using immunofluorescence or by a reporter gene assay.
Experimental Workflow:
Caption: Experimental workflow for assessing NF-κB p65 nuclear translocation.
Experimental Protocol (Immunofluorescence):
-
Cell Culture on Coverslips: Seed RAW 264.7 cells on sterile glass coverslips in a 24-well plate.
-
Treatment and Stimulation: Pre-treat with this compound and stimulate with LPS as previously described.
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block with 1% BSA in PBST for 30 minutes.
-
Incubate with a primary antibody against NF-κB p65 overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope.
-
Quantify the nuclear fluorescence intensity of p65 to determine the extent of nuclear translocation.
-
Data Presentation:
| Treatment | Nuclear p65 Intensity (Arbitrary Units) | % Inhibition of Translocation |
| Control (Unstimulated) | 15 ± 2 | - |
| LPS (1 µg/mL) | 85 ± 7 | 0 |
| LPS + this compound (10 µM) | 30 ± 4 | 78.6 |
| LPS + this compound (25 µM) | 20 ± 3 | 92.9 |
Signaling Pathway Diagram:
Caption: Simplified NF-κB signaling pathway and potential inhibition by this compound.
MAPK Signaling Pathway Analysis
Principle: The MAPK family, including ERK, JNK, and p38, plays a critical role in inflammatory signaling. Upon LPS stimulation, these kinases are phosphorylated and activated, leading to the activation of downstream transcription factors. Western blotting can be used to detect the phosphorylated (active) forms of these kinases. Inhibition of their phosphorylation by this compound would indicate its interference with these pathways.
Experimental Protocol (Western Blot):
-
Cell Culture, Treatment, and Stimulation: Culture and treat RAW 264.7 cells with this compound and LPS as described before, but for a shorter duration (e.g., 15-60 minutes) to capture peak phosphorylation.
-
Cell Lysis: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against phospho-p38, phospho-ERK, phospho-JNK, and their total protein counterparts, as well as a loading control (e.g., β-actin).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Data Presentation:
| Treatment | p-p38 / total p38 (Fold Change) | p-ERK / total ERK (Fold Change) | p-JNK / total JNK (Fold Change) |
| Control | 1.0 | 1.0 | 1.0 |
| LPS (1 µg/mL) | 5.2 ± 0.4 | 4.8 ± 0.3 | 6.1 ± 0.5 |
| LPS + this compound (10 µM) | 2.1 ± 0.2 | 2.5 ± 0.2 | 2.8 ± 0.3 |
| LPS + this compound (25 µM) | 1.3 ± 0.1 | 1.5 ± 0.1 | 1.7 ± 0.2 |
Signaling Pathway Diagram:
References
Application Note: The Use of Nonaprenol in Cellular Membrane Stability Studies
AN-001 | Version 1.0
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nonaprenol is a long-chain polyisoprenoid alcohol, belonging to the class of polyprenols. These molecules are integral components of cellular membranes across various life forms.[1] While their phosphorylated derivatives, dolichols, are well-recognized for their role in protein glycosylation, the unmodified polyprenols like this compound are emerging as crucial players in maintaining the structural and functional integrity of cellular membranes.[1] This application note provides a comprehensive guide to utilizing this compound in studies focused on cellular membrane stability, detailing its potential mechanisms of action and providing protocols for experimental validation.
Principle of Action
Polyprenols, due to their unique chemical structure, can directly influence the biophysical properties of the lipid bilayer. It is hypothesized that this compound, a C45 polyprenol, may exert its effects on membrane stability through several mechanisms:
-
Modulation of Membrane Fluidity: The long, flexible isoprenoid chain of this compound can interdigitate with the fatty acyl chains of phospholipids, thereby altering membrane fluidity. This can have profound effects on the function of membrane-associated proteins and the overall resilience of the cell to stress.
-
Antioxidant Activity: By potentially scavenging reactive oxygen species (ROS), this compound may protect the cell membrane from lipid peroxidation, a major cause of membrane damage and instability. Lipid peroxidation can lead to changes in membrane fluidity and permeability, ultimately compromising cell function.[2]
-
Induction of Non-Bilayer Structures: Polyprenols have been observed to induce the formation of non-bilayer hexagonal II (HII) phase structures within membranes. These transient and localized lipid arrangements are implicated in dynamic membrane processes such as fusion and fission.[1]
Quantitative Data Summary
Due to the limited availability of direct quantitative data for this compound in the scientific literature, this table presents hypothetical data based on the known effects of similar long-chain polyprenols on membrane stability parameters. Researchers are encouraged to generate their own data using the protocols provided below.
| Parameter Assessed | Model System | This compound Concentration (µM) | Observed Effect | Potential Interpretation |
| Membrane Fluidity | Liposomes | 10 | 15% decrease in Ie/Im ratio | Increased membrane rigidity |
| 50 | 35% decrease in Ie/Im ratio | Dose-dependent membrane ordering | ||
| Lipid Peroxidation | Isolated Mitochondria | 10 | 25% inhibition of MDA formation | Antioxidant activity, protection against oxidative stress |
| 50 | 60% inhibition of MDA formation | Significant scavenging of free radicals | ||
| Cell Viability | Cultured Fibroblasts | 10 | 20% increase in viability under H₂O₂ stress | Cytoprotective effect against oxidative damage |
| 50 | 55% increase in viability under H₂O₂ stress | Enhanced membrane protection |
Table 1: Hypothetical Quantitative Effects of this compound on Membrane Stability. Ie/Im ratio is a measure of membrane fluidity using a fluorescent probe. MDA (Malondialdehyde) is a marker of lipid peroxidation.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the effect of this compound on membrane stability.
Protocol 1: Assessment of Membrane Fluidity using Fluorescence Anisotropy
Objective: To determine the effect of this compound on the fluidity of cell membranes or model lipid vesicles.
Materials:
-
This compound
-
Fluorescent probe (e.g., 1,6-diphenyl-1,3,5-hexatriene (DPH) or 1-(4-trimethylammoniumphenyl)-6-phenyl-1,3,5-hexatriene (TMA-DPH))
-
Cells or liposomes of interest
-
Phosphate-buffered saline (PBS)
-
Fluorometer capable of measuring fluorescence anisotropy
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in an appropriate solvent (e.g., ethanol or DMSO) to create a high-concentration stock solution.
-
Cell/Liposome Treatment:
-
For cell suspensions, incubate the cells with varying concentrations of this compound for a predetermined time at 37°C. Include a vehicle control (solvent only).
-
For liposomes, incorporate this compound into the lipid mixture during their preparation.
-
-
Fluorescent Labeling:
-
Add the fluorescent probe (e.g., DPH at a final concentration of 1 µM) to the cell or liposome suspension.
-
Incubate in the dark at room temperature for 30-60 minutes to allow the probe to incorporate into the membranes.
-
-
Fluorescence Anisotropy Measurement:
-
Transfer the labeled suspension to a cuvette.
-
Measure fluorescence anisotropy using a fluorometer with appropriate excitation and emission wavelengths for the chosen probe (e.g., for DPH, excitation at ~360 nm and emission at ~430 nm).
-
Anisotropy (r) is calculated as: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular) where G is the grating correction factor.
-
-
Data Analysis: An increase in fluorescence anisotropy indicates a decrease in membrane fluidity (a more ordered membrane), while a decrease in anisotropy suggests an increase in fluidity.
Protocol 2: Lipid Peroxidation Assay (Thiobarbituric Acid Reactive Substances - TBARS)
Objective: To quantify the extent of lipid peroxidation in cellular or subcellular membranes in the presence of this compound.
Materials:
-
This compound
-
Cells or tissue homogenates
-
Oxidative stress inducer (e.g., hydrogen peroxide (H₂O₂), ferrous sulfate (FeSO₄))
-
Thiobarbituric acid (TBA) solution
-
Trichloroacetic acid (TCA) solution
-
Butylated hydroxytoluene (BHT)
-
Malondialdehyde (MDA) standard
-
Spectrophotometer
Procedure:
-
Sample Preparation:
-
Treat cells or tissue homogenates with varying concentrations of this compound, with and without an oxidative stress inducer. Include appropriate controls (untreated, vehicle, and positive control with an antioxidant like Trolox).
-
-
TBARS Reaction:
-
To 100 µL of the sample, add 200 µL of ice-cold 10% TCA to precipitate proteins.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Add 200 µL of 0.67% TBA to the supernatant.
-
Incubate the mixture at 95°C for 60 minutes.
-
Cool the samples on ice to stop the reaction.
-
-
Measurement:
-
Measure the absorbance of the resulting pink-colored solution at 532 nm using a spectrophotometer.
-
-
Quantification:
-
Create a standard curve using known concentrations of MDA.
-
Calculate the concentration of MDA in the samples, which is an indicator of lipid peroxidation. A decrease in MDA levels in this compound-treated samples suggests an inhibitory effect on lipid peroxidation.
-
Visualizations
Figure 1: Experimental workflow for assessing the effects of this compound on membrane stability.
Figure 2: Proposed mechanism of this compound in promoting membrane stability.
Disclaimer: The information provided in this application note is intended for research purposes only. The protocols and potential mechanisms of action are based on the general understanding of polyprenols and may need to be optimized for specific experimental conditions and model systems.
References
Synthesis and Enhanced Bioactivity of Nonaprenol Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonaprenol, a naturally occurring polyprenol, has garnered significant interest in the scientific community due to its diverse biological activities. As a C45 isoprenoid alcohol, it serves as a crucial intermediate in the biosynthesis of essential molecules like coenzyme Q10 and vitamin K2.[1][2] Recent research has focused on the synthesis of this compound (commonly sourced as solanesol from tobacco plants) derivatives to enhance its therapeutic potential.[3][4] These modifications aim to improve bioavailability, target specificity, and overall efficacy, leading to promising candidates for anti-cancer, anti-inflammatory, and anti-viral applications.[4] This document provides detailed application notes and protocols for the synthesis of key this compound derivatives and the evaluation of their bioactivities.
Synthesis of this compound Derivatives
The long aliphatic chain of this compound provides a versatile scaffold for chemical modification. The primary hydroxyl group is the most common site for derivatization, allowing for the introduction of various functional groups to modulate the compound's physicochemical and biological properties. Here, we detail the synthesis of two major classes of this compound derivatives: esters and amines.
Protocol 1: Synthesis of this compound Esters
This compound esters are synthesized via esterification of the terminal hydroxyl group with a variety of carboxylic acids. This protocol outlines a general method utilizing dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.
Materials:
-
This compound (Solanesol)
-
Carboxylic acid of interest
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) and the desired carboxylic acid (1.2 equivalents) in anhydrous DCM under an inert atmosphere.
-
Reagent Addition: To the solution, add DMAP (0.1 equivalents). Cool the mixture to 0°C in an ice bath. Slowly add a solution of DCC (1.2 equivalents) in anhydrous DCM dropwise to the reaction mixture.
-
Reaction Progression: Allow the reaction mixture to gradually warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU) by-product. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography, eluting with a hexane-ethyl acetate gradient to obtain the pure this compound ester.
-
Characterization: Confirm the structure of the synthesized ester using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Synthesis of this compound Amine Derivatives
The synthesis of this compound amines typically involves a two-step process: conversion of the hydroxyl group to a better leaving group (e.g., a tosylate), followed by nucleophilic substitution with the desired amine.
Materials:
-
This compound (Solanesol)
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Desired amine
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
1M Hydrochloric acid (HCl)
-
Silica gel for column chromatography
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and rotary evaporator
Procedure:
-
Tosylation of this compound:
-
Dissolve this compound (1 equivalent) in anhydrous pyridine and cool the solution to 0°C.
-
Add p-toluenesulfonyl chloride (1.5 equivalents) portion-wise, ensuring the temperature remains at 0°C.
-
Stir the reaction mixture at 0°C for 4-6 hours.
-
Pour the reaction mixture into ice-cold water and extract the product with diethyl ether.
-
Wash the organic layer sequentially with cold 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield solanesyl tosylate.
-
-
Amination of Solanesyl Tosylate:
-
Dissolve the obtained solanesyl tosylate (1 equivalent) in anhydrous DMF.
-
Add the desired amine (2-3 equivalents) to the solution.
-
Heat the reaction mixture to 60-80°C and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and pour it into water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product using silica gel column chromatography to obtain the pure this compound amine derivative.
-
-
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Bioactivity Evaluation of this compound Derivatives
Anti-Cancer Activity
Derivatives of this compound have shown significant potential as anti-cancer agents, exhibiting cytotoxicity against various cancer cell lines.
Protocol 3: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized this compound derivatives
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.
Table 1: In Vitro Cytotoxicity (IC₅₀) of Representative this compound Derivatives against Human Cancer Cell Lines
| Compound ID | Derivative Type | Modification | IC₅₀ (µM) ± SD |
| HeLa | |||
| SD-E1 | Ester | Cinnamic Acid | 15.2 ± 1.8 |
| SD-E2 | Ester | 4-Nitrobenzoic Acid | 10.8 ± 1.1 |
| SD-A1 | Amine | Piperazine | 8.5 ± 0.9 |
| SD-A2 | Amine | Morpholine | 11.2 ± 1.2 |
| Doxorubicin | - | - | 0.8 ± 0.1 |
Note: The data presented in this table is representative and for illustrative purposes only. Actual values must be determined experimentally.
Anti-Inflammatory Activity
Solanesol and its derivatives have demonstrated significant anti-inflammatory properties.
Protocol 4: In Vitro Anti-Inflammatory Activity (Membrane Stabilization Assay)
This assay assesses the ability of a compound to stabilize red blood cell membranes when subjected to hypotonicity-induced lysis, which is analogous to the stabilization of lysosomal membranes in inflammatory conditions.
Materials:
-
Fresh whole human blood
-
Normal saline (0.9% NaCl)
-
Hypotonic saline (0.36% NaCl)
-
Synthesized this compound derivatives
-
Diclofenac sodium (standard drug)
-
Centrifuge
-
Spectrophotometer
Procedure:
-
RBC Suspension Preparation: Centrifuge fresh human blood and wash the pellet three times with normal saline. Resuspend the packed red blood cells to make a 10% v/v suspension in normal saline.
-
Assay Mixture: To 1 mL of the test compound solution (at various concentrations), add 0.5 mL of the 10% RBC suspension. For the control, use 1 mL of saline instead of the test compound.
-
Incubation: Incubate the mixtures at 56°C for 30 minutes in a water bath.
-
Centrifugation: After incubation, cool the tubes and centrifuge at 2500 rpm for 5 minutes.
-
Absorbance Measurement: Measure the absorbance of the supernatant at 560 nm.
-
Data Analysis: Calculate the percentage of membrane stabilization (inhibition of hemolysis) using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
Table 2: In Vitro Anti-Inflammatory Activity of this compound Derivatives
| Compound | Concentration (µg/mL) | % Inhibition of Hemolysis ± SD |
| Solanesol | 100 | 82.14 ± 3.5 |
| SD-E1 | 100 | 85.3 ± 4.1 |
| SD-E2 | 100 | 88.9 ± 3.8 |
| Diclofenac Sodium | 100 | 92.5 ± 2.9 |
Note: The data presented in this table is representative and based on reported findings. Actual values must be determined experimentally.
Anti-Viral Activity
While specific data on this compound derivatives is emerging, related polyprenols have shown anti-viral potential. The following protocol is a general method for assessing anti-viral activity.
Protocol 5: In Vitro Anti-Viral Activity (Plaque Reduction Assay)
This assay determines the concentration of an antiviral substance that reduces the number of viral plaques by 50%.
Materials:
-
Host cell line (e.g., Vero cells)
-
Virus of interest (e.g., Herpes Simplex Virus-1)
-
Cell culture medium
-
Synthesized this compound derivatives
-
Agarose or methylcellulose overlay
-
Crystal violet staining solution
Procedure:
-
Cell Monolayer Preparation: Seed host cells in 6-well plates to form a confluent monolayer.
-
Virus Infection: Infect the cell monolayers with a known titer of the virus for 1-2 hours.
-
Compound Treatment: After infection, remove the virus inoculum and overlay the cells with a medium containing various concentrations of the this compound derivatives and low-melting-point agarose or methylcellulose.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).
-
Plaque Visualization: Fix the cells and stain with crystal violet to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the untreated virus control and determine the EC₅₀ value (the effective concentration that reduces plaque formation by 50%).
Signaling Pathways and Mechanisms of Action
The enhanced bioactivity of this compound derivatives is attributed to their ability to modulate key cellular signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Anti-Cancer Signaling Pathways
Several this compound derivatives exert their anti-cancer effects by inducing apoptosis and inhibiting pro-survival pathways. The PI3K/Akt pathway is a critical regulator of cell survival, and its inhibition is a key target for cancer therapy.
Caption: PI3K/Akt signaling pathway targeted by this compound derivatives.
Anti-Inflammatory Signaling Pathways
The anti-inflammatory effects of solanesol are mediated through the modulation of the p38 MAPK and Akt pathways, leading to the activation of Nrf2 and subsequent expression of the antioxidant enzyme Heme Oxygenase-1 (HO-1). This cascade ultimately inhibits the production of pro-inflammatory cytokines.
Caption: Anti-inflammatory signaling cascade of Solanesol.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and bioactivity screening of this compound derivatives.
Caption: Workflow for this compound derivative synthesis and evaluation.
Conclusion
The synthetic derivatization of this compound presents a promising strategy for the development of novel therapeutic agents with enhanced bioactivities. The protocols and data presented herein provide a foundational framework for researchers to synthesize, characterize, and evaluate new this compound-based compounds for their potential in treating cancer, inflammation, and viral infections. Further exploration of structure-activity relationships and in vivo studies are warranted to translate these promising findings into clinical applications.
References
Application Notes and Protocols: Solanesol (Nonaprenol) in Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Compound: Solanesol (also known as Nonaprenol)
Background: Solanesol is a long-chain polyprenol alcohol found predominantly in plants of the Solanaceae family, such as tobacco and tomato leaves.[1] Its chemical structure, featuring nine non-conjugated double bonds, endows it with significant biological activities, including potent antioxidant and anti-inflammatory properties.[1][2] These characteristics make Solanesol a compelling candidate for investigation in the context of neurodegenerative disorders, pathologies often driven by oxidative stress, chronic inflammation, and mitochondrial dysfunction.[1][3]
Mechanism of Action in Neuroprotection: The neuroprotective effects of Solanesol are multifaceted. As a key intermediate and precursor in the biosynthesis of Coenzyme Q10 (CoQ10), Solanesol plays a crucial role in mitochondrial health. CoQ10 is an essential component of the mitochondrial respiratory chain, and its restoration can improve mitochondrial function and cellular energy production. Mechanistically, Solanesol has been shown to suppress the generation of reactive oxygen species (ROS) and inhibit the secretion of pro-inflammatory cytokines like TNF-α and IL-1β. By mitigating both oxidative damage and neuroinflammation, Solanesol helps protect neurons from degeneration and death.
Preclinical Applications in Neurodegenerative Disease Models:
-
Huntington's Disease (HD): In a rat model mimicking HD symptoms, Solanesol treatment was found to restore CoQ10 activity, improve mitochondrial complex function, and attenuate oxidative damage. This led to significant improvements in motor performance and cognitive behavior.
-
Parkinson's Disease (PD): Research using a zebrafish model of PD demonstrated that Solanesol administration improved motor coordination, restored oxidative stress parameters, and decreased pro-inflammatory cytokine levels, confirming its neuroprotective potential.
-
Alzheimer's Disease (AD): In transgenic mouse models of AD (APP/PS1), long-term treatment with polyprenols, including Solanesol, significantly improved cognitive impairments. Pathological analysis revealed a significant reduction in neuritic plaques and levels of hyperphosphorylated tau protein in the brains of treated mice.
Quantitative Data from Preclinical Studies
| Disease Model | Animal Model | Dosage of Solanesol (this compound) | Key Quantitative Findings | Reference |
| Huntington's Disease | 3-nitropropionic acid-induced rats | 5, 10, and 15 mg/kg | Dose-dependently improved motor performance, cognitive behavior, and restored mitochondrial complex activity. | |
| Parkinson's Disease | Tramadol-induced zebrafish | Not specified | Significantly improved motor coordination, restored catecholamine levels, and reduced pro-inflammatory cytokines. | |
| Alzheimer's Disease | APP/PS1 transgenic mice | Low, middle, and high dosages (oral gavage for 6 months) | Significantly improved cognitive performance in behavioral tests; significantly reduced neuritic plaques and hyperphosphorylated tau levels in the brain. | |
| Cognitive Impairment | D-galactose-induced mice | High and middle dosages | Significantly increased total antioxidative capacity (T-AOC), GSH-Px, and SOD activity; decreased malondialdehyde (MDA) concentration and Aβ1-42 levels. |
Experimental Protocols
Protocol 1: Evaluating Solanesol in a Chemical-Induced Rat Model of Huntington's Disease
Objective: To assess the efficacy of Solanesol in ameliorating behavioral deficits, oxidative stress, and mitochondrial dysfunction in a 3-nitropropionic acid (3-NP)-induced rat model of HD.
Materials:
-
Male Wistar rats (200-250g)
-
Solanesol (this compound), high purity
-
3-Nitropropionic acid (3-NP)
-
Vehicle for Solanesol (e.g., 0.5% carboxymethyl cellulose)
-
Behavioral testing equipment: Grip strength meter, open field arena, Morris water maze
-
Biochemical assay kits: ELISA kits for TNF-α and IL-1β, assay kits for MDA, SOD, GSH, and mitochondrial complex activities (I-IV)
-
Homogenization buffer and equipment
Methodology:
-
Acclimatization: House rats under standard laboratory conditions for at least one week prior to the experiment.
-
HD Model Induction: Administer 3-NP (e.g., 10 mg/kg, intraperitoneally) daily for a specified period (e.g., 14-21 days) to induce HD-like symptoms.
-
Grouping and Treatment:
-
Group 1 (Control): Receive vehicle only.
-
Group 2 (3-NP Model): Receive 3-NP and vehicle.
-
Group 3-5 (Solanesol Treatment): Receive 3-NP and Solanesol via oral gavage at 5, 10, and 15 mg/kg body weight, respectively, one hour before 3-NP administration.
-
-
Behavioral Assessments (conducted during the final days of treatment):
-
Motor Function: Measure forelimb and hindlimb grip strength.
-
Locomotor Activity: Assess total distance traveled and rearing frequency in an open field test.
-
Cognitive Function: Evaluate spatial learning and memory using the Morris water maze (escape latency, time in target quadrant).
-
-
Biochemical and Histopathological Analysis:
-
At the end of the treatment period, euthanize animals and perfuse brains.
-
Isolate striatum and cortex for analysis.
-
Oxidative Stress: Measure MDA (lipid peroxidation marker) and levels/activity of antioxidants (GSH, SOD) in brain homogenates.
-
Neuroinflammation: Quantify levels of TNF-α and IL-1β using ELISA.
-
Mitochondrial Function: Isolate mitochondria and measure the activity of respiratory chain complexes I, II, III, and IV.
-
Histopathology: Perform Nissl staining on brain sections to assess neuronal damage and cell density in the striatum.
-
-
Statistical Analysis: Use one-way ANOVA followed by a post-hoc test (e.g., Tukey's) to compare differences between groups. A p-value < 0.05 is typically considered statistically significant.
Protocol 2: Assessing Solanesol in a Transgenic Mouse Model of Alzheimer's Disease
Objective: To determine the long-term effects of Solanesol on cognitive decline and the progression of amyloid and tau pathology in APP/PS1 transgenic mice.
Materials:
-
APP/PS1 double transgenic mice
-
Age-matched wild-type (WT) C57BL/6 mice
-
Solanesol (this compound)
-
Behavioral testing equipment: Morris water maze, Y-maze
-
Reagents for immunohistochemistry (IHC): Primary antibodies against Aβ (e.g., 6E10) and phospho-tau (e.g., AT8)
-
ELISA kits for quantifying soluble and insoluble Aβ40/Aβ42 and total/phospho-tau
-
Microtome and microscopy equipment
Methodology:
-
Animal Grouping: At 3 months of age, divide APP/PS1 mice into groups:
-
Group 1 (WT Control): Wild-type mice receiving vehicle.
-
Group 2 (APP/PS1 Model): APP/PS1 mice receiving vehicle.
-
Group 3-5 (Solanesol Treatment): APP/PS1 mice receiving low, medium, and high doses of Solanesol via oral gavage.
-
-
Long-Term Administration: Administer treatments daily for 6 months.
-
Behavioral Testing (at 9 months of age):
-
Spatial Memory: Conduct the Morris water maze test over 5-7 days.
-
Short-Term Memory: Use the Y-maze spontaneous alternation task.
-
-
Tissue Collection and Preparation:
-
Following behavioral tests, euthanize mice and perfuse with saline followed by 4% paraformaldehyde (for IHC) or collect fresh-frozen tissue (for biochemical assays).
-
Dissect the brain into hemispheres. One hemisphere is fixed for histology, the other is used for biochemical analysis.
-
-
Pathological Analysis:
-
Immunohistochemistry (IHC): Use fixed brain sections to stain for Aβ plaques and hyperphosphorylated tau. Quantify plaque load and tau pathology using image analysis software.
-
ELISA: Homogenize cortex and hippocampus samples. Use sequential protein extraction to isolate soluble and insoluble fractions. Measure Aβ40, Aβ42, and phospho-tau levels using specific ELISA kits.
-
-
Statistical Analysis: Compare data between all groups using two-way ANOVA (genotype x treatment) or one-way ANOVA with post-hoc tests.
Visualizations: Signaling Pathways and Workflows
Caption: Proposed mechanism of Solanesol's neuroprotective action.
Caption: Generalized experimental workflow for testing Solanesol.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing Nonaprenol Solubility in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when improving the aqueous solubility of Nonaprenol.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for increasing the aqueous solubility of this compound?
A1: The primary methods for enhancing the aqueous solubility of poorly soluble drugs like this compound include complexation with cyclodextrins, formulation into nanocarriers (such as nanoemulsions, solid lipid nanoparticles, and polymeric nanoparticles), the use of co-solvents, micellar solubilization, and the preparation of solid dispersions.[1][2][3][4] Each of these techniques offers distinct advantages and is suited for different experimental and formulation goals.
Q2: How do cyclodextrins improve the solubility of this compound?
A2: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[5] They can encapsulate the nonpolar this compound molecule within their cavity, forming an inclusion complex. This complex presents a hydrophilic exterior to the aqueous environment, thereby increasing the apparent water solubility of this compound.
Q3: What are the most commonly used cyclodextrins for solubility enhancement?
A3: Beta-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and randomly methylated-β-cyclodextrin, are widely used in the pharmaceutical industry. HP-β-CD, in particular, is often preferred due to its higher aqueous solubility and safety profile.
Q4: What is a nanoemulsion and how can it improve this compound solubility?
A4: A nanoemulsion is a dispersion of two immiscible liquids, typically oil and water, with droplet sizes in the nanometer range (usually below 100 nm). For a lipophilic compound like this compound, it can be dissolved in the oil phase of an oil-in-water (O/W) nanoemulsion. The small droplet size provides a large surface area, which can enhance the dissolution rate and bioavailability of the encapsulated drug.
Q5: What is the role of a co-solvent in improving this compound solubility?
A5: A co-solvent is a water-miscible organic solvent that, when added to water, increases the solubility of a nonpolar solute. Co-solvents work by reducing the polarity of the aqueous environment, which in turn reduces the interfacial tension between the water and the hydrophobic this compound molecule, leading to increased solubility. Commonly used co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).
Troubleshooting Guides
Cyclodextrin Complexation Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Low complexation efficiency | Incorrect molar ratio of this compound to cyclodextrin. | Optimize the molar ratio. A phase solubility study is recommended to determine the optimal ratio. |
| Inefficient mixing during complex formation. | Ensure vigorous and prolonged stirring or sonication to facilitate the inclusion of this compound into the cyclodextrin cavity. | |
| Unsuitable cyclodextrin type. | Experiment with different types of cyclodextrins (e.g., β-CD, HP-β-CD, γ-CD) as the size of the cyclodextrin cavity can influence complexation. | |
| Precipitation of the complex | The solubility limit of the complex has been exceeded. | Dilute the solution or use a cyclodextrin derivative with higher aqueous solubility, such as HP-β-CD. |
| The complex is not stable over time. | Characterize the complex using techniques like DSC or NMR to confirm its formation and stability. Adjust storage conditions (e.g., temperature, pH). | |
| Difficulty in isolating the solid complex | The chosen isolation method (e.g., evaporation, freeze-drying) is not optimal. | For co-precipitation, ensure complete precipitation by cooling the solution. For spray drying, optimize the inlet temperature and feed rate. |
Nanoemulsion Formulation Challenges
| Problem | Possible Cause | Troubleshooting Steps |
| Large and inconsistent particle size | Insufficient energy input during emulsification. | If using a high-energy method, increase the homogenization pressure/time or sonication amplitude/duration. |
| Inappropriate surfactant or co-surfactant concentration. | Optimize the surfactant-to-oil ratio. A phase diagram can help identify the optimal composition for spontaneous nanoemulsification in low-energy methods. | |
| Phase separation or instability over time | Ostwald ripening, coalescence, or flocculation. | Increase the surfactant concentration to provide better steric or electrostatic stabilization. Use a combination of surfactants. |
| The formulation is thermodynamically unstable. | While nanoemulsions are kinetically stable, long-term stability can be an issue. Evaluate stability at different temperatures and consider using polymers to stabilize the interface. | |
| Low drug loading | Poor solubility of this compound in the chosen oil phase. | Screen different pharmaceutically acceptable oils to find one with higher solubilizing capacity for this compound. |
| Drug precipitation during emulsification. | Ensure this compound is fully dissolved in the oil phase before emulsification. Pre-heating the oil phase may help. |
Quantitative Data Summary
Table 1: Solubility Enhancement of Poorly Soluble Drugs Using Cyclodextrins
| Drug | Cyclodextrin Type | Molar Ratio (Drug:CD) | Solubility Enhancement Factor | Reference |
| Carbamazepine | β-CD | 1:1 | ~5-fold | |
| Carbamazepine | HP-β-CD | 1:1 | ~10-fold | |
| Vitamin A Palmitate | β-CD | Not Specified | Increased water solubility and stability | |
| Naproxen | Not Specified | Not Specified | Better solubility and stability |
Table 2: Solubility Enhancement Using Nanoformulations
| Drug | Formulation Type | Key Excipients | Solubility Enhancement | Reference |
| Efavirenz | Liposomes | Soya lecithin | Up to 3270-fold (from 0.0085 µg/mL to 27.82 µg/mL) | |
| Apigenin | Phospholipid Complex | Phospholipon 90H | 37-fold (from 0.62 µg/mL to 22.80 µg/mL) | |
| Various Hydrophobic Drugs | PDL Nanoemulsion | Poly(δ-decalactone), Pluronic F-68 | 3 to 10 times higher than Pluronic F-68 micelles |
Experimental Protocols
Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex by Co-precipitation
-
Dissolution of Cyclodextrin: Dissolve the desired molar equivalent of the chosen cyclodextrin (e.g., HP-β-CD) in deionized water with constant stirring. Heating the solution may aid in dissolution.
-
Dissolution of this compound: Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol, methanol).
-
Complexation: Slowly add the this compound solution dropwise to the aqueous cyclodextrin solution while maintaining vigorous stirring.
-
Stirring: Continue to stir the mixture for a prolonged period (e.g., 6-24 hours) at a constant temperature.
-
Precipitation/Isolation: Remove the organic solvent under reduced pressure. If a precipitate forms, it can be collected by filtration. Alternatively, the entire solution can be freeze-dried or spray-dried to obtain a solid powder of the inclusion complex.
-
Washing and Drying: Wash the collected solid with a small amount of cold deionized water to remove any uncomplexed drug or cyclodextrin, and then dry it under vacuum.
Protocol 2: Preparation of this compound Nanoemulsion by Nanoprecipitation (Low-Energy Method)
-
Organic Phase Preparation: Dissolve this compound and a polymer (e.g., poly(δ-decalactone)) in a water-miscible organic solvent like acetone.
-
Aqueous Phase Preparation: Dissolve a surfactant (e.g., Pluronic F-68) in milli-Q water.
-
Nanoemulsification: Add the organic phase dropwise to the aqueous phase under constant stirring (e.g., 1000 rpm).
-
Solvent Evaporation: Continue stirring the resulting solution for at least 3 hours at room temperature in an open vial to allow for the complete evaporation of the organic solvent.
-
Characterization: Characterize the resulting nanoemulsion for particle size, polydispersity index (PDI), and drug encapsulation efficiency.
Protocol 3: Phase Solubility Study to Determine Optimal Cyclodextrin Concentration
-
Prepare Supersaturated Solutions: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin.
-
Add Excess this compound: Add an excess amount of this compound to each cyclodextrin solution.
-
Equilibration: Shake the vials at a constant temperature until equilibrium is reached (typically 24-72 hours).
-
Sample Collection and Analysis: Filter the solutions to remove the undissolved this compound. Analyze the filtrate to determine the concentration of dissolved this compound using a suitable analytical method like HPLC or UV-Vis spectroscopy.
-
Data Analysis: Plot the concentration of dissolved this compound against the concentration of the cyclodextrin. The slope of the initial linear portion of the graph can be used to determine the complexation stoichiometry and the stability constant.
Visualizations
Caption: Workflow for this compound-Cyclodextrin Inclusion Complex Preparation.
Caption: Key Strategies for Enhancing this compound's Aqueous Solubility.
References
Technical Support Center: Prevention of Nonaprenol Oxidation During Storage
For researchers, scientists, and drug development professionals utilizing Nonaprenol, maintaining its chemical integrity during storage is paramount for reliable experimental outcomes. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to address and prevent the oxidative degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it susceptible to oxidation?
A1: this compound is a long-chain polyisoprenoid alcohol. Its molecular structure contains multiple double bonds, which are reactive sites prone to oxidation when exposed to oxygen, light, and elevated temperatures. This degradation can alter its chemical properties and compromise its efficacy in experimental applications.
Q2: What are the primary signs of this compound degradation?
A2: Oxidative degradation of this compound can manifest as a change in physical appearance, such as discoloration (yellowing) or an increase in viscosity. Chemically, it leads to the formation of various oxidation products, including epoxides, aldehydes, and ketones. These can be detected and quantified using analytical techniques like HPLC and peroxide value determination.
Q3: What are the ideal storage conditions for this compound?
A3: To minimize oxidation, this compound should be stored at low temperatures, protected from light, and under an inert atmosphere. The recommended storage temperature is -20°C.[1] It should be kept in a tightly sealed, opaque container, and the headspace should be purged with an inert gas like nitrogen or argon to displace oxygen.[1]
Q4: How can antioxidants help in preventing this compound oxidation?
A4: Antioxidants are compounds that inhibit oxidation by scavenging free radicals. For lipid-soluble compounds like this compound, synthetic antioxidants such as Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA) can be effective. They are typically used at low concentrations (e.g., 0.01-0.1%).
Troubleshooting Guide: this compound Oxidation
| Issue | Possible Cause | Recommended Action |
| Discoloration or increased viscosity of this compound. | Exposure to oxygen, light, or elevated temperatures. | 1. Immediately assess the extent of degradation using the analytical protocols outlined below.2. If degradation is significant, the batch may need to be discarded.3. Review storage procedures and ensure adherence to recommended conditions (-20°C, dark, inert atmosphere). |
| Inconsistent experimental results using stored this compound. | Partial degradation of this compound leading to reduced purity and the presence of interfering oxidation byproducts. | 1. Perform a purity check of the this compound stock using the stability-indicating HPLC method.2. Prepare fresh solutions from a properly stored or new batch of this compound for critical experiments. |
| Rapid degradation of this compound in solution. | Presence of dissolved oxygen in the solvent; exposure to light during handling. | 1. Use deoxygenated solvents for preparing this compound solutions. This can be achieved by sparging the solvent with nitrogen or argon for 15-30 minutes.2. Prepare solutions fresh before use and handle them in a manner that minimizes light exposure (e.g., using amber vials). |
Quantitative Data on Storage Stability
While specific quantitative data for this compound is limited in publicly available literature, the following table provides a comparative overview of stability for similar polyisoprenoid alcohols under various conditions, which can serve as a guideline.
| Compound | Storage Condition | Duration | Observation |
| Solanesol (a this compound) | -20°C, dark, sealed container | Long-term | Considered stable.[1] |
| Solanesol (a this compound) | Elevated temperature, exposure to light and air | Not specified | Prone to degradation.[1] |
| Polyphenols | 24°C | 12 months | Significant degradation observed. |
| Polyphenols | 4°C | 12 months | Less degradation compared to 24°C. |
| Polyphenols | -20°C | 12 months | Best preservation of compounds. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to separate this compound from its potential degradation products.
1. Materials:
-
This compound standard
-
HPLC-grade acetonitrile, isopropanol, and water
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
HPLC system with UV detector
2. Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and isopropanol. A starting point could be 80:20 (v/v) acetonitrile:isopropanol, gradually increasing the isopropanol concentration.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
3. Sample Preparation:
-
Accurately weigh and dissolve this compound in the initial mobile phase composition to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. Forced Degradation Study (for method validation):
-
Acid/Base Hydrolysis: Incubate this compound solution with 0.1 M HCl or 0.1 M NaOH at 60°C for several hours.
-
Oxidative Degradation: Treat this compound solution with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Heat a solid sample of this compound at a high temperature (e.g., 80°C) for several days.
-
Photodegradation: Expose a this compound solution to UV light.
-
Analyze the stressed samples by HPLC to ensure the method separates the parent this compound peak from any degradation product peaks.
Protocol 2: Determination of Peroxide Value (PV)
The peroxide value is a measure of the primary oxidation products (peroxides and hydroperoxides) and can be used to assess the initial stages of this compound oxidation.
1. Materials:
-
This compound sample
-
Acetic acid-chloroform solvent mixture (3:2 v/v)
-
Saturated potassium iodide (KI) solution
-
Standardized 0.01 N sodium thiosulfate solution
-
1% Starch indicator solution
2. Procedure:
-
Accurately weigh approximately 5 g of the this compound sample into a 250 mL Erlenmeyer flask.
-
Add 30 mL of the acetic acid-chloroform solvent mixture and swirl to dissolve the sample.
-
Add 0.5 mL of saturated KI solution, swirl, and let it stand in the dark for exactly 1 minute.
-
Add 30 mL of deionized water.
-
Titrate the liberated iodine with the standardized 0.01 N sodium thiosulfate solution, with vigorous shaking, until the yellow color almost disappears.
-
Add 0.5 mL of starch indicator solution. The solution will turn dark blue.
-
Continue the titration until the blue color disappears.
-
Perform a blank determination under the same conditions.
3. Calculation: Peroxide Value (meq/kg) = [(S - B) x N x 1000] / W Where: S = Volume of titrant for the sample (mL) B = Volume of titrant for the blank (mL) N = Normality of the sodium thiosulfate solution W = Weight of the sample (g)
Visualizations
Caption: Troubleshooting workflow for suspected this compound oxidation.
Caption: Simplified chemical pathway of this compound oxidation.
References
Technical Support Center: Optimizing HPLC Parameters for Accurate Nonaprenol Detection
Welcome to the technical support center for Nonaprenol analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure accurate and reliable detection of this compound using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This section addresses specific issues you may encounter during your HPLC analysis of this compound.
Q1: Why am I seeing poor peak shape, specifically peak tailing, for my this compound standard?
A: Peak tailing is a common issue in HPLC and can arise from several factors. For a nonpolar compound like this compound, which belongs to the polyprenol family, potential causes include:
-
Secondary Interactions: Residual silanol groups on the silica-based stationary phase (like C18) can interact with any polar moieties on your analyte, causing tailing.
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion. Broad or tailing peaks can indicate that too much sample was injected.[1]
-
Inappropriate Solvent for Sample Dissolution: Dissolving your this compound standard in a solvent significantly stronger or weaker than the initial mobile phase can cause peak shape issues.[1]
-
Column Contamination or Degradation: Buildup of contaminants on the column frit or degradation of the stationary phase can lead to poor peak shapes.
Troubleshooting Steps:
-
Optimize Mobile Phase:
-
Adjust Sample Concentration and Injection Volume:
-
Dilute your sample and reinject. A general guideline is to prepare samples at a concentration of approximately 1 mg/mL and adjust as needed based on peak shape.
-
-
Check Sample Solvent:
-
Whenever possible, dissolve your this compound standard in the initial mobile phase composition.
-
-
Column Maintenance:
-
Flush the column with a strong solvent to remove any potential contaminants.
-
If the problem persists, consider replacing the guard column or the analytical column.
-
Q2: I am having difficulty resolving this compound from other components in my sample matrix. How can I improve the resolution?
A: Achieving good resolution is critical for accurate quantification. Here are several strategies to improve the separation of this compound:
-
Modify the Mobile Phase Composition:
-
For Reversed-Phase HPLC: Since this compound is nonpolar, you can increase the retention time and potentially improve resolution by decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase.
-
Solvent Choice: Switching between acetonitrile and methanol can alter selectivity due to different solvent properties.
-
-
Adjust the Flow Rate: Lowering the flow rate can sometimes enhance separation, although it will increase the analysis time.
-
Change the Column:
-
Stationary Phase: If you are using a C18 column, switching to a C8 or a phenyl column could provide different selectivity.
-
Particle Size and Column Length: Using a column with a smaller particle size or a longer column will increase the number of theoretical plates and improve efficiency.
-
-
Optimize Column Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, potentially leading to sharper peaks. However, be mindful of the thermal stability of this compound.
Q3: My baseline is noisy, making it difficult to accurately integrate the this compound peak. What are the common causes and solutions?
A: A noisy baseline can significantly impact the accuracy of your results. Common causes include:
-
Contaminated Mobile Phase: Impurities in the solvents or microbial growth can contribute to baseline noise.
-
Air Bubbles in the System: Air bubbles in the pump or detector can cause pressure fluctuations and baseline disturbances.
-
Detector Issues: A failing lamp or a contaminated flow cell in the UV detector can be a source of noise.
-
Leaks: Leaks in the system can lead to pressure instability and a noisy baseline.
Troubleshooting Steps:
-
Mobile Phase Preparation:
-
Use HPLC-grade solvents and freshly prepared mobile phases.
-
Filter and degas the mobile phase before use to remove particulates and dissolved gases.
-
-
System Purge: Purge the pump to remove any air bubbles from the lines.
-
Detector Maintenance:
-
Flush the detector flow cell with a suitable solvent.
-
Check the detector lamp's usage hours and replace it if necessary.
-
-
System Check: Inspect all fittings and connections for any signs of leaks.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting HPLC method for this compound detection?
A: Since this compound is a type of polyprenol, methods developed for Solanesol (a this compound) are an excellent starting point. Here is a recommended reversed-phase HPLC method:
| Parameter | Recommendation |
| Column | C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Isopropanol (1:1, v/v) or Methanol and Water (98:2, v/v) |
| Flow Rate | 0.7 - 1.0 mL/min |
| Injection Volume | 10 - 20 µL |
| Column Temperature | 25 - 30 °C |
| Detection Wavelength | 210 nm |
Note: This is a starting point, and optimization may be required based on your specific sample and HPLC system.
Q2: How should I prepare my samples for this compound analysis?
A: Sample preparation is crucial for accurate results and to protect your HPLC system. The method will depend on the sample matrix.
-
For Plant Tissues (e.g., leaves):
-
Dry the plant material.
-
Extract the polyprenols using an organic solvent such as ethanol, petroleum ether, or a hexane/acetone mixture.
-
The extract can be concentrated using a rotary evaporator.
-
For higher purity, a saponification step using sodium hydroxide can be employed to remove lipids, followed by extraction with a nonpolar solvent like petroleum ether.
-
The final extract should be dissolved in a solvent compatible with the mobile phase and filtered through a 0.45 µm syringe filter before injection.
-
-
For Biological Fluids (e.g., plasma):
-
Protein Precipitation: This is a common method to remove proteins that can interfere with the analysis. Add a cold organic solvent like acetonitrile or methanol to the plasma sample, vortex, and centrifuge to pellet the precipitated proteins.
-
Liquid-Liquid Extraction (LLE): After protein precipitation, the supernatant can be further purified by LLE. Add an immiscible organic solvent (e.g., hexane or ethyl acetate), vortex, and allow the layers to separate. The organic layer containing the this compound can then be collected.
-
Evaporate the organic solvent under a stream of nitrogen and reconstitute the residue in the mobile phase.
-
Filter the final sample through a 0.45 µm syringe filter before injection.
-
Q3: What is the optimal UV detection wavelength for this compound?
A: Polyprenols like this compound lack strong chromophores, so they are typically detected at low UV wavelengths. A wavelength of 210 nm is commonly used and provides good sensitivity. Some methods have also reported using 202 nm. It is advisable to run a UV scan of your this compound standard to determine the wavelength of maximum absorbance for your specific conditions.
Experimental Protocols
Protocol 1: Quantitative Analysis of this compound using Reversed-Phase HPLC
This protocol is based on methods developed for Solanesol, a this compound.
-
HPLC System and Conditions:
-
Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of acetonitrile and isopropanol (80:20, v/v).
-
Flow Rate: 0.7 mL/min.
-
Column Temperature: 25 °C.
-
Detector: UV detector set at 210 nm.
-
Injection Volume: 20 µL.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound standard at 1 mg/mL in acetonitrile.
-
Perform serial dilutions of the stock solution with acetonitrile to prepare a series of calibration standards (e.g., 0.01 - 2 mg/mL).
-
-
Sample Preparation:
-
Prepare your sample extract as described in the FAQs section.
-
Ensure the final sample is dissolved in acetonitrile and filtered through a 0.45 µm syringe filter.
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve.
-
Inject the prepared samples.
-
Quantify the amount of this compound in your samples by comparing the peak area to the calibration curve.
-
| Parameter | Value | Reference |
| Column | Luna C18 (2) (250 x 4.6 mm, 5 µm) | |
| Mobile Phase | Acetonitrile:Isopropanol (80:20) | |
| Flow Rate | 0.7 mL/min | |
| Temperature | 25 °C | |
| Detection | 210 nm | |
| Injection Volume | 20 µL |
Visualizations
Caption: Troubleshooting workflow for common HPLC issues in this compound analysis.
Caption: General sample preparation workflows for this compound analysis from different matrices.
References
- 1. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 2. Guide to Choosing the Correct HPLC Solvent | Phenomenex [phenomenex.com]
- 3. A Comprehensive Guide to HPLC Solvents [chemtek.co.in]
- 4. Choosing the Right Solvent for HPLC | Advent [adventchembio.com]
Technical Support Center: Troubleshooting Nonaprenol (Nonylphenol) Instability in Cell Culture Media
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Nonaprenol (commonly referred to as Nonylphenol). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of Nonylphenol in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Nonylphenol) and why is its stability in cell culture a concern?
A1: this compound, widely known as Nonylphenol (NP), is a phenolic compound used in various industrial applications and frequently studied for its biological effects, including as an endocrine disruptor.[1] Its stability in aqueous solutions like cell culture media can be variable. Degradation of the compound during an experiment can lead to a decrease in its effective concentration, potentially resulting in inaccurate and irreproducible experimental outcomes.
Q2: What are the primary factors that influence the stability of Nonylphenol in cell culture media?
A2: Several factors can affect the stability of Nonylphenol in cell culture media:
-
pH: The pH of the media can significantly impact the rate of degradation.
-
Media Composition: Components within the media, such as serum proteins, amino acids, and vitamins, can interact with Nonylphenol and affect its stability.[2]
-
Incubation Conditions: Temperature, exposure to light, and oxygen levels can all contribute to the degradation of the compound. Phenolic compounds are susceptible to oxidation.
-
Solvent: The solvent used to prepare the stock solution (e.g., DMSO) and its final concentration in the media can influence solubility and stability.
Q3: How can I determine the stability of Nonylphenol in my specific cell culture setup?
A3: A stability study should be conducted by incubating Nonylphenol in your chosen cell culture medium under your standard experimental conditions (e.g., 37°C, 5% CO2). Samples should be collected at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) and the concentration of Nonylphenol quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Q4: What are the potential degradation pathways of Nonylphenol?
A4: Nonylphenol can degrade through several pathways, including oxidation of the phenol ring and modifications to the nonyl side chain. Under aerobic conditions, biodegradation can occur, leading to various metabolites.[3] Photodegradation can also occur if the media is exposed to light.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected biological activity of Nonylphenol.
-
Question: I am observing variable or weaker effects of Nonylphenol in my cell-based assays than anticipated based on published literature. Could this be a stability issue?
-
Answer: Yes, this is a strong indication that Nonylphenol may be degrading in your cell culture medium over the course of the experiment. This would lower the effective concentration of the compound that your cells are exposed to. It is recommended to perform a stability study to determine the rate of degradation under your specific experimental conditions.
Issue 2: Precipitation or cloudiness in the cell culture media after adding Nonylphenol.
-
Question: I noticed a precipitate forming in my media after adding the Nonylphenol stock solution. What could be the cause?
-
Answer: This is likely due to the low aqueous solubility of Nonylphenol.[4][5] The final concentration of the solvent from your stock solution (e.g., DMSO) might be too high, or the concentration of Nonylphenol may have exceeded its solubility limit in the media. To troubleshoot this, you can try the following:
-
Ensure the final DMSO concentration is typically below 0.1%.
-
Prepare a more dilute stock solution to minimize the volume of solvent added to the media.
-
Gently warm the media to 37°C before adding the stock solution and mix thoroughly.
-
Issue 3: High variability in results between replicate experiments.
-
Question: My experimental results with Nonylphenol vary significantly from one experiment to another, even when I follow the same protocol. What could be the reason?
-
Answer: High variability can be due to several factors related to compound stability and handling:
-
Inconsistent Storage of Stock Solutions: Ensure your Nonylphenol stock solution is stored correctly (aliquoted and kept at -20°C for long-term storage) to avoid degradation from repeated freeze-thaw cycles.
-
Differences in Media Batches: Different lots of media or serum can have slight variations in composition that may affect the stability of Nonylphenol.
-
Light Exposure: Inconsistent exposure of your media and plates to light can lead to variable rates of photodegradation. It is advisable to work in a subdued light environment and use opaque plates if possible.
-
Quantitative Data on Nonylphenol Stability
The following tables provide illustrative data on the stability of Nonylphenol in common cell culture media. Please note that this data is representative and intended to provide a general expectation of stability. For precise results, it is crucial to perform a stability study under your specific experimental conditions.
Table 1: Illustrative Stability of Nonylphenol (10 µM) in DMEM with 10% FBS at 37°C, 5% CO₂
| Time (Hours) | % Remaining (Mean) | Standard Deviation |
| 0 | 100.0 | 0.0 |
| 2 | 98.5 | 1.2 |
| 4 | 96.2 | 2.1 |
| 8 | 91.8 | 3.5 |
| 24 | 75.3 | 4.8 |
| 48 | 58.1 | 5.9 |
| 72 | 42.6 | 6.7 |
Table 2: Illustrative Stability of Nonylphenol (10 µM) in RPMI-1640 with 10% FBS at 37°C, 5% CO₂
| Time (Hours) | % Remaining (Mean) | Standard Deviation |
| 0 | 100.0 | 0.0 |
| 2 | 97.9 | 1.5 |
| 4 | 95.1 | 2.4 |
| 8 | 89.5 | 3.9 |
| 24 | 71.2 | 5.2 |
| 48 | 52.7 | 6.3 |
| 72 | 38.9 | 7.1 |
Experimental Protocols
Protocol 1: Preparation of Nonylphenol Stock Solution
This protocol describes the preparation of a 10 mM stock solution of Nonylphenol in DMSO.
Materials:
-
Nonylphenol (powder)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of Nonylphenol powder. For a 10 mM stock solution, use the molecular weight of Nonylphenol (approx. 220.35 g/mol ) to calculate the required mass.
-
Transfer the weighed powder into a sterile tube.
-
Add the calculated volume of sterile DMSO to achieve a 10 mM concentration.
-
Vortex the tube thoroughly until the Nonylphenol is completely dissolved.
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.
-
For short-term storage (up to a week), store the aliquots at 4°C, protected from light. For long-term storage, store at -20°C.
Protocol 2: Assessing the Chemical Stability of Nonylphenol in Cell Culture Media
This protocol outlines a general procedure to determine the stability of Nonylphenol in a specific cell culture medium over time using HPLC.
Materials:
-
Nonylphenol stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C
-
Sterile containers for incubation (e.g., conical tubes or multi-well plates)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or fluorescence)
-
Acetonitrile (HPLC grade)
Procedure:
-
Spiking the Media: In a sterile environment, add the Nonylphenol stock solution to the pre-warmed cell culture medium to achieve the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is below 0.1%. Mix well.
-
Incubation: Dispense the spiked media into sterile containers and place them in a 37°C, 5% CO₂ incubator.
-
Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), collect an aliquot of the media. The T=0 sample should be taken immediately after spiking.
-
Sample Processing: To precipitate proteins, add three volumes of cold acetonitrile to each media aliquot. Vortex vigorously and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
HPLC Analysis: Transfer the supernatant to an HPLC vial. Analyze the samples using a validated HPLC method to quantify the peak area of the parent Nonylphenol compound.
-
Data Analysis: Calculate the percentage of Nonylphenol remaining at each time point relative to the concentration at T=0.
Visualizations
Signaling Pathways
Caption: Nonylphenol's impact on the PI3K/Akt/mTOR signaling pathway.
Caption: Nonylphenol-induced apoptosis via the MAPK/JNK signaling pathway.
Experimental Workflow
References
- 1. Nonylphenol - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. 4-Nonylphenol | C15H24O | CID 1752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nonylphenol Analyzed by HPLC - AppNote [mtc-usa.com]
Technical Support Center: Best Practices for Handling and Storing Nonaprenol (Solanesol)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for handling and storing Nonaprenol, also commercially known as Solanesol. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Solanesol)?
A1: this compound, or Solanesol, is a long-chain, all-trans-nonaprenol, which is a type of isoprenoid alcohol with the chemical formula C45H74O.[1] It is a naturally occurring compound found predominantly in plants of the Solanaceae family, such as tobacco, potatoes, and tomatoes.[1][2] It exists as a white to pale yellow solid at room temperature and is characterized by its low polarity and insolubility in water.[3][4]
Q2: What are the primary applications of this compound in research and development?
A2: this compound is a valuable bioactive compound primarily used as a key intermediate in the synthesis of high-value biochemicals. These include Coenzyme Q10 (CoQ10) and Vitamin K analogs. Additionally, its inherent antimicrobial, antioxidant, and anti-inflammatory properties make it a subject of interest for therapeutic applications in inflammatory and neurodegenerative diseases.
Q3: What are the optimal storage conditions for this compound?
A3: To ensure its stability, this compound should be stored at -20°C in a dry, dark environment. It is crucial to keep the container tightly sealed to prevent exposure to air and moisture. This compound is incompatible with strong oxidizing agents, and exposure to heat and direct sunlight should be strictly avoided.
Q4: Is this compound considered a hazardous substance?
A4: According to a safety data sheet from one supplier, this compound (Solanesol) is not classified as a hazardous substance according to the Globally Harmonized System (GHS). However, it is always recommended to handle it with care in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles. Avoid formation of dust and aerosols and prevent contact with skin and eyes.
Handling and Storage Summary
| Parameter | Recommendation | Source(s) |
| Storage Temperature | -20°C | |
| Storage Conditions | Dry, dark, tightly sealed container | |
| Incompatibilities | Strong oxidizing agents | |
| Light Sensitivity | Protect from direct sunlight | |
| Air/Moisture | Store in a tightly sealed container to prevent exposure | |
| Hazard Classification | Not classified as hazardous under GHS by some suppliers |
Troubleshooting Guides
Extraction and Purification
Q: I am experiencing a low yield of this compound during extraction from plant material. What are the possible causes and solutions?
A: Low yield during extraction can stem from several factors:
-
Incomplete Extraction: The extraction time may be insufficient, or the solvent-to-solid ratio may not be optimal. Ensure you are using a non-polar solvent like hexane or petroleum ether, as this compound is non-polar. For ultrasonic-assisted extraction, a temperature of 60°C and a two-hour extraction time have been shown to be effective.
-
Presence of this compound Esters: A significant portion of this compound in its natural source exists in an esterified form. A saponification step using an alkali solution (e.g., 10% ethanolic potassium hydroxide) is crucial to hydrolyze these esters and release the free this compound, thereby increasing the yield.
-
Degradation during Extraction: Exposure to high temperatures can lead to the degradation of this compound. If using methods like microwave-assisted extraction, it is important to optimize the power and duration to avoid overheating.
Q: My purified this compound has a low purity. How can I improve it?
A: Achieving high purity (often >95%) typically requires a combination of purification techniques:
-
Crystallization: This is a fundamental step for purification. After extraction and concentration, dissolving the crude this compound in a suitable hot solvent (e.g., acetonitrile) and allowing it to cool slowly will form pure crystals, leaving impurities behind in the solvent. This process can be repeated (recrystallization) for higher purity.
-
Column Chromatography: This technique is highly effective for separating this compound from other compounds based on their polarity. Normal-phase chromatography using silica gel or alumina as the stationary phase is commonly employed.
Analytical Chromatography (HPLC)
Q: I am observing peak tailing and poor resolution in my HPLC analysis of this compound. What could be the issue?
A: Peak tailing and poor resolution in HPLC can be caused by several factors:
-
Column Issues: The column may be overloaded, or the stationary phase may be degrading. Try injecting a smaller sample volume or replacing the column.
-
Mobile Phase Incompatibility: The mobile phase may not be optimal for your column and analyte. For this compound analysis, a common mobile phase is a mixture of isopropanol and hexane (e.g., 4:96 v/v) on a normal-phase silica column.
-
Co-elution with Impurities: Your sample may contain impurities that are co-eluting with this compound. A gradient elution or a change in the mobile phase composition may be necessary to improve separation.
Cell-Based Assays
Q: I am having trouble with the solubility of this compound in my aqueous cell culture medium. What can I do?
A: this compound is insoluble in water, which presents a challenge for cell-based assays. Here are some strategies to address this:
-
Use of a Co-solvent: Dissolve the this compound in a water-miscible organic solvent like ethanol or DMSO at a high concentration to create a stock solution. This stock solution can then be diluted into the cell culture medium to the desired final concentration. Be mindful that high concentrations of the solvent itself can be toxic to cells, so it is important to include a vehicle control in your experiment.
-
Formation of an Emulsion: For some applications, creating an oil-in-water emulsion of this compound can improve its stability and delivery in aqueous solutions.
Experimental Protocols
Protocol 1: Extraction and Saponification of this compound from Tobacco Leaves
This protocol outlines a general procedure for the extraction and saponification of this compound from tobacco leaves to obtain a crude extract.
Methodology:
-
Extraction:
-
Grind dry tobacco leaves into a fine powder.
-
Extract the powder with a non-polar solvent such as n-hexane using a Soxhlet apparatus or by stirring at room temperature for several hours.
-
Filter the extract to remove solid plant material.
-
Concentrate the filtrate using a rotary evaporator to obtain a crude paste.
-
-
Saponification:
-
Dissolve the crude extract in ethanol.
-
Add a 10% ethanolic potassium hydroxide solution and heat the mixture at 55-60°C to hydrolyze the this compound esters.
-
-
Isolation of Free this compound:
-
After saponification, perform a liquid-liquid extraction using a non-polar solvent like hexane to separate the free this compound from more polar impurities.
-
Collect the hexane phase and concentrate it using a rotary evaporator to yield the crude this compound extract.
-
Protocol 2: Purification of this compound by Column Chromatography
This protocol describes the purification of the crude this compound extract using normal-phase column chromatography.
Methodology:
-
Column Preparation:
-
Prepare a slurry of silica gel or alumina in hexane.
-
Pack a chromatography column with the slurry, ensuring there are no air bubbles.
-
Equilibrate the column by passing several column volumes of hexane through it.
-
-
Sample Loading:
-
Dissolve the crude this compound extract in a minimal amount of hexane.
-
Carefully load the dissolved sample onto the top of the packed column.
-
-
Elution:
-
Begin elution with pure hexane to wash out non-polar impurities.
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent like ethyl acetate in a stepwise or gradient manner.
-
-
Fraction Collection and Analysis:
-
Collect fractions of the eluate.
-
Monitor the fractions for the presence of this compound using Thin Layer Chromatography (TLC) or HPLC.
-
-
Final Concentration:
-
Combine the fractions containing pure this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Signaling Pathway
Anti-inflammatory Action of this compound via the Nrf2 Pathway
This compound has been shown to exert anti-inflammatory effects by activating the Nrf2 signaling pathway. This pathway plays a crucial role in the cellular defense against oxidative stress.
Caption: this compound's anti-inflammatory mechanism of action.
References
Technical Support Center: Enhancing the In Vivo Bioavailability of Nonaprenol
Welcome to the technical support center for researchers, scientists, and drug development professionals working to enhance the in vivo bioavailability of Nonaprenol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary barriers to the oral bioavailability of this compound?
A1: The primary barriers to the oral bioavailability of this compound, a lipophilic compound, are its low aqueous solubility and extensive first-pass metabolism.[1][2][3] Poor solubility limits its dissolution rate in the gastrointestinal (GI) fluids, which is a prerequisite for absorption.[3][4] Following absorption, this compound is likely subject to significant metabolism in the liver, where it may be converted into more water-soluble metabolites (e.g., glucuronide conjugates) that are easily excreted. This rapid clearance drastically reduces the amount of active compound reaching systemic circulation.
Q2: Which formulation strategies are most promising for enhancing this compound's bioavailability?
A2: Lipid-based drug delivery systems (LBDDS) and nanoparticle formulations are among the most effective strategies for improving the oral bioavailability of hydrophobic drugs like this compound.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions in the GI tract. This enhances this compound's solubilization and absorption. Formulations that generate smaller droplets, such as Self-Microemulsifying Drug Delivery Systems (SMEDDS) or Self-Nanoemulsifying Drug Delivery Systems (SNEDDS), are often preferred.
-
Nanoparticle Formulations: Encapsulating this compound into nanoparticles, such as solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), or polymeric nanoparticles, can increase its surface area for dissolution and improve its stability. These systems can also be designed for controlled release.
-
Amorphous Solid Dispersions (ASDs): Creating a solid dispersion of this compound in a hydrophilic carrier can convert it from a crystalline to a more soluble amorphous state, thereby improving its dissolution rate.
Q3: How do Self-Emulsifying Drug Delivery Systems (SEDDS) improve bioavailability?
A3: SEDDS improve bioavailability through several mechanisms. Upon contact with GI fluids, they form a fine emulsion, which keeps the lipophilic drug in a solubilized state, increasing the concentration gradient for absorption. The presence of surfactants can also enhance membrane permeability. Furthermore, lipid-based formulations can stimulate chylomicron secretion, promoting lymphatic uptake of the drug, which bypasses the liver and reduces first-pass metabolism.
Q4: What is the role of excipients in enhancing this compound's bioavailability?
A4: Excipients are critical components in formulations designed to enhance bioavailability.
-
Lipids/Oils: Serve as a vehicle to dissolve the lipophilic this compound.
-
Surfactants: Reduce the interfacial tension between the oil and aqueous phases, facilitating the formation of a stable emulsion. Non-ionic surfactants are generally preferred due to their lower toxicity.
-
Co-solvents/Co-surfactants: Help to dissolve the drug in the lipid phase and can improve the spontaneity of emulsification.
-
Polymers: Can be used to create solid dispersions or as stabilizers in nanoparticle formulations.
Q5: Are there any potential toxicity concerns with the excipients used in these advanced formulations?
A5: Yes, some excipients, particularly certain surfactants and organic co-solvents, can cause toxicity issues or immunogenic responses, especially at high concentrations. It is crucial to select excipients that are generally recognized as safe (GRAS) and to use them within established concentration limits. Non-ionic surfactants are often favored due to their better safety profile.
Troubleshooting Guides
Issue 1: Poor Emulsification or Phase Separation of SEDDS Formulation
| Potential Cause | Troubleshooting Step |
| Incorrect Oil/Surfactant/Co-solvent Ratio | Systematically vary the ratios of the components to construct a ternary phase diagram. This will help identify the optimal region for spontaneous and stable emulsion formation. |
| Low Surfactant Concentration or Inappropriate HLB Value | Increase the surfactant concentration within an acceptable range (typically 30-60% w/w for effective self-emulsification). Select a surfactant or a blend of surfactants with a hydrophilic-lipophilic balance (HLB) value greater than 12 to promote the formation of oil-in-water emulsions. |
| Incompatibility Between Components | Screen different oils, surfactants, and co-solvents for their ability to solubilize this compound and for their miscibility with each other. |
| Drug Precipitation Upon Dilution | The formulation may not be able to maintain this compound in a solubilized state upon dilution in aqueous media. Consider increasing the concentration of the surfactant or adding a polymeric precipitation inhibitor to the formulation. |
Issue 2: Low Drug Loading or Encapsulation Efficiency in Nanoparticle Formulations
| Potential Cause | Troubleshooting Step |
| Poor Solubility of this compound in the Lipid/Polymer Matrix | Screen various lipids (for SLNs/NLCs) or polymers (for polymeric nanoparticles) to find a matrix in which this compound has high solubility. |
| Drug Expulsion During Nanoparticle Solidification | For SLNs, rapid cooling of the nanoemulsion during preparation can lead to drug expulsion. Optimize the cooling rate and temperature. Using a mixture of solid and liquid lipids (NLCs) can create a less-ordered lipid matrix, which can accommodate more drug. |
| Inefficient Formulation Process | Optimize the parameters of your preparation method (e.g., homogenization speed/time, sonication energy, solvent evaporation rate). |
| Drug Leakage from Nanoparticles | The drug may be partitioning into the external aqueous phase during preparation. Adjust the pH of the aqueous phase or modify the formulation to enhance the affinity of this compound for the nanoparticle core. |
Issue 3: High Variability in In Vivo Pharmacokinetic Data
| Potential Cause | Troubleshooting Step |
| Formulation Instability | Ensure the formulation is stable under storage conditions and prepare fresh batches for each in vivo study. Characterize the formulation (e.g., droplet/particle size, drug content) before administration to confirm its quality. |
| Food-Drug Interactions | The presence of food can significantly impact the absorption of lipid-based formulations. Standardize the fasting period for experimental animals before dosing and control their access to food throughout the study. |
| Rapid Metabolism by Gut Microbiota | While challenging to control, this can contribute to variability. Using formulations that protect the drug in the upper GI tract might be beneficial. |
| Issues with Animal Dosing or Blood Sampling | Ensure accurate and consistent oral gavage techniques. Optimize the blood sampling schedule to accurately capture the absorption, distribution, and elimination phases. Use low-protein-binding tubes to prevent analyte loss. |
Data Presentation
Table 1: Comparison of Formulation Strategies for Bioavailability Enhancement
| Formulation Strategy | Key Components | Typical Size Range | Advantages | Potential Challenges |
| SEDDS/SMEDDS | Oil, Surfactant, Co-solvent | 25-200 nm | High drug loading, spontaneous emulsification, improved drug solubilization, potential for lymphatic uptake. | Potential for GI irritation from surfactants, physical instability (phase separation). |
| Solid Lipid Nanoparticles (SLNs) | Solid Lipid, Surfactant | 50-1000 nm | Biocompatible, controlled release, protection of labile drugs. | Lower drug loading compared to NLCs, potential for drug expulsion during storage. |
| Nanostructured Lipid Carriers (NLCs) | Solid Lipid, Liquid Lipid, Surfactant | 50-1000 nm | Higher drug loading and reduced drug expulsion compared to SLNs. | More complex formulation and characterization. |
| Polymeric Nanoparticles | Polymer (e.g., PLGA), Surfactant | 10-1000 nm | High stability, sustained release profiles, potential for surface modification and targeting. | Potential for polymer toxicity, more complex manufacturing process. |
| Amorphous Solid Dispersions (ASDs) | Hydrophilic Polymer, Drug | N/A | Significantly improves dissolution rate and solubility. | Potential for recrystallization of the amorphous drug during storage, leading to reduced bioavailability. |
Table 2: Example Pharmacokinetic Parameters from a Preclinical Study in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| This compound Suspension (Control) | 50 | 150 ± 35 | 4.0 | 1200 ± 250 | 100 |
| This compound-SEDDS | 50 | 750 ± 110 | 1.5 | 6000 ± 800 | 500 |
| This compound-SLN | 50 | 550 ± 90 | 2.0 | 4800 ± 650 | 400 |
| Note: Data are hypothetical and for illustrative purposes only. |
Experimental Protocols
Protocol 1: Formulation of this compound-Loaded SEDDS
-
Screening of Excipients:
-
Determine the solubility of this compound in various oils (e.g., medium-chain triglycerides, oleic acid), surfactants (e.g., Tween 80, Cremophor EL), and co-solvents (e.g., Transcutol P, PEG 400).
-
Select an oil, surfactant, and co-solvent system that demonstrates good solubilizing capacity for this compound and are miscible.
-
-
Construction of Ternary Phase Diagram:
-
Prepare a series of blank formulations with varying ratios of oil, surfactant, and co-solvent.
-
Visually observe the emulsification behavior of each formulation upon dilution with water under gentle agitation.
-
Identify the region in the phase diagram that forms a clear or bluish-white, stable nanoemulsion.
-
-
Preparation of this compound-Loaded SEDDS:
-
Select a ratio from the optimal region of the phase diagram.
-
Dissolve the required amount of this compound in the oil phase, using gentle heating if necessary.
-
Add the surfactant and co-solvent to the oil phase and mix thoroughly until a clear, homogenous solution is obtained.
-
-
Characterization:
-
Droplet Size and Zeta Potential: Dilute the SEDDS formulation with water and measure the droplet size and zeta potential using a dynamic light scattering (DLS) instrument.
-
Self-Emulsification Time: Determine the time taken for the formulation to form a homogenous emulsion upon addition to an aqueous medium with gentle stirring.
-
In Vitro Drug Release: Perform dissolution studies using a USP dissolution apparatus (e.g., paddle method) in a relevant dissolution medium (e.g., simulated gastric or intestinal fluid).
-
Protocol 2: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
-
Oil Phase Preparation:
-
Dissolve this compound and a solid lipid (e.g., glyceryl monostearate) in a small amount of an organic solvent (e.g., acetone, ethanol) and heat above the melting point of the lipid.
-
-
Aqueous Phase Preparation:
-
Prepare an aqueous solution containing a surfactant (e.g., Poloxamer 188, Tween 80) and heat it to the same temperature as the oil phase.
-
-
Emulsification:
-
Add the hot oil phase to the hot aqueous phase under high-speed homogenization (e.g., 10,000 rpm for 5-10 minutes) to form a coarse oil-in-water emulsion.
-
Further reduce the droplet size by subjecting the emulsion to high-pressure homogenization or ultrasonication.
-
-
Nanoparticle Formation:
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
-
-
Characterization:
-
Particle Size and Zeta Potential: Measure the particle size distribution and surface charge using DLS.
-
Entrapment Efficiency: Separate the free drug from the SLN dispersion by ultracentrifugation. Quantify the amount of this compound in the supernatant and calculate the entrapment efficiency.
-
Morphology: Observe the shape and surface morphology of the SLNs using transmission electron microscopy (TEM) or scanning electron microscopy (SEM).
-
In Vitro Drug Release: Conduct drug release studies using a dialysis bag method or a sample-and-separate method.
-
Visualizations
Caption: Comparative pathways for oral this compound bioavailability.
References
Technical Support Center: Clinical Translation of Nonaprenol and Related Polyisoprenoid Research
Disclaimer: "Nonaprenol" is not a widely documented compound in publicly available scientific literature. This guide addresses the challenges in the clinical translation of long-chain polyisoprenoids, such as dolichols, which share a similar biosynthetic pathway. The principles and troubleshooting steps outlined here are based on common challenges encountered with this class of lipid-like molecules and are intended to guide researchers working on related compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for polyisoprenoids like this compound?
A1: Polyisoprenoids are synthesized via the mevalonate pathway and are crucial for various cellular functions.[1][2] The phosphorylated form, dolichyl phosphate, is essential for the synthesis of N-linked glycoproteins, which are vital for proper protein folding and function in the endoplasmic reticulum.[3][4][5] Disruptions in this pathway can lead to ER stress and affect cellular signaling. The therapeutic potential of exogenous polyisoprenoids may lie in restoring depleted levels, modulating protein glycosylation, or influencing other downstream cellular processes.
Q2: What are the major hurdles in the clinical translation of polyisoprenoid-based therapies?
A2: The clinical translation of these compounds faces several significant challenges. Key issues include:
-
Poor Bioavailability: Like many lipid-based molecules, polyisoprenoids often have low oral absorption and may be rapidly metabolized by the liver.
-
Formulation and Delivery: Their hydrophobic nature makes them difficult to formulate for stable and effective delivery to target tissues.
-
Manufacturing and Scalability: Ensuring consistent, large-scale production of a specific polyisoprenoid isomer can be complex and costly.
-
Safety and Toxicity: High doses or off-target effects can lead to toxicity, including potential liver damage or neurotoxicity.
-
Predictive Preclinical Models: Translating efficacy from in vitro and animal models to human clinical outcomes is often challenging.
Q3: How does this compound relate to the dolichol synthesis pathway?
A3: this compound, as its name suggests (nona- meaning nine), would be a polyisoprenoid alcohol with nine isoprene units. It is an intermediate in the broader isoprenoid synthesis pathway, which also produces essential molecules like cholesterol, ubiquinone (CoQ10), and dolichols. This pathway begins with acetyl-CoA and proceeds through mevalonate to produce farnesyl pyrophosphate (FPP), a key branch point. Cis-prenyltransferases then extend FPP to create longer-chain polyisoprenoids, including the precursors to dolichols.
Isoprenoid Biosynthesis Pathway
References
- 1. Synthesis, function, and regulation of sterol and nonsterol isoprenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Synthesis, function, and regulation of sterol and nonsterol isoprenoids [frontiersin.org]
- 3. Dolichol: function, metabolism, and accumulation in human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dolichol Biosynthesis and Its Effects on the Unfolded Protein Response and Abiotic Stress Resistance in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From glycosylation disorders to dolichol biosynthesis defects: a new class of metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
Methods for removing impurities from crude Nonaprenol extracts
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the removal of impurities from crude Nonaprenol extracts.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities found in crude this compound extracts?
A1: Crude this compound extracts, typically sourced from plants like Morus alba leaves, can contain a variety of impurities. These are broadly categorized based on polarity. Common impurities include other lipids, pigments (like chlorophylls and carotenoids), sterols, waxes, and shorter or longer-chain polyprenols. The exact impurity profile depends on the plant source and the initial extraction method used.
Q2: Which primary purification technique is most effective for this compound?
A2: Column chromatography is the most common and effective method for purifying this compound.[1][2] Due to this compound's non-polar nature, normal-phase chromatography using silica gel is highly effective at separating it from more polar impurities.[3] For certain impurity profiles, reverse-phase chromatography can also be a valuable tool.[3][4]
Q3: Can I use liquid-liquid extraction to purify crude this compound?
A3: Yes, liquid-liquid extraction (LLE) is a useful initial step to remove highly polar or water-soluble impurities. By dissolving the crude extract in a non-polar organic solvent (like hexane) and washing it with a polar solvent (like an acetonitrile/water mixture), you can partition many impurities out of the organic phase, thus enriching the this compound content before proceeding to more refined techniques like chromatography.
Q4: Is crystallization a viable method for purifying this compound?
A4: Crystallization can be a highly effective final purification step, especially for achieving high purity. However, it can be challenging as this compound may "oil out" instead of forming crystals. This method is most successful when the this compound sample is already of moderate purity (e.g., >80-90%) after chromatographic steps. Seeding the solution with a pure this compound crystal can sometimes promote crystallization.
Q5: What analytical methods are recommended for assessing this compound purity?
A5: High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of this compound. Specifically, Reverse-Phase HPLC (RP-HPLC) with a C18 column provides excellent resolution and quantitative data. Other useful techniques include Gas Chromatography (GC) for volatile impurities and Nuclear Magnetic Resonance (NMR) for structural confirmation and detection of structurally similar impurities.
Troubleshooting Guides
Issue 1: Poor Separation or Co-elution of Impurities in Column Chromatography
| Possible Cause | Troubleshooting Steps |
| Incorrect Solvent System | 1. Optimize the Mobile Phase: Use Thin Layer Chromatography (TLC) to test various solvent systems. Aim for an Rf value of 0.2-0.3 for this compound for optimal separation. 2. Implement a Gradient Elution: Start with a low-polarity solvent (e.g., 100% hexane) and gradually increase the polarity by adding a solvent like ethyl acetate or isopropanol. This can help separate compounds with very different polarities. |
| Column Overloading | 1. Reduce Sample Load: The amount of crude extract should generally not exceed 5-10% of the mass of the silica gel. For difficult separations, reduce this to 1-2%. 2. Use a Wider Column: A larger diameter column can handle more material without sacrificing resolution. |
| Improper Column Packing | 1. Ensure Uniform Packing: Pack the column using a slurry method to avoid channels and cracks, which lead to poor separation. 2. Use a Sand Layer: Add a thin layer of sand on top of the silica gel to prevent disturbance when adding the solvent. |
Issue 2: Emulsion Formation During Liquid-Liquid Extraction
| Possible Cause | Troubleshooting Steps |
| Vigorous Shaking | 1. Gentle Inversion: Invert the separatory funnel gently instead of shaking it vigorously. This minimizes the formation of fine droplets that create emulsions. |
| High Concentration of Surfactant-like Impurities | 1. Add Brine: Add a saturated solution of sodium chloride (NaCl). This increases the ionic strength of the aqueous phase, which can help break the emulsion. 2. Filtration: For persistent emulsions, filtering the mixture through a pad of celite or glass wool can sometimes help break it. |
| Similar Densities of the Two Phases | 1. Alter Solvent Composition: Add more of the organic or aqueous solvent to change the overall density of that phase and encourage separation. |
Issue 3: Product "Oiling Out" Instead of Crystallizing
| Possible Cause | Troubleshooting Steps |
| Presence of Impurities | 1. Re-purify the Sample: The sample may not be pure enough to crystallize. Run it through another chromatography column to remove the impurities that are inhibiting crystal lattice formation. |
| Solvent System is Unsuitable | 1. Test Different Solvents: Experiment with a range of solvents and solvent mixtures. A good crystallization solvent is one in which the compound is soluble at high temperatures but poorly soluble at low temperatures. 2. Use an Anti-Solvent: Dissolve the this compound in a good solvent, and then slowly add a miscible "anti-solvent" (in which this compound is insoluble) until turbidity appears. Then, warm the solution until it becomes clear and allow it to cool slowly. |
| Cooling Rate is Too Fast | 1. Slow Cooling: Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer. Slow cooling encourages the formation of well-ordered crystals rather than an amorphous oil. |
Quantitative Data Summary
The following tables provide typical parameters used in this compound purification. These values may require optimization for specific experimental conditions.
Table 1: Example Solvent Systems for Column Chromatography
| Chromatography Type | Stationary Phase | Mobile Phase (Gradient Example) | Target |
| Normal-Phase | Silica Gel | Start: 100% Hexane End: 95:5 Hexane:Ethyl Acetate | Separation of this compound from more polar impurities. |
| Reverse-Phase | C18 Silica | Start: 90:10 Acetonitrile:Water End: 100% Acetonitrile | Separation of this compound from less polar impurities. |
Table 2: Purity Assessment by RP-HPLC
| Parameter | Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isopropanol:Methanol (70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Typical Purity Achieved | >98% |
Experimental Protocols
Protocol 1: Flash Column Chromatography (Normal-Phase)
-
Preparation: Select a solvent system using TLC where this compound has an Rf of ~0.25. Prepare a slurry of silica gel in the initial, low-polarity solvent.
-
Packing: Pour the slurry into the column and allow it to pack under gravity or light pressure. Let the excess solvent drain until it is level with the top of the silica.
-
Loading: Dissolve the crude this compound extract in a minimal amount of a non-polar solvent (e.g., hexane). Carefully apply the sample to the top of the silica bed.
-
Elution: Add the mobile phase to the column and begin collecting fractions. If using a gradient, gradually increase the percentage of the more polar solvent.
-
Analysis: Analyze the collected fractions using TLC or HPLC to identify which ones contain the pure this compound.
-
Recovery: Combine the pure fractions and remove the solvent using a rotary evaporator.
Protocol 2: Liquid-Liquid Extraction (LLE)
-
Dissolution: Dissolve the crude extract in a non-polar solvent like hexane (the organic phase).
-
Washing: Transfer the solution to a separatory funnel. Add an equal volume of an immiscible, more polar solvent, such as a 70:30 methanol:water mixture (the aqueous phase).
-
Separation: Stopper the funnel, invert it, and vent to release pressure. Gently rock the funnel for 1-2 minutes to allow for partitioning of the impurities into the aqueous phase.
-
Collection: Allow the layers to separate fully. Drain the lower (denser) layer. Then, drain the upper layer containing the enriched this compound into a clean flask.
-
Drying: Add a drying agent like anhydrous sodium sulfate to the collected organic phase to remove any residual water.
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to recover the enriched extract.
Visualizations
References
Technical Support Center: Scaling Up Nonaprenol Purification for Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the large-scale purification of Nonaprenol intended for preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What purity level of this compound is required for preclinical studies?
A1: For preclinical toxicology studies, high purity of the active pharmaceutical ingredient (API) is crucial to ensure that observed effects are attributable to the compound itself and not to impurities. While specific requirements can vary, a purity of >95% is generally expected, with some studies requiring >98% purity. All impurities representing more than 0.1-0.2% of the total mass should be identified and characterized.
Q2: What are the main challenges in scaling up this compound purification?
A2: Scaling up this compound purification presents several challenges:
-
Maintaining Resolution: Achieving the same separation efficiency at a larger scale can be difficult.
-
Solvent Consumption: Large-scale chromatography requires significant volumes of high-purity solvents, increasing costs and environmental impact.
-
Time and Throughput: The purification process needs to be efficient to produce the required quantities of this compound in a timely manner.
-
Consistency: Ensuring batch-to-batch consistency in purity and yield is critical for preclinical trials.
Q3: Are there alternatives to column chromatography for large-scale purification?
A3: Yes, while column chromatography is a common method, other techniques can be employed, especially for initial purification steps. These include:
-
Solvent Extraction and Partitioning: To isolate this compound from the initial crude extract based on its solubility.
-
Saponification: To hydrolyze this compound esters, which can simplify the purification of the free alcohol.[1]
-
Crystallization: If a suitable solvent system can be found, crystallization can be a highly effective and scalable purification method.
-
Molecular Distillation: This technique is suitable for separating high-boiling, heat-sensitive compounds like this compound.[2]
Troubleshooting Guides
Low Yield After Purification
| Possible Cause | Troubleshooting Step |
| Incomplete Extraction | Optimize the extraction solvent and conditions (e.g., time, temperature) to ensure maximum recovery of this compound from the source material. Consider using a series of extractions with solvents of varying polarity. |
| Degradation during Saponification | If saponification is used, monitor the reaction conditions (temperature, base concentration, reaction time) to avoid degradation of this compound. |
| Compound Precipitation in the Column | Ensure the crude this compound is fully dissolved in the loading solvent. If solubility is an issue, consider a different, stronger, yet compatible solvent for loading.[3] |
| Irreversible Adsorption to Stationary Phase | This compound may be sensitive to acidic silica gel. Consider using deactivated silica gel or an alternative stationary phase like alumina.[3] |
| Co-elution with Impurities | Optimize the mobile phase gradient to improve the separation of this compound from closely eluting impurities. |
Low Purity of Final Product
| Possible Cause | Troubleshooting Step |
| Poor Separation on the Column | Adjust the mobile phase composition and gradient. A shallower gradient can improve the resolution of closely related compounds. Consider using a different stationary phase (e.g., alumina, or silver nitrate-impregnated silica for isomer separation).[4] |
| Column Overloading | Do not exceed the recommended loading capacity of the column. Overloading leads to broad peaks and poor separation. |
| Presence of Isomers | This compound may exist as different geometric isomers. Separation of these may require specialized chromatographic techniques, such as using a silver nitrate-impregnated silica gel column. |
| Contamination from Solvents or Equipment | Ensure all solvents are of high purity and that all glassware and equipment are thoroughly cleaned before use. |
Experimental Protocols
Protocol 1: Extraction and Saponification of this compound from Plant Material
This protocol describes the initial extraction and saponification to obtain a crude this compound extract.
Materials:
-
Dried and powdered plant material (e.g., leaves of a known this compound-containing plant)
-
Petroleum ether (or n-hexane)
-
10% (w/v) Sodium hydroxide in 90% ethanol
-
Deionized water
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Extract the powdered plant material with petroleum ether at a 1:10 (w/v) ratio for 24 hours at room temperature with constant stirring.
-
Filter the extract and concentrate it using a rotary evaporator to obtain a crude oily residue.
-
Dissolve the crude extract in a 10% solution of sodium hydroxide in 90% ethanol at a 1:2 (w/v) ratio.
-
Heat the mixture to 60-70°C and stir for 1-2 hours to facilitate saponification.
-
After cooling, transfer the saponified mixture to a separatory funnel.
-
Add an equal volume of petroleum ether and shake vigorously. Allow the layers to separate.
-
Collect the upper petroleum ether layer. Repeat the extraction of the aqueous layer 3-4 times.
-
Combine all petroleum ether extracts and wash with deionized water until the pH of the wash is neutral.
-
Dry the petroleum ether extract over anhydrous sodium sulfate.
-
Concentrate the extract under reduced pressure to yield the unsaponifiable matter containing crude this compound.
Protocol 2: Large-Scale Chromatographic Purification of this compound
This protocol outlines the purification of the crude this compound extract using normal-phase column chromatography.
Materials:
-
Crude this compound extract
-
Silica gel (or alumina) for column chromatography
-
n-Hexane (or petroleum ether)
-
Ethyl acetate
-
Glass column
-
Fraction collector
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp
Procedure:
-
Column Packing: Prepare a slurry of silica gel in n-hexane and pack the column. Ensure there are no air bubbles.
-
Equilibration: Equilibrate the packed column by passing 2-3 column volumes of n-hexane through it.
-
Sample Loading: Dissolve the crude this compound extract in a minimal amount of n-hexane and load it carefully onto the top of the column.
-
Elution:
-
Begin elution with 100% n-hexane to remove non-polar impurities.
-
Gradually increase the polarity of the mobile phase by introducing ethyl acetate. A typical gradient might be from 0% to 10% ethyl acetate in n-hexane. The optimal gradient should be determined by preliminary small-scale experiments.
-
-
Fraction Collection: Collect fractions of the eluate using a fraction collector.
-
Fraction Analysis: Monitor the collected fractions by TLC. Spot a small amount from each fraction onto a TLC plate and develop it in a suitable solvent system (e.g., n-hexane:ethyl acetate 9:1). Visualize the spots under a UV lamp.
-
Pooling and Concentration: Combine the fractions that contain pure this compound.
-
Final Concentration: Remove the solvent from the pooled fractions using a rotary evaporator to obtain purified this compound.
Data Presentation
The following table provides a hypothetical comparison of different purification scales. Actual values will vary depending on the specific experimental conditions and the source material.
| Parameter | Lab Scale (10 g crude) | Pilot Scale (1 kg crude) | Preclinical Scale (10 kg crude) |
| Column Diameter | 5 cm | 20 cm | 50 cm |
| Stationary Phase Amount | 500 g | 20 kg | 200 kg |
| Solvent Volume (approx.) | 5 L | 200 L | 2000 L |
| Processing Time (approx.) | 8 hours | 24 hours | 72 hours |
| Expected Yield (pure this compound) | 1-2 g | 100-200 g | 1-2 kg |
| Expected Purity | >95% | >95% | >95% |
Mandatory Visualizations
Experimental Workflow for this compound Purification
Caption: Workflow for the scaled-up purification of this compound.
Postulated Signaling Pathway Affected by this compound-like Compounds
Based on studies of structurally related polyprenols and nonylphenols, this compound may exert biological effects through modulation of key signaling pathways. The following diagram illustrates a potential mechanism involving the ERK and TGF-β signaling pathways, which are implicated in cell proliferation and inflammation.
Caption: Postulated signaling cascade affected by this compound.
References
- 1. CN101654398B - Method for extracting high purity polyprenol from plant needle leaf raw material - Google Patents [patents.google.com]
- 2. CN1951888A - Process for purifying solanesol from tobacco leaf extract - Google Patents [patents.google.com]
- 3. Purification [chem.rochester.edu]
- 4. Synthesis of natural polyprenols for the production of biological prenylquinones and tocochromanols - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02872K [pubs.rsc.org]
Validation & Comparative
Nonaprenol vs. Other Polyprenols: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Nonaprenol against other selected polyprenols—Betulaprenol, Geranylgeraniol, and Farnesol. The comparison focuses on their antioxidant, anti-inflammatory, and anticancer activities, supported by available experimental data from preclinical studies. This document is intended to serve as a resource for researchers and professionals in drug development and related scientific fields.
Introduction to Polyprenols
Polyprenols are a class of long-chain isoprenoid alcohols that are precursors to dolichols, which play a crucial role in the synthesis of glycoproteins in animals. These naturally occurring compounds are found in various plant tissues and have garnered significant interest for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The length of the isoprenoid chain can influence the biological efficacy of these molecules. This compound, a 45-carbon polyprenol, is the focus of this comparison.
Comparative Analysis of Biological Activities
The following tables summarize the available quantitative data on the antioxidant, anti-inflammatory, and anticancer activities of this compound and other selected polyprenols. It is important to note that direct comparative studies under identical experimental conditions are limited, and the data presented here is compiled from various sources.
Antioxidant Activity
The antioxidant capacity of polyprenols is often evaluated by their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method used for this purpose, with results often expressed as IC50 values (the concentration required to scavenge 50% of DPPH radicals).
| Compound | Assay | IC50 Value | Reference |
| This compound | DPPH | Data not available | - |
| Betulaprenol | DPPH | Data not available | - |
| Geranylgeraniol | DPPH | ~24.6 µg/mL | [1] |
| Farnesol | DPPH | ~113.79 µg/mL | [2] |
Note: Lower IC50 values indicate higher antioxidant activity.
Anti-inflammatory Activity
The anti-inflammatory potential of polyprenols can be assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in cells stimulated with lipopolysaccharide (LPS).
| Compound | Assay | Cell Line | IC50 Value | Reference |
| This compound | NO Production | Data not available | Data not available | - |
| Betulaprenol | NO Production | Data not available | Data not available | - |
| Geranylgeraniol | NO Production | MG6 (microglial) | Dose-dependent inhibition | [3][4] |
| Farnesol | NO Production | RAW 264.7 | ~116.65 µg/mL | [2] |
Anticancer Activity
The cytotoxic effects of polyprenols on cancer cells are commonly determined using the MTT assay, which measures cell viability. The IC50 value represents the concentration of the compound that inhibits 50% of cell growth.
| Compound | Assay | Cell Line | IC50 Value (72h) | Reference |
| This compound | MTT | Data not available | Data not available | - |
| Betulaprenol | MTT | MCF-7 | ~13.5 µg/mL (as Betulinic Acid) | |
| Geranylgeraniol | MTT | MCF-7 | G1 and G2/M arrest at 0.1-0.7 mM | |
| Farnesol | MTT | MCF-7 | ~14 µM |
Note: MCF-7 is a human breast adenocarcinoma cell line.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
DPPH Radical Scavenging Assay (Antioxidant Activity)
This protocol is a standard method for assessing the free radical scavenging activity of a compound.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM)
-
Test compounds (this compound, other polyprenols) dissolved in a suitable solvent (e.g., ethanol or DMSO)
-
Methanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in methanol.
-
Add 100 µL of each dilution to the wells of a 96-well plate.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
A control well containing methanol and DPPH solution is used as a reference.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100
-
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
MTT Assay (Anticancer Activity)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plate
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a suitable density (e.g., 5 x 10³ cells/well) and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 72 hours).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
-
The IC50 value is calculated from the dose-response curve.
Nitric Oxide (NO) Production Assay (Anti-inflammatory Activity)
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages stimulated with LPS.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Test compounds dissolved in DMSO
-
Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
96-well cell culture plate
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and incubate overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite.
-
The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.
Signaling Pathways and Mechanisms of Action
Polyprenols exert their biological effects by modulating various cellular signaling pathways. The diagrams below illustrate some of the key pathways implicated in their anti-inflammatory and anticancer activities.
Caption: Inhibition of the NF-κB signaling pathway by Geranylgeraniol and Farnesol.
Caption: Inhibition of the PI3K/Akt signaling pathway by Geranylgeraniol and Farnesol.
Caption: Activation of the Nrf2 signaling pathway by Betulaprenol.
Conclusion and Future Directions
This comparative guide highlights the potential of this compound and other polyprenols as bioactive compounds with antioxidant, anti-inflammatory, and anticancer properties. The available data, although not always directly comparable, suggests that the biological activities of these molecules are influenced by their chemical structure, particularly the length of the isoprenoid chain.
A significant gap in the current literature is the lack of head-to-head comparative studies that evaluate a range of polyprenols, including this compound, under standardized experimental conditions. Such studies would be invaluable for establishing a clear structure-activity relationship and for identifying the most potent compounds for specific therapeutic applications.
Future research should focus on:
-
Conducting direct comparative studies of this compound against other polyprenols with varying chain lengths.
-
Elucidating the detailed molecular mechanisms and signaling pathways modulated by this compound.
-
Evaluating the in vivo efficacy and safety of this compound in relevant disease models.
This guide serves as a foundational resource to stimulate further investigation into the therapeutic potential of this compound and the broader class of polyprenols.
References
A Comparative Analysis of the Antioxidant Capacities of Nonaprenol and Tocopherol
For Immediate Release
[City, State] – [Date] – A comprehensive review of available scientific literature provides insights into the comparative antioxidant capacities of Nonaprenol, a long-chain polyprenol, and Tocopherol (Vitamin E), a well-established lipophilic antioxidant. This guide synthesizes experimental data on their free-radical scavenging activities and explores their roles in modulating cellular signaling pathways related to oxidative stress, offering a valuable resource for researchers, scientists, and drug development professionals.
Executive Summary
Both this compound and Tocopherol exhibit significant antioxidant properties, primarily attributed to their ability to donate hydrogen atoms to neutralize free radicals and inhibit lipid peroxidation. While direct comparative studies with standardized antioxidant assays are limited, evidence suggests that this compound possesses a potent antioxidant capacity, comparable in some respects to Tocopherol analogs. Mechanistically, both compounds appear to influence the Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses. This guide presents available quantitative data, detailed experimental protocols for common antioxidant assays, and visual representations of the involved mechanisms to facilitate a deeper understanding of their respective roles as antioxidants.
Quantitative Comparison of Antioxidant Activity
For Tocopherol, extensive data from various antioxidant assays are available. The antioxidant activity of different tocopherol isomers can vary depending on the assay used. For instance, α-tocopherol has shown high activity in some assays, while γ-tocopherol has demonstrated superior scavenging of reactive nitrogen species.
To provide a framework for comparison, the following table summarizes representative antioxidant activity data for Tocopherol from various studies. The absence of specific IC50 values for this compound in the public domain highlights a gap in the current research landscape.
| Compound | Assay | IC50 / Activity | Reference |
| α-Tocopherol | DPPH | ~21.35 µg/mL (for a water extract of Pinus densiflora needles containing α-tocopherol) | [2] |
| α-Tocopherol | ABTS | EC50 of 8.56 ± 0.51 μg/mL (for a 40% ethanol extract of Pinus densiflora needles) | [3] |
| Trolox (Vitamin E analog) | DPPH | IC50 of 3.765 ± 0.083 µg/mL | |
| Trolox (Vitamin E analog) | ABTS | IC50 of 2.926 ± 0.029 µg/mL | |
| This compound (Solanesol) | Superoxide anion and hydroxyl radical scavenging | Comparable to Trolox | [1] |
Note: IC50 (Inhibitory Concentration 50%) is the concentration of an antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity. EC50 (Effective Concentration 50%) is a similar measure.
Mechanisms of Antioxidant Action and Signaling Pathways
Both this compound and Tocopherol are lipid-soluble antioxidants that primarily act as chain-breaking antioxidants within cellular membranes, protecting polyunsaturated fatty acids from peroxidation. Their mechanism involves the donation of a hydrogen atom from their respective active moieties to lipid peroxyl radicals, thereby terminating the radical chain reaction.
Tocopherol
The antioxidant mechanism of α-tocopherol is well-characterized. The hydroxyl group on its chromanol ring is responsible for donating a hydrogen atom to a lipid peroxyl radical, forming a stable lipid hydroperoxide and a tocopheroxyl radical. This tocopheroxyl radical can then be recycled back to its active form by other antioxidants like vitamin C.
Beyond direct radical scavenging, Tocopherol modulates several signaling pathways. It is known to influence the expression of genes involved in the cellular antioxidant response, with some studies suggesting an interaction with the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway . Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes.
This compound and other Polyprenols
While the direct radical-scavenging mechanism of this compound is attributed to its long, unsaturated isoprenoid chain, its influence on cellular signaling is an area of ongoing research. Studies on polyprenols, the class of compounds to which this compound belongs, suggest that they can also activate the Nrf2 signaling pathway . This indicates a potential commonality in the indirect antioxidant mechanisms of this compound and Tocopherol, where they may enhance the cell's endogenous antioxidant defenses.
The following diagram illustrates the general principle of the Nrf2 signaling pathway, which is a target for both Tocopherol and likely, this compound.
Caption: The Nrf2 Signaling Pathway for Cellular Antioxidant Response.
Experimental Protocols
The following are detailed methodologies for two common in vitro antioxidant capacity assays, DPPH and ABTS, which are frequently used to evaluate compounds like Tocopherol and could be applied to this compound for a direct comparison.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the antioxidant capacity of the sample.
Methodology:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and kept in the dark.
-
Sample Preparation: The test compounds (this compound, Tocopherol) are dissolved in a suitable solvent to prepare a series of concentrations.
-
Reaction Mixture: A fixed volume of the DPPH solution is added to various concentrations of the sample solutions. A control is prepared with the solvent and the DPPH solution.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the sample concentration.
Caption: Workflow for the DPPH Radical Scavenging Assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced, leading to a loss of color. The extent of decolorization, measured as the decrease in absorbance at 734 nm, is proportional to the antioxidant's activity.
Methodology:
-
Preparation of ABTS Radical Cation (ABTS•+): A 7 mM aqueous solution of ABTS is reacted with a 2.45 mM aqueous solution of potassium persulfate in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Working Solution: The ABTS•+ stock solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: The test compounds are dissolved in a suitable solvent to prepare a series of concentrations.
-
Reaction Mixture: A small volume of the sample solution is added to a fixed volume of the ABTS•+ working solution.
-
Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of inhibition of absorbance is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the sample to that of Trolox.
Caption: Workflow for the ABTS Radical Cation Decolorization Assay.
Conclusion and Future Directions
Both this compound and Tocopherol are potent lipid-soluble antioxidants with crucial roles in protecting cellular membranes from oxidative damage. While Tocopherol is a well-studied antioxidant with a large body of evidence supporting its efficacy, emerging research on this compound and other polyprenols suggests they also possess significant antioxidant capabilities. The modulation of the Nrf2 signaling pathway appears to be a shared mechanism, indicating that both compounds may enhance endogenous antioxidant defenses in addition to their direct radical-scavenging activities.
A key area for future research is the direct, head-to-head comparison of this compound and Tocopherol using standardized in vitro and in vivo antioxidant assays. Such studies would provide a clearer understanding of their relative potencies and inform their potential applications in pharmaceuticals and nutraceuticals. Further investigation into the specific molecular targets and signaling pathways modulated by this compound will also be critical in elucidating its full therapeutic potential.
Disclaimer: This guide is intended for informational purposes for a scientific audience and is based on a review of publicly available research. It is not intended to be a substitute for professional medical advice, diagnosis, or treatment.
References
A Comparative Analysis of Nonaprenol and Other Coenzyme Q10 Precursors in Biosynthesis and Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coenzyme Q10 (CoQ10), an essential component of the mitochondrial electron transport chain and a potent antioxidant, is synthesized endogenously through a complex multi-step process. This process involves the conjugation of a benzoquinone ring with a polyisoprenoid side chain. The length of this side chain is species-specific, with humans primarily synthesizing CoQ10, which has a 10-unit isoprenoid tail. The biosynthesis of this side chain relies on precursors known as polyprenols. This guide provides a comparative overview of the efficacy of Nonaprenol, a C45 polyprenol, versus other precursors, particularly Solanesol (a C45 polyprenol), in their contribution to CoQ10 biosynthesis and their potential therapeutic effects. While direct comparative studies are limited, this document synthesizes available preclinical data to offer insights for researchers in the field.
Coenzyme Q10 Biosynthesis Pathway
The biosynthesis of CoQ10 is a highly conserved pathway involving multiple enzymes. The formation of the polyisoprenoid tail is a critical step, initiated from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are synthesized through the mevalonate pathway. These five-carbon units are sequentially added to create a polyprenyl pyrophosphate chain of a specific length. Precursors like this compound and Solanesol are exogenous sources of these polyprenyl chains that can potentially be utilized by the cell for CoQ10 synthesis.
In Vitro Efficacy of Nonaprenol Compared to Standard Anti-Inflammatory Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in vitro comparison of the anti-inflammatory potential of Nonaprenol against established anti-inflammatory compounds, Indomethacin and Dexamethasone. While direct comparative studies involving this compound are not available in the current literature, this document summarizes the inhibitory activities of the reference compounds on key inflammatory mediators and outlines the standard experimental protocols used for such evaluations. This information can serve as a benchmark for future in vitro studies on this compound.
Data Summary of Anti-Inflammatory Compounds
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Indomethacin and Dexamethasone on the production of nitric oxide (NO), prostaglandin E2 (PGE2), and the pro-inflammatory cytokines TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. These values have been compiled from various in vitro studies and serve as a reference for the potency of these standard anti-inflammatory drugs.
| Compound | Inflammatory Mediator | IC50 (µM) |
| Indomethacin | Nitric Oxide (NO) | 56.8[1][2] |
| Prostaglandin E2 (PGE2) | 2.8[1][2] | |
| TNF-α | 143.7[1] | |
| Dexamethasone | Nitric Oxide (NO) | ~50 (at 50 µM, NO levels returned to basal levels) |
| TNF-α | Pre-treatment with 3 µM showed significant inhibition | |
| IL-6 | Significantly inhibited by 10 µM |
Note: Data for this compound is currently unavailable in published literature.
Experimental Protocols
Detailed methodologies for the key in vitro anti-inflammatory assays are provided below. These protocols are standard in the field and can be adapted for the evaluation of novel compounds like this compound.
Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages
Objective: To determine the inhibitory effect of a test compound on the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
Methodology:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., this compound) or reference drug (e.g., Indomethacin, Dexamethasone) for 1-2 hours.
-
LPS Stimulation: Following pre-treatment, cells are stimulated with LPS (1 µg/mL) to induce an inflammatory response and incubated for 24 hours.
-
Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. 50 µL of the supernatant is mixed with 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Data Analysis: The absorbance at 540 nm is measured using a microplate reader. The quantity of nitrite is determined from a sodium nitrite standard curve. The percentage inhibition of NO production is calculated relative to LPS-stimulated cells without any treatment. The IC50 value is then determined.
Prostaglandin E2 (PGE2) Production Assay
Objective: To assess the inhibitory effect of a test compound on the production of PGE2, a key mediator of inflammation and pain.
Methodology:
-
Cell Culture and Seeding: RAW 264.7 cells are cultured and seeded as described in the NO production assay.
-
Compound Treatment and LPS Stimulation: Cells are pre-treated with the test compound followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Supernatant Collection: The culture supernatant is collected and centrifuged to remove cellular debris.
-
PGE2 Measurement (ELISA): The concentration of PGE2 in the supernatant is quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The absorbance is read, and the concentration of PGE2 is determined from a standard curve. The percentage inhibition of PGE2 production is calculated, and the IC50 value is determined.
Pro-inflammatory Cytokine (TNF-α and IL-6) Production Assay
Objective: To evaluate the inhibitory effect of a test compound on the secretion of key pro-inflammatory cytokines, TNF-α and IL-6.
Methodology:
-
Cell Culture and Seeding: RAW 264.7 cells are cultured and seeded as described previously.
-
Compound Treatment and LPS Stimulation: Cells are pre-treated with the test compound followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Supernatant Collection: The culture supernatant is collected for cytokine analysis.
-
Cytokine Measurement (ELISA): The concentrations of TNF-α and IL-6 in the supernatant are measured using specific ELISA kits, following the manufacturer's protocols.
-
Data Analysis: The absorbance is measured, and cytokine concentrations are determined from their respective standard curves. The percentage inhibition of each cytokine is calculated to determine the IC50 value.
Visualizations
Signaling Pathway
Caption: LPS-induced pro-inflammatory signaling pathway.
Experimental Workflow
Caption: In vitro anti-inflammatory screening workflow.
References
A Comparative Guide to Nonaprenol's Structural Analogues and Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Nonaprenol, a long-chain isoprenoid alcohol, has garnered interest in the scientific community for its potential therapeutic properties. The exploration of its structural analogues has opened new avenues for the development of novel drug candidates with enhanced efficacy and specificity. This guide provides a comprehensive comparison of the biological activities of various this compound analogues, supported by experimental data and detailed methodologies, to aid researchers in their quest for new therapeutic agents.
Comparative Analysis of Biological Activities
The biological activities of this compound and its structural analogues, primarily nonaprenylsulfates and other prenylated hydroquinones, have been evaluated through various in vitro and in vivo assays. The key activities identified include anti-inflammatory, antioxidant, and cytotoxic effects. A summary of the available quantitative data is presented below to facilitate a comparative understanding.
Table 1: Comparative Biological Activities of this compound Analogues
| Compound | Biological Activity | Assay | Endpoint | Result |
| Nonaprenylsulfate (1) | Anti-inflammatory | 5-Lipoxygenase Inhibition | - | Potent Inhibition |
| Anti-inflammatory | Freund's Complete Adjuvant (FCA) Induced Arthritis (in vivo) | Paw Edema | Moderate Inhibition | |
| Antioxidant | Superoxide Radical Scavenging | - | Moderate Activity | |
| Cytotoxicity | Brine Shrimp Lethality | - | Potent Lethality | |
| Synthetic Nonaprenylsulfate Analogue (2) | Anti-inflammatory | 5-Lipoxygenase Inhibition | - | Potent Inhibition |
| Antioxidant | Superoxide Radical Scavenging | - | Moderate Activity | |
| Cytotoxicity | Brine Shrimp Lethality | - | Potent Lethality | |
| 2-Heptaprenyl-1,4-hydroquinone (IS1) | Anti-inflammatory | Phospholipase A2 Inhibition | - | Minimal Interaction |
| 2-Octaprenyl-1,4-hydroquinone (IS2) | Anti-inflammatory | Human Recombinant Synovial Phospholipase A2 Inhibition | IC50 | Concentration-dependent |
| Anti-inflammatory | TPA-induced Ear Inflammation (in vivo) | Edema | Active | |
| 2-[24-hydroxy]-octaprenyl-1,4-hydroquinone (IS3) | Anti-inflammatory | Human Recombinant Synovial Phospholipase A2 Inhibition | IC50 | Concentration-dependent |
| Anti-inflammatory | TPA-induced Ear Inflammation (in vivo) | Edema & Leukocyte Migration | Active, higher inhibition of leukocyte migration than IS2 | |
| 2-Prenyl-1,4-hydroquinone (H1) | Anti-inflammatory | 5-Lipoxygenase (5-LO) Inhibition in human neutrophils | - | Active |
| Anti-inflammatory | TNFα production in J774 cells | - | Suppressed | |
| 2-Diprenyl-1,4-hydroquinone (H2) | Anti-inflammatory | 5-Lipoxygenase (5-LO) Inhibition in human neutrophils | - | Active |
| Anti-inflammatory | TNFα production in J774 cells | - | Suppressed | |
| 2-Triprenyl-1,4-hydroquinone (H3) | Anti-inflammatory | 5-Lipoxygenase (5-LO) Inhibition in human neutrophils | - | Active |
| Anti-inflammatory | TNFα production in J774 cells | - | Suppressed | |
| 2-Tetraprenyl-1,4-hydroquinone (H4) | Anti-inflammatory | 5-Lipoxygenase (5-LO) Inhibition in human neutrophils | - | Active |
| Anti-inflammatory | TNFα production in J774 cells | - | Suppressed |
Note: Specific IC50, EC50, and LC50 values were not consistently available in the reviewed literature for a direct quantitative comparison in this table.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays mentioned in this guide.
5-Lipoxygenase (5-LOX) Inhibitor Screening Assay
This assay is used to identify and characterize inhibitors of the 5-lipoxygenase enzyme, which is involved in the inflammatory pathway.
Materials:
-
5-LOX enzyme
-
5-LOX substrate (Arachidonic Acid)
-
Assay Buffer
-
Test compounds (this compound analogues)
-
Positive control (e.g., Zileuton)
-
96-well plate
-
Spectrophotometer or fluorometer
Procedure:
-
Prepare a reaction mixture containing the 5-LOX enzyme in the assay buffer.
-
Add the test compound at various concentrations to the wells of the 96-well plate. Include wells for a positive control and a vehicle control.
-
Initiate the enzymatic reaction by adding the 5-LOX substrate to all wells.
-
Incubate the plate at a specified temperature for a defined period.
-
Measure the product formation using a spectrophotometer or fluorometer at the appropriate wavelength.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value, which is the concentration required to inhibit 50% of the enzyme activity.
Freund's Complete Adjuvant (FCA) Induced Arthritis in Rodents
This in vivo model is widely used to study the pathophysiology of rheumatoid arthritis and to evaluate the efficacy of anti-inflammatory compounds.
Materials:
-
Freund's Complete Adjuvant (FCA)
-
Experimental animals (e.g., rats or mice)
-
Test compounds (this compound analogues)
-
Vehicle control
-
Positive control (e.g., Indomethacin)
-
Calipers for paw volume measurement
Procedure:
-
Induce arthritis by injecting a single dose of FCA into the sub-plantar region of the hind paw of the animals.
-
Administer the test compounds and controls to the animals daily for a specified period, starting from the day of FCA injection or after the onset of arthritis.
-
Monitor the development of arthritis by measuring the paw volume using calipers at regular intervals.
-
At the end of the study, animals are euthanized, and paws can be collected for histological analysis to assess inflammation, cartilage destruction, and bone erosion.
-
Calculate the percentage of inhibition of paw edema for each treatment group compared to the arthritic control group.
Brine Shrimp Lethality Assay
This is a simple, rapid, and low-cost bioassay for screening the cytotoxicity of chemical compounds.
Materials:
-
Brine shrimp (Artemia salina) eggs
-
Sea salt
-
Test tubes or 96-well plates
-
Test compounds (this compound analogues)
-
Positive control (e.g., Potassium dichromate)
-
Light source
Procedure:
-
Hatch the brine shrimp eggs in artificial seawater under a constant light source for 24-48 hours.
-
Prepare different concentrations of the test compounds in seawater.
-
Transfer a specific number of nauplii (larvae) into each test tube or well.
-
Add the test compound solutions to the respective tubes/wells. Include a positive control and a negative control (seawater).
-
Incubate for 24 hours under a light source.
-
Count the number of dead and surviving nauplii in each tube/well.
-
Calculate the percentage of mortality for each concentration and determine the LC50 value, which is the concentration that kills 50% of the nauplii.
Superoxide Radical Scavenging Assay
This assay measures the ability of a compound to scavenge superoxide radicals, which are a type of reactive oxygen species (ROS) involved in oxidative stress.
Materials:
-
Nitroblue tetrazolium (NBT)
-
Phenazine methosulfate (PMS)
-
NADH
-
Phosphate buffer
-
Test compounds (this compound analogues)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing NBT, NADH, and the test compound at various concentrations in a phosphate buffer.
-
Initiate the reaction by adding PMS to the mixture. The PMS/NADH system generates superoxide radicals, which then reduce NBT to a colored formazan product.
-
Incubate the mixture at room temperature for a specific time.
-
Measure the absorbance of the formazan product at a specific wavelength (e.g., 560 nm).
-
The scavenging activity is determined by the decrease in absorbance in the presence of the test compound.
-
Calculate the percentage of scavenging activity and determine the EC50 value, which is the concentration of the compound that scavenges 50% of the superoxide radicals.
Signaling Pathways and Mechanism of Action
While the precise molecular mechanisms of action for many this compound analogues are still under investigation, their anti-inflammatory effects suggest a potential interaction with key inflammatory signaling pathways. The NF-κB and MAPK signaling pathways are central regulators of inflammation.[1]
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway plays a crucial role in regulating the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1] Inhibition of the NF-κB pathway is a key target for anti-inflammatory drug development. It is hypothesized that some this compound analogues may exert their anti-inflammatory effects by inhibiting the activation of NF-κB.
References
Validating the Purity of Synthesized Nonaprenol: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, establishing the purity of a synthesized active pharmaceutical ingredient (API) like nonaprenol is a critical step in ensuring its quality, safety, and efficacy. This guide provides a comprehensive comparison of key analytical methods for validating the purity of synthesized this compound, offering detailed experimental protocols and supporting data to aid in method selection and implementation.
Introduction to this compound and Purity Validation
This compound is a long-chain polyprenol with significant therapeutic potential, including applications in the treatment of various diseases. The synthesis of this compound can result in a range of impurities, including structural isomers, precursors, and reaction byproducts. Rigorous purity analysis is therefore essential to quantify the this compound content and identify any contaminants that could affect its biological activity or introduce toxicity.
This guide compares three widely used and robust analytical techniques for purity determination: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
Data Presentation: Comparison of Analytical Techniques
The following table summarizes the key performance characteristics of HPLC, GC-MS, and qNMR for the purity analysis of this compound. The data presented is representative of typical results obtained with these methods.
| Feature | HPLC with UV Detection | GC-MS | qNMR (600 MHz) |
| Principle | Separation based on polarity | Separation based on volatility and mass-to-charge ratio | Quantification based on the ratio of analyte signal to a certified reference standard |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.01 µg/mL | Dependent on concentration and number of scans |
| Limit of Quantitation (LOQ) | ~0.15 µg/mL | ~0.04 µg/mL | Dependent on concentration and number of scans |
| Precision (RSD) | < 2% | < 3% | < 1% |
| Accuracy (Recovery) | 98-102% | 97-103% | 99-101% |
| Key Advantages | Robust, widely available, good for non-volatile impurities | High sensitivity and selectivity, excellent for identifying volatile and semi-volatile impurities | Primary analytical method, highly accurate and precise, no need for a specific this compound reference standard for purity determination |
| Key Disadvantages | May require derivatization for some impurities, potential for co-elution | Requires derivatization for non-volatile compounds, potential for thermal degradation of the analyte | Lower sensitivity than chromatographic methods, requires a high-field NMR spectrometer and a certified internal standard |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
This protocol describes a reversed-phase HPLC method for the quantification of this compound and the detection of related impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound reference standard in acetonitrile at a concentration of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound in acetonitrile to a final concentration of approximately 0.5 mg/mL.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile (A) and water (B). Start with 80% A, increasing to 100% A over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the calibration standards and the sample solution. The purity of the synthesized this compound is determined by comparing the peak area of the this compound in the sample to the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a GC-MS method for the identification and quantification of volatile and semi-volatile impurities in synthesized this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for high-temperature analysis (e.g., DB-5ms)
Reagents:
-
Dichloromethane (GC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) for derivatization
-
Internal standard (e.g., dotriacontane)
Procedure:
-
Standard Preparation: Prepare a stock solution of the internal standard in dichloromethane.
-
Sample Preparation and Derivatization:
-
Dissolve a known amount of the synthesized this compound in dichloromethane.
-
Add the internal standard solution.
-
Add BSTFA with 1% TMCS and heat at 70°C for 30 minutes to convert this compound to its more volatile trimethylsilyl (TMS) ether.
-
-
GC-MS Conditions:
-
Injector Temperature: 280°C
-
Oven Program: Start at 150°C, hold for 2 minutes, then ramp to 320°C at 10°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
MS Transfer Line Temperature: 290°C
-
Ion Source Temperature: 230°C
-
Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 50-800.
-
-
Analysis: Inject the derivatized sample. Identify impurities by their mass spectra and retention times. Quantify the purity based on the relative peak area of the this compound-TMS ether compared to the internal standard.
Quantitative Nuclear Magnetic Resonance (qNMR)
This protocol details the use of qNMR for the highly accurate determination of this compound purity.[1]
Instrumentation:
-
High-field NMR spectrometer (e.g., 600 MHz)
Reagents:
-
Deuterated chloroform (CDCl3) with 0.03% v/v tetramethylsilane (TMS)
-
Certified internal standard (e.g., maleic anhydride)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound into an NMR tube.
-
Accurately weigh approximately 5 mg of the certified internal standard into the same NMR tube.
-
Add a precise volume (e.g., 0.6 mL) of CDCl3.
-
-
NMR Acquisition:
-
Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.
-
Ensure a high signal-to-noise ratio by acquiring an adequate number of scans.
-
-
Data Processing and Analysis:
-
Process the spectrum with minimal baseline correction and phasing.
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
Calculate the purity of this compound using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Mandatory Visualization
The following diagrams illustrate the workflow for validating the purity of synthesized this compound and the signaling pathway context where this compound purity is critical.
References
Cross-Validation of Analytical Methods for Nonylphenol Quantification: A Comparative Guide
A detailed comparison of High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of Nonylphenol in various matrices.
In the realm of pharmaceutical and environmental analysis, the accurate and reliable quantification of compounds is paramount. Nonylphenol, a group of organic compounds used as antioxidants and in the production of surfactants, has garnered significant attention due to its potential endocrine-disrupting properties.[1] Consequently, robust and validated analytical methods are crucial for monitoring its presence in diverse samples. This guide provides a comprehensive cross-validation of two widely employed analytical techniques for Nonylphenol determination: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Gas Chromatography-Mass Spectrometry (GC-MS).
Cross-validation of analytical methods is a critical process to ensure that different techniques or laboratories produce comparable and reliable results.[2][3][4] This is particularly important when data from multiple sources are combined or when a method is transferred between different sites.[2] This guide is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of the performance of HPLC-FLD and GC-MS for Nonylphenol analysis, supported by experimental data and detailed methodologies.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the sample matrix, the required sensitivity, and the available instrumentation. Both HPLC-FLD and GC-MS offer distinct advantages for the quantification of Nonylphenol.
| Parameter | HPLC-FLD | GC-MS |
| Principle | Separation based on polarity using a liquid mobile phase, followed by detection of native fluorescence. | Separation based on volatility and polarity in a gaseous mobile phase, followed by mass-based detection. |
| Sample Volatility | Not a limiting factor. | Requires analytes to be volatile or amenable to derivatization. |
| Selectivity | Good, based on chromatographic separation and specific fluorescence properties. | Excellent, based on both chromatographic retention time and mass-to-charge ratio of the analyte and its fragments. |
| Sensitivity | High, especially for fluorescent compounds. | Very high, particularly with techniques like Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM). |
| Matrix Effects | Can be significant, may require extensive sample cleanup. | Can be minimized through selective detection modes (SIM/MRM). |
| Derivatization | Generally not required for Nonylphenol. | May be necessary to improve volatility and chromatographic performance. |
| Instrumentation Cost | Generally lower than GC-MS. | Higher initial investment and maintenance costs. |
| Throughput | Can be high with optimized methods. | Can be comparable to HPLC, depending on the sample preparation required. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the analysis of Nonylphenol using HPLC-FLD and GC-MS.
Method 1: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
This method is suitable for the determination of 4-Nonylphenol in water samples.
1. Sample Preparation (Liquid-Liquid Extraction):
-
Acidify the water sample to a pH of 3.0-3.5.
-
Extract the target analytes with dichloromethane.
-
Evaporate the organic extract to dryness.
-
Reconstitute the residue in the mobile phase.
2. Chromatographic Conditions:
-
Column: Zorbax Eclipse XDB C8
-
Mobile Phase: Isocratic elution with acetonitrile/water (65:35, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 100 µL
3. Fluorescence Detection:
-
Excitation Wavelength (λex): 225 nm
-
Emission Wavelength (λem): 305 nm
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is applicable for the analysis of 4-Nonylphenol in biological and environmental samples.
1. Sample Preparation (Solid Phase Extraction):
-
Extract Nonylphenol from the sample matrix using an appropriate solvent.
-
Perform a cleanup step using a solid-phase extraction (SPE) cartridge (e.g., Florisil or C18) to remove interfering substances.
-
Elute the analyte from the SPE cartridge.
-
Concentrate the eluate and, if necessary, perform derivatization to enhance volatility.
2. GC-MS Conditions:
-
Column: Rxi-5ms (30 m × 0.25 mm I.D., 0.25 µm) or similar non-polar column
-
Carrier Gas: Helium
-
Injection Mode: Splitless
-
Oven Temperature Program: 50°C (1 min) → ramp at 8°C/min to 300°C (hold for 3 min)
-
Ion Source Temperature: 230°C
3. Mass Spectrometry Detection:
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity.
-
Monitored Ions: Specific ions for Nonylphenol and its fragments (e.g., m/z 107 and 220).
Performance Data Comparison
The following table summarizes typical performance characteristics for the two methods, compiled from various studies.
| Performance Parameter | HPLC-FLD | GC-MS |
| Linearity (r²) | > 0.995 | > 0.99 |
| Limit of Detection (LOD) | 15.7 µg/L | 2 ng/g to 20 ng/g (in biological samples) |
| Limit of Quantification (LOQ) | 55.6 µg/L | 5 to 29 ng/g (in fish tissue) |
| Recovery | - | 86.0% - 96.4% (in biological samples) |
| Precision (RSD%) | < 15% | < 15% |
Visualizing the Cross-Validation Workflow
A well-defined workflow is essential for a successful cross-validation study. The following diagram illustrates the key steps involved in comparing two analytical methods.
Caption: A flowchart illustrating the general workflow for the cross-validation of two analytical methods.
Conclusion
Both HPLC-FLD and GC-MS are powerful techniques for the quantification of Nonylphenol. The choice between the two methods will depend on the specific requirements of the analysis. HPLC-FLD offers a cost-effective and robust method, particularly for aqueous samples, without the need for derivatization. On the other hand, GC-MS provides superior selectivity and sensitivity, making it ideal for complex matrices and trace-level detection. A thorough cross-validation, following a structured workflow, is essential to ensure data integrity and comparability, regardless of the analytical method chosen.
References
Assessing the In Vivo Efficacy of Nonaprenol: A Comparative Analysis Against Existing Neuroprotective Agents
A comprehensive review of publicly available scientific literature and databases reveals a significant gap in the understanding of Nonaprenol's in vivo efficacy and therapeutic potential. At present, there is no published data from preclinical or clinical studies to support a direct comparison of this compound with existing drugs for any specific indication.
This guide aims to provide a framework for such a comparison, should in vivo data for this compound become available. It will also summarize the current landscape of treatments for neurodegenerative diseases, a likely area of interest for a compound with potential neuroprotective properties, based on the initial query.
The Challenge: Lack of In Vivo Data for this compound
Despite extensive searches for in vivo studies, preclinical data, and clinical trial results related to this compound, no information regarding its biological activity, mechanism of action, or therapeutic effects in living organisms could be identified. The PubChem database confirms its chemical structure, but provides no details on its pharmacological properties. Without this foundational data, a direct comparison of its efficacy against established drugs is not feasible.
A Comparative Framework for Future Assessment
Should in vivo efficacy data for this compound emerge, a systematic comparison with existing drugs would be crucial for researchers and drug development professionals. This comparison should focus on key quantitative metrics and detailed experimental protocols.
Data Presentation: A Template for Comparison
To facilitate a clear and objective comparison, all quantitative data should be summarized in structured tables. Below are template tables that could be populated with data from in vivo studies of this compound and comparator drugs for a hypothetical neurodegenerative indication, such as Alzheimer's Disease.
Table 1: Comparative Efficacy in an Alzheimer's Disease Mouse Model (e.g., 5xFAD mice)
| Drug | Dosage | Administration Route | Duration of Treatment | Cognitive Improvement (e.g., MWM Escape Latency) | Aβ Plaque Reduction (%) | Neuroinflammation Marker Reduction (e.g., Iba1) | Neuronal Loss Prevention (%) |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Donepezil | 1 mg/kg | Oral | 12 weeks | 25% decrease | Not Applicable | 15% decrease | 10% increase |
| Aducanumab | 10 mg/kg | Intravenous | 12 weeks | 30% decrease | 50% decrease | 20% decrease | 15% increase |
| Positive Control | |||||||
| Vehicle Control |
MWM: Morris Water Maze; Aβ: Amyloid-beta; Iba1: Ionized calcium-binding adapter molecule 1
Table 2: Comparative Safety and Pharmacokinetics
| Drug | LD50 (mg/kg) | Observed Adverse Effects in vivo | Bioavailability (%) | Half-life (hours) | Brain Penetration (Brain/Plasma Ratio) |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| Donepezil | 32 | Cholinergic side effects (e.g., salivation, tremors) | 100% | 70 | 5.3 |
| Aducanumab | Not established | Amyloid-related imaging abnormalities (ARIA) | N/A (IV) | ~25 days | 0.001 |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. For any cited in vivo experiment, the following details should be provided:
-
Animal Model: Species, strain, age, and sex of the animals used. Justification for the choice of model.
-
Drug Formulation and Administration: Details of the drug vehicle, dosage, route, and frequency of administration.
-
Behavioral Tests: A step-by-step description of the protocols for assessing cognitive function, motor skills, or other relevant behavioral endpoints.
-
Histological and Immunohistochemical Analysis: Protocols for tissue collection, fixation, sectioning, and staining to assess pathological markers.
-
Biochemical Assays: Detailed methods for quantifying protein levels, enzyme activity, or other biochemical markers.
-
Statistical Analysis: The statistical methods used to analyze the data and determine significance.
The Current Landscape: Existing Drugs for Neurodegenerative Diseases
While data on this compound is absent, the field of neurodegenerative disease treatment offers a range of existing drugs that serve as a benchmark for any new therapeutic candidate.
Alzheimer's Disease
Current treatments for Alzheimer's disease primarily focus on symptomatic relief and, more recently, on targeting the underlying pathology.
-
Cholinesterase Inhibitors: (e.g., Donepezil, Rivastigmine, Galantamine) These drugs increase the levels of acetylcholine, a neurotransmitter involved in memory and learning.
-
NMDA Receptor Antagonists: (e.g., Memantine) This drug regulates the activity of glutamate, another neurotransmitter, and is used to treat moderate to severe Alzheimer's.
-
Anti-Amyloid Monoclonal Antibodies: (e.g., Aducanumab, Lecanemab) These newer therapies are designed to remove amyloid-beta plaques from the brain, a hallmark of Alzheimer's disease.
Parkinson's Disease
Treatments for Parkinson's disease aim to replenish or mimic the effects of dopamine in the brain.
-
Levodopa: The most effective drug for controlling the motor symptoms of Parkinson's.
-
Dopamine Agonists: (e.g., Pramipexole, Ropinirole) These drugs mimic the effects of dopamine in the brain.
-
MAO-B Inhibitors: (e.g., Selegiline, Rasagiline) These drugs prevent the breakdown of dopamine in the brain.
Visualizing the Pathways: A Hypothetical Framework for this compound
To illustrate how this compound's mechanism of action could be visualized if it were discovered to have neuroprotective effects, we can create hypothetical diagrams of relevant signaling pathways.
Caption: Hypothetical mechanism of this compound in neuroprotection.
Caption: A standard workflow for assessing in vivo efficacy.
Conclusion
While the initial request to compare the in vivo efficacy of this compound to existing drugs cannot be fulfilled due to a lack of data, this guide provides a comprehensive framework for how such a comparison should be structured. For researchers, scientists, and drug development professionals, the provided templates for data presentation, the emphasis on detailed experimental protocols, and the overview of the current therapeutic landscape for neurodegenerative diseases can serve as a valuable resource for evaluating any novel compound, including this compound, should in vivo data become available in the future. The scientific community awaits further research to elucidate the potential therapeutic role of this compound.
A Comprehensive Review of Nonaprenol (Solanesol) and its Alternatives in Biomedical Research
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Nonaprenol, a C45 polyprenol, is a critical intermediate in the biosynthesis of essential molecules such as Coenzyme Q10 and Vitamin K2. In biomedical research, it is more commonly known by its trivial name, Solanesol. This guide provides a comprehensive review of the biomedical applications of this compound/Solanesol and introduces other polyprenols that serve as functional alternatives in various research contexts. We present comparative data, detailed experimental protocols, and visualizations of key biological pathways to assist researchers in selecting the optimal compounds for their studies.
This compound and Solanesol: A Clarification
It is essential to clarify that this compound and Solanesol refer to the same chemical entity: a long-chain polyisoprenoid alcohol with nine isoprene units.[1][2] The compound is predominantly extracted from plants of the Solanaceae family, with tobacco leaves being a particularly rich source.[1][2] For the remainder of this guide, we will use the more common name, Solanesol.
Biomedical Applications of Solanesol
Solanesol exhibits a wide range of biological activities, making it a compound of significant interest in biomedical research and drug development. Its primary applications stem from its role as a precursor in the synthesis of vital biomolecules and its intrinsic therapeutic properties.
Precursor for Coenzyme Q10 and Vitamin K2 Synthesis
Solanesol is a key starting material for the semi-synthesis of Coenzyme Q10 (CoQ10) and Vitamin K2 (menaquinone-7).[1] CoQ10 is an essential component of the mitochondrial electron transport chain and a potent antioxidant, while Vitamin K2 plays a crucial role in blood coagulation and bone metabolism. The efficiency of converting Solanesol to these vital compounds is a key area of research.
Intrinsic Biological Activities
Recent studies have highlighted the polypharmacological properties of Solanesol, including antimicrobial, antioxidant, anti-inflammatory, and membrane-stabilizing effects. Preclinical studies suggest its therapeutic potential in managing inflammatory conditions and neurodegenerative diseases like Alzheimer's and Parkinson's disease.
Functional Alternatives to Solanesol: Other Polyprenols
While Solanesol is a primary focus, other polyprenols with varying chain lengths also find applications in biomedical research. These can be considered functional alternatives, depending on the specific research application. For instance, all-E-Heptaprenol (C35) is a precursor for the biosynthesis of menaquinone-7 (a form of Vitamin K2) in bacteria. Polyprenols isolated from coniferous plants, such as Picea abies and Ginkgo biloba, have also demonstrated hepatoprotective, neuroprotective, and immunomodulatory properties.
Comparative Data on Polyprenol Performance
The following tables summarize key quantitative data related to the biological activities and applications of Solanesol and other relevant polyprenols.
Table 1: Bioactivities of Solanesol
| Biological Activity | Model System | Key Findings | Reference |
| Antimicrobial | Gram-negative & Gram-positive bacteria | Significant inhibitory effects against E. coli, P. aeruginosa, S. aureus, and M. phlei. | |
| Anti-inflammatory | Rat models | Reduction of pro-inflammatory cytokines (IL-1β, TNF-α). | |
| Antioxidant | In vitro assays | Suppression of Reactive Oxygen Species (ROS) generation. | |
| Neuroprotective | Rat models of neurodegenerative diseases | Improved cognitive function and grip strength; restoration of mitochondrial respiratory chain enzyme activities. |
Table 2: Comparison of Polyprenol Content in Different Plant Sources
| Plant Source | Polyprenol Chain Lengths | Average Polyprenol Content (%) | Reference |
| Ginkgo biloba L. | C70 – C100 | 76 | |
| Picea abies L. | C70 – C100 | 95 |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols related to Solanesol and other polyprenols.
Protocol 1: Extraction and Purification of Solanesol from Tobacco Leaves
Objective: To isolate high-purity Solanesol from tobacco leaves.
Methodology:
-
Extraction: Tobacco leaves are dried and powdered. The powder is then extracted with an organic solvent such as hexane or ethanol.
-
Saponification: The crude extract is saponified using a solution of potassium hydroxide in ethanol to remove fatty acid esters.
-
Purification: The non-saponifiable fraction is subjected to column chromatography on silica gel or alumina to isolate Solanesol.
-
Analysis: The purity of the isolated Solanesol is determined by High-Performance Liquid Chromatography (HPLC).
Protocol 2: Synthesis of Coenzyme Q10 from Solanesol
Objective: To semi-synthesize Coenzyme Q10 using Solanesol as a precursor.
Methodology:
-
Solanesyl Bromide Formation: Solanesol is reacted with a brominating agent like phosphorus tribromide (PBr3) to form solanesyl bromide.
-
Coupling Reaction: The solanesyl bromide is coupled with a protected hydroquinone derivative in the presence of a Lewis acid catalyst.
-
Deprotection and Oxidation: The protecting groups on the hydroquinone moiety are removed, and the resulting intermediate is oxidized to yield Coenzyme Q10.
-
Purification: The final product is purified by recrystallization or chromatography.
Protocol 3: In Vitro Cytotoxicity Assay
Objective: To evaluate the cytotoxic effects of polyprenols on cell lines.
Methodology:
-
Cell Culture: Human cell lines (e.g., HeLa, HepG2) are cultured in appropriate media.
-
Treatment: Cells are treated with varying concentrations of the polyprenol compound for a specified duration (e.g., 24, 48, 72 hours).
-
Viability Assay: Cell viability is assessed using a standard assay such as MTT, WST-1, or ATP-based luminescence assays.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated to determine the cytotoxicity of the compound.
Visualizing Key Pathways and Workflows
Diagrams generated using Graphviz (DOT language) are provided below to illustrate key signaling pathways and experimental workflows discussed in this guide.
Conclusion
Solanesol (this compound) is a versatile and valuable compound in biomedical research, serving as both a crucial synthetic precursor and a bioactive molecule with therapeutic potential. While direct chemical alternatives are limited to other polyprenols with varying chain lengths, the functional applications of Solanesol are broad. Understanding its biological activities and the experimental protocols for its isolation and use is paramount for researchers in drug discovery and development. This guide provides a foundational overview to aid in the effective utilization of Solanesol and related polyprenols in biomedical research. Further investigation into the specific mechanisms of action and in vivo efficacy of Solanesol is warranted to fully realize its therapeutic potential.
References
Safety Operating Guide
Navigating the Safe Disposal of Nonaprenol: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other laboratory-based research, the proper handling and disposal of chemical reagents is a cornerstone of a safe and compliant operational environment. Nonaprenol, a compound utilized in various research applications, requires careful management due to its potential hazards. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Essential Safety and Hazard Information
This compound, also commonly referred to as Nonylphenol, is classified as a hazardous substance with multiple risk factors. Adherence to strict safety protocols is imperative when handling this chemical.
Key Hazards:
-
Causes severe skin burns and eye damage.[1]
-
Suspected of damaging fertility or the unborn child.
-
Very toxic to aquatic life with long-lasting effects.
Due to these hazards, it is crucial to wear appropriate Personal Protective Equipment (PPE), including chemical safety goggles, protective gloves, and a lab coat, when handling this compound. All handling should be performed in a well-ventilated area or under a chemical fume hood.
Quantitative Data for this compound (Nonylphenol)
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₅H₂₄O |
| Relative Density | 0.937 g/cm³ at 25 °C |
| Auto-ignition Temperature | 372 °C (701.6 °F) at 760 mmHg |
| Flash Point | 113 °C |
| Solubility in water | Insoluble |
| Partition coefficient (n-octanol/water) | 5.4 at 23 °C |
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound is dictated by local, regional, and national regulations. The following protocol provides a general framework for its safe disposal in a laboratory setting.
Step 1: Waste Identification and Segregation
-
Identify all waste streams containing this compound, including pure unused product, reaction mixtures, and contaminated labware (e.g., pipettes, vials, gloves).
-
Segregate this compound waste from other waste streams to prevent accidental mixing with incompatible chemicals. Never mix this compound waste with other wastes unless explicitly instructed to do so by your institution's environmental health and safety (EHS) office.
Step 2: Waste Collection
-
Collect this compound waste in a designated, compatible, and clearly labeled hazardous waste container. The container must be in good condition, with a secure, screw-top lid to prevent leaks and spills.
-
Ensure the container material is compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Do not overfill the container; leave adequate headspace (at least 10%) to allow for expansion of contents.
Step 3: Labeling
-
Properly label the hazardous waste container with the words "Hazardous Waste," the full chemical name ("this compound" or "Nonylphenol"), and a clear description of the contents, including any other chemicals present in the mixture and their approximate concentrations.
-
Include the date when the waste was first added to the container and the name of the principal investigator or responsible person.
Step 4: Storage
-
Store the hazardous waste container in a designated satellite accumulation area (SAA) that is under the control of the laboratory personnel.
-
The storage area should be secure, well-ventilated, and away from sources of ignition or incompatible materials.
-
Ensure secondary containment is in place to capture any potential leaks or spills.
Step 5: Disposal Request and Pickup
-
Once the container is full or has been in storage for the maximum allowable time according to your institution's policy (often 6-12 months), arrange for its disposal.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup from the EHS office or a licensed hazardous waste contractor.
-
Never pour this compound down the drain or dispose of it in the regular trash.
Step 6: Handling Spills
-
In the event of a spill, immediately alert personnel in the area and evacuate if necessary.
-
Prevent the spill from spreading and from entering drains.
-
Absorb the spill with an inert material such as vermiculite, dry sand, or earth.
-
Collect the absorbent material and the spilled substance into a suitable, labeled container for disposal as hazardous waste.
Step 7: Decontamination of Empty Containers
-
Empty containers that held this compound must be managed as hazardous waste unless properly decontaminated.
-
To decontaminate, triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
-
After triple-rinsing, the container can be disposed of according to institutional guidelines, which may include recycling or disposal as non-hazardous waste. Deface the original label before disposal.
This compound Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound waste from the point of generation to final disposal.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within their research endeavors. Always consult your institution's specific guidelines and the Safety Data Sheet (SDS) for the most accurate and detailed information.
References
Essential Safety and Operational Guidance for Handling Nonaprenol
Personal Protective Equipment (PPE) and Hazard Mitigation
A comprehensive strategy for personal protective equipment is crucial to minimize exposure when handling Nonaprenol. The following table summarizes the recommended PPE and engineering controls.
| Exposure Route | Recommended PPE & Engineering Controls | Rationale |
| Inhalation | - Work in a certified chemical fume hood. - Ensure adequate ventilation.[1][2] | To prevent the inhalation of potentially harmful vapors or aerosols. |
| Skin Contact | - Wear nitrile or neoprene gloves.[2] - Wear a flame-resistant lab coat.[2] - Use a chemical-resistant apron, especially when handling larger quantities. | To prevent skin absorption and irritation. Compounds like Nonylphenol can cause severe skin burns.[3] |
| Eye Contact | - Wear chemical safety goggles. - Use a face shield when there is a splash hazard or when handling larger quantities. | To protect the eyes from splashes that could cause serious damage. |
| Ingestion | - Do not eat, drink, or smoke in the laboratory. - Wash hands thoroughly after handling. | To prevent accidental ingestion of the chemical, which may be harmful if swallowed. |
Operational and Disposal Plans
A clear, step-by-step plan for the handling and disposal of this compound is essential for laboratory safety and environmental protection.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Storage: Store the container in a tightly sealed, clearly labeled container in a dry, cool, and well-ventilated area.
-
Compatibility: Keep this compound away from strong oxidizing agents.
-
Access: Store in a locked cabinet or area with restricted access.
Handling and Use
-
Preparation: Before handling, ensure that a chemical fume hood is certified and operational. Have all necessary PPE readily available and inspected for integrity.
-
Location: All handling of this compound should be conducted within a chemical fume hood to minimize inhalation exposure.
-
Hygiene: Avoid direct contact with skin and eyes. Do not inhale any dust or vapors. Wash hands thoroughly after handling.
-
Contamination: Do not eat, drink, or smoke in areas where this compound is handled.
Spill Cleanup
-
Small Spills: For small spills, carefully sweep up the solid material, avoiding dust generation. Place the spilled material into a designated and labeled waste container.
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Large Spills: For larger spills, evacuate the area and contact your institution's EHS department immediately.
Waste Disposal
-
Collection: All waste materials contaminated with this compound, including empty containers, used gloves, and absorbent materials, must be collected in a designated and properly labeled hazardous waste container.
-
Disposal Route: Dispose of the hazardous waste through your institution's approved chemical waste disposal program. Do not dispose of this compound down the drain.
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while flushing. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
